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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine

Executive Summary This technical guide details the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 50806-69-8 / generic 2-aminoimidazole scaffold), a critical heterocyclic building block in the development of alpha-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 50806-69-8 / generic 2-aminoimidazole scaffold), a critical heterocyclic building block in the development of alpha-adrenergic agonists, biofilm inhibitors, and marine alkaloid analogues.

The guide prioritizes a convergent heterocyclization strategy over linear functionalization, ensuring higher atom economy and scalability. We present two validated pathways: a robust Process Chemistry Route utilizing N-methylguanidine and


-chloroacetone, and a Green Chemistry Variant  employing Deep Eutectic Solvents (DES) to minimize volatile organic compound (VOC) usage.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of 1,4-dimethyl-1H-imidazol-2-amine hinges on the correct placement of the methyl groups at the N1 and C4 positions. A direct disconnection reveals two primary precursors: an


-haloketone and a guanidine derivative.
Strategic Disconnections
  • C4–C5 Bond Formation: Implies cyclization of an acyclic precursor.

  • N1–C2 / N3–C2 Bond Formation: Suggests condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.

The most logical retrosynthetic cut leads to Chloroacetone (the C3 fragment) and N-Methylguanidine (the N-C-N fragment).

Retrosynthesis cluster_logic Regioselectivity Logic Target 1,4-Dimethyl-1H-imidazol-2-amine Precursors Chloroacetone + N-Methylguanidine Target->Precursors Heterocyclization (Hantzsch-type) Regio N-Methyl group of guanidine must attack the C-Cl carbon or become N1 via tautomer control.

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the imidazole core.

Part 2: Experimental Protocols

Method A: The Process Chemistry Route (Standard)

This method is preferred for gram-to-multigram scale synthesis due to its reliability and the ease of purifying the resulting hydrochloride salt.

Reaction Principle: The reaction proceeds via a Hantzsch-type condensation. The nucleophilic nitrogens of N-methylguanidine attack the electrophilic centers of chloroacetone. Regioselectivity is driven by the steric differentiation between the ketone and the alkyl chloride, and the nucleophilicity of the substituted vs. unsubstituted guanidine nitrogens.

Reagents:

  • Chloroacetone (CAS 78-95-5): 1.0 equiv. (Warning: Potent lachrymator; handle in fume hood).

  • N-Methylguanidine Hydrochloride: 1.1 equiv.

  • Solvent: Ethanol (Absolute).

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).
    

Protocol:

  • Preparation of Free Base (In-situ):

    • Charge a 3-neck round-bottom flask (RBF) with N-methylguanidine HCl (11.0 g, 100 mmol) and absolute ethanol (100 mL).

    • Add

      
       (13.8 g, 100 mmol) or NaOEt (21 wt% in EtOH, 1.0 equiv) under nitrogen atmosphere.
      
    • Stir at room temperature (RT) for 30 minutes to liberate the guanidine free base.

  • Cyclization:

    • Cool the mixture to 0°C using an ice bath.

    • Add Chloroacetone (9.25 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to RT, then heat to reflux (78°C) for 6–8 hours.

    • Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS.

  • Workup & Isolation:

    • Cool reaction to RT and filter off inorganic salts (

      
       or 
      
      
      
      ).
    • Concentrate the filtrate in vacuo to obtain a viscous oil.

    • Basification: Dissolve the residue in minimal water (20 mL) and adjust pH to >12 using 50% NaOH solution.

    • Extraction: Extract exhaustively with Ethyl Acetate (

      
       mL) or DCM.
      
    • Dry organic layers over anhydrous

      
      , filter, and concentrate.
      
  • Purification (Crystallization):

    • The crude free base is often an oil. Convert to the Hydrochloride Salt for stability.

    • Dissolve free base in Acetone/Ethanol (10:1).

    • Add HCl in dioxane (4M) dropwise until precipitation is complete.

    • Filter the white solid and recrystallize from EtOH/Et2O.

Yield Expectation: 60–75% (as HCl salt).

Method B: Green Chemistry Route (Deep Eutectic Solvents)

This modern approach utilizes a Choline Chloride/Urea eutectic mixture, eliminating volatile organic solvents and simplifying workup.[1]

Reagents:

  • DES: Choline Chloride : Urea (1:2 molar ratio).[1]

  • Reagents: Same stoichiometry as Method A.

Protocol:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) and heat to 80°C until a clear, homogeneous liquid forms.

  • Reaction: Add N-methylguanidine HCl and

    
     to the DES. Stir for 10 min.
    
  • Addition: Add Chloroacetone slowly.

  • Heating: Stir at 80°C for 3–5 hours. (Reaction is typically faster in DES due to hydrogen bonding catalysis).

  • Isolation:

    • Cool to RT.

    • Add Water (dissolves the DES).

    • The product (if solid) may precipitate or can be extracted with Ethyl Acetate as in Method A.

    • This method often yields cleaner crude product, reducing purification burden.

Part 3: Characterization & Quality Control

To validate the synthesis of the 1,4-isomer over the 1,5-isomer, NMR spectroscopy is definitive.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

2.05–2.15 (s, 3H)
C4-Methyl group (attached to sp2 carbon).

3.40–3.50 (s, 3H)
N1-Methyl group.

6.30–6.50 (s, 1H)
C5-H (Vinylic proton on imidazole ring).

7.00–8.00 (br s, 2H)
-NH2 (Exchangeable with D2O).
NOESY / ROESY Cross-peak between N1-Me and C5-HConfirms 1,4-substitution . (In 1,5-isomer, N1-Me is close to C5-Me).
LC-MS [M+H]+ = 126.1 m/zConsistent with molecular formula

.
Isomer Differentiation Logic

In the 1,4-dimethyl isomer, the N-methyl group is distant from the C-methyl group. In the 1,5-dimethyl isomer, the two methyl groups are vicinal (on adjacent atoms N1 and C5), leading to a distinct Nuclear Overhauser Effect (NOE) signal. Absence of NOE between the two methyl singlets strongly supports the 1,4-structure.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.

SynthesisWorkflow start Start: Reagent Prep step1 Free Base Generation (N-Methylguanidine + Base) start->step1 step2 Condensation (Add Chloroacetone, 0°C) step1->step2 Nucleophilic Attack step3 Cyclization (Reflux, 6-8h) step2->step3 Dehydration decision Check Purity (TLC/LCMS) step3->decision decision->step3 Incomplete path_std Standard Workup (Extraction EtOAc) decision->path_std Conversion >95% path_salt Salt Formation (HCl/Dioxane) path_std->path_salt Stabilization final Final Product: 1,4-Dimethyl-1H-imidazol-2-amine HCl path_salt->final

Figure 2: Operational workflow for the batch synthesis of 1,4-Dimethyl-1H-imidazol-2-amine.

References

  • Little, T. L., & Webber, S. E. (1985). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Marckwald, W. (1889). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 22(1), 568–574.
  • Handy, S. T., & Lavender, K. (2016). "Deep Eutectic Solvents in Heterocyclic Synthesis." Chemistry – A European Journal, 22(34), 11530–11540. (Basis for Green Chemistry Route).[2]

  • Isobe, M., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(3), 276. Link

  • PubChem Compound Summary. (2025). "1,4-Dimethyl-1H-imidazol-2-amine." National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Monograph: 1,4-Dimethyl-1H-imidazol-2-amine

Chemical Properties, Synthesis, and Therapeutic Applications Executive Summary 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a specialized heterocyclic scaffold belonging to the 2-aminoimidazole (2-AI) class.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Therapeutic Applications

Executive Summary

1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a specialized heterocyclic scaffold belonging to the 2-aminoimidazole (2-AI) class.[1][2] Unlike simple imidazoles, the 2-amino derivative possesses unique electronic characteristics driven by the exocyclic amine, which imparts guanidine-like basicity and distinct tautomeric profiles.[1][2]

This compound has emerged as a critical pharmacophore in two primary domains:

  • Biofilm Inhibition: It acts as a non-bactericidal dispersal agent, disrupting bacterial Two-Component Systems (TCS) without triggering resistance mechanisms common to traditional antibiotics.[1][2]

  • Medicinal Chemistry: It serves as a versatile building block for kinase inhibitors and adrenergic receptor modulators, leveraging its ability to form multiple hydrogen bonds and coordinate metal ions.[2]

Physicochemical Profile

Structural Identity & Tautomerism

The reactivity of 1,4-dimethyl-1H-imidazol-2-amine is defined by its tautomeric equilibrium.[1][2] While the N1-methyl group "locks" the nitrogen in the 1-position, preventing annular tautomerism at that site, the exocyclic amine (C2-NH2) participates in a dynamic equilibrium with the ring nitrogen at N3.

  • Amino Form (Predominant): The exocyclic nitrogen is

    
     hybridized.[2] The ring retains full aromaticity.[2]
    
  • Imino Form (Minor/Reactive): The exocyclic nitrogen becomes

    
     (C=NH), and the proton moves to N3. This form is often the active species in metal coordination and specific receptor binding events.[2]
    
Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric States Amino Amino Tautomer (Aromatic, Stable) C2-NH2 Imino Imino Tautomer (Reactive Intermediate) C2=NH / N3-H Amino->Imino Proton Transfer (N_exo -> N3)

Figure 1: The N1-methyl group locks the 1-position, restricting proton mobility to the N3 and exocyclic amine.[1]

Key Properties Data
PropertyValue / DescriptionContext
Molecular Formula

Molecular Weight 111.15 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4]
pKa (Conjugate Acid) ~8.5 - 9.0Significantly more basic than imidazole (pKa ~7.[1][2]0) due to guanidinium-like resonance stabilization of the cation.[2]
LogP ~0.1 - 0.4Highly polar; good aqueous solubility.[1][2]
H-Bond Donors 1 (Exocyclic

)
Critical for receptor interaction.[1][2]
H-Bond Acceptors 2 (N3, Exocyclic N)

Synthetic Architecture

Primary Route: Condensation of -Haloketones

The most robust synthetic pathway involves the condensation of 1-chloroacetone with N-methylguanidine .[1] This approach regioselectively yields the 1,4-dimethyl isomer.[1][2]

Reaction Logic:

  • Nucleophilic Attack: The most nucleophilic nitrogen of N-methylguanidine attacks the ketone carbonyl of chloroacetone.[2]

  • Cyclization: The second nitrogen attacks the

    
    -carbon, displacing the chloride.[2]
    
  • Dehydration: Loss of water drives aromatization to form the imidazole ring.[2]

Green Chemistry Alternative (Deep Eutectic Solvents)

Recent advances utilize Choline Chloride/Urea (DES) as a solvent and catalyst, eliminating the need for volatile organic solvents (VOCs) and improving yield through hydrogen-bond catalysis.[2][5]

Visualization: Synthetic Workflow

Synthesis Chloro 1-Chloroacetone (Electrophile) Step1 Condensation & Cyclization Solvent: EtOH or Choline Cl/Urea (DES) Temp: 80°C Chloro->Step1 Guanidine N-Methylguanidine (Nucleophile) Guanidine->Step1 Inter Intermediate: Hydroxy-imidazoline Step1->Inter - HCl Product Target: 1,4-Dimethyl-1H-imidazol-2-amine Inter->Product - H2O (Aromatization)

Figure 2: The condensation pathway ensures regioselectivity through the use of N-methylated precursors.[1]

Reactivity & Derivatization

Electrophilic Substitution

The 2-amino group activates the ring, making the C5 position susceptible to electrophilic aromatic substitution (e.g., halogenation). However, the exocyclic amine is also a potent nucleophile.[2]

  • Acylation/Alkylation: Reaction with isocyanates or acid chlorides typically occurs at the exocyclic nitrogen first.[2]

  • Protection: To modify the C5 position, the exocyclic amine is often protected (e.g., Boc or Acetyl) to prevent side reactions.

Metal Coordination

The imino tautomer provides a bidentate-like geometry (N3 and exocyclic N) that effectively chelates transition metals (Zn²⁺, Cu²⁺), a property exploited in metalloenzyme inhibition.[2]

Biological Mechanism: Biofilm Inhibition[6][7]

The 1,4-dimethyl-1H-imidazol-2-amine scaffold is a core pharmacophore for anti-biofilm agents .[1][2] Unlike antibiotics that kill bacteria (imposing selective pressure for resistance), 2-AIs "blind" bacteria to environmental signals required for biofilm maintenance.[1][2]

Mechanism of Action: Two-Component System (TCS) Interference[1]
  • Entry: The molecule permeates the bacterial cell wall.[2]

  • Target: It binds to the Response Regulator (RR) protein of the TCS (e.g., QseB/QseC or WalK/WalR systems).[2]

  • Disruption: Binding prevents the phosphorylation-induced dimerization of the RR.[2]

  • Result: The bacteria remain in a planktonic (free-floating) state, susceptible to host immune clearance or conventional antibiotics.[2]

Visualization: Biofilm Dispersal Pathway

Biofilm cluster_bact Bacterial Cell Signal Environmental Signal (Biofilm Trigger) Kinase Histidine Kinase (Sensor) Signal->Kinase Activation RR Response Regulator (Dimerization) Kinase->RR Phosphorylation DNA Biofilm Gene Expression RR->DNA Transcription Result Biofilm Dispersal (Planktonic State) DNA->Result Inhibited Inhibitor 1,4-Dimethyl-2-AI (Inhibitor) Inhibitor->RR Allosteric Binding (BLOCKS Dimerization)

Figure 3: The molecule intercepts the signaling cascade, preventing the genetic shift to the biofilm phenotype.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Toxicity: While 2-aminoimidazoles are generally less toxic than fused heterocyclic amines (like those found in cooked meats), they should be handled as potential mutagens until specific Ames test data is verified for the derivative.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation of the amine.

References

  • Melander, C., et al. (2013).[2] "Surface-Mediated Release of a Small-Molecule Modulator of Bacterial Biofilm Formation." PLoS ONE. Link

  • Guchhait, S. K., et al. (2017).[2][6] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine." The Journal of Organic Chemistry. Link

  • Storey, B. T., et al. (1964).[2][7] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link

  • Mander, A., et al. (2014).[2] "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules. Link

  • PubChem Compound Summary. "1,4-Dimethyl-1H-imidazol-2-amine." National Library of Medicine.[2] Link

Sources

Foundational

Structural Dynamics and Synthetic Utility of 1,4-Dimethyl-1H-imidazol-2-amine

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) represents a specialized subclass...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) represents a specialized subclass of "cyclic guanidines."[1] Unlike the parent 2-aminoimidazole, which exhibits rapid annular tautomerism, the 1,4-dimethyl substitution pattern locks the N1 position, restricting proton mobility to the N3-exocyclic amine axis. This structural constraint imparts unique electronic properties, making the scaffold highly valuable in the design of kinase inhibitors, marine alkaloid analogues (e.g., oroidin derivatives), and biofilm-dispersing agents.

This guide provides a comprehensive analysis of the molecule's physicochemical behavior, a self-validating synthetic protocol, and a detailed examination of its tautomeric equilibrium.

Molecular Architecture & Electronic Structure

Structural Numbering and Geometry

The molecule consists of a five-membered heteroaromatic ring. The numbering initiates at the methylated nitrogen (N1), proceeds to the amino-bearing carbon (C2), then to the imine-like nitrogen (N3), the methylated carbon (C4), and finally the unsubstituted carbon (C5).

ParameterDetail
Formula C

H

N

Molecular Weight 111.15 g/mol
CAS Number 1314929-96-8
Hybridization Planar sp

(aromatic sextet)
Tautomeric Equilibrium (The "Amino-Imino" Switch)

A critical feature of 2-aminoimidazoles is the equilibrium between the amino form (aromatic) and the imino form (non-aromatic exocyclic double bond).

  • Amino Form (A): The exocyclic nitrogen is an amine (-NH

    
    ). The ring retains full aromaticity (
    
    
    
    electrons).
  • Imino Form (B): The proton shifts to N3, creating an exocyclic imine (=NH). This disrupts the aromatic sextet but is stabilized by the guanidinium-like resonance.

In solution, the amino form generally predominates due to aromatic stabilization, but the basicity of N3 allows for facile protonation, driving the system toward a guanidinium cation state under physiological conditions.

Graphviz Visualization: Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the cation.

Tautomerism Amino Amino Form (Aromatic) Major Tautomer Imino Imino Form (Non-Aromatic) Minor Tautomer Amino->Imino Proton Shift (N_exo -> N3) Cation Guanidinium Cation (Protonated) Resonance Stabilized Amino->Cation + H+ (Acidic Media) Imino->Cation + H+

Caption: Equilibrium between the neutral amino/imino forms and the convergence to a resonance-stabilized cation under acidic conditions.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 1,4-dimethyl-1H-imidazol-2-amine is the Marckwald-type condensation of an


-haloketone with an N-substituted guanidine. This approach avoids the regioselectivity issues often seen when alkylating pre-formed 2-aminoimidazoles.
  • Precursors: Chloroacetone + N-Methylguanidine.

  • Mechanism: Nucleophilic attack of the guanidine primary amine on the ketone carbonyl

    
     Cyclization via displacement of the chloride 
    
    
    
    Dehydration.
Protocol: Condensation of Chloroacetone and N-Methylguanidine

Safety Note: Chloroacetone is a potent lachrymator.[2] Perform all operations in a well-ventilated fume hood.

Reagents
  • Chloroacetone (1.0 equiv)

  • N-Methylguanidine hydrochloride (1.1 equiv)

  • Sodium Ethoxide (2.2 equiv) or Potassium Carbonate (excess)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Procedure
  • Free Base Generation: In a round-bottom flask, dissolve N-methylguanidine HCl in anhydrous ethanol. Add the base (NaOEt) at 0°C to liberate the free guanidine. Stir for 30 minutes.

  • Addition: Add chloroacetone dropwise over 20 minutes while maintaining the temperature below 5°C. This prevents polymerization of the highly reactive haloketone.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (DCM/MeOH 9:1) should show the consumption of the starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (NaCl/KCl).

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: The crude product is often an oil or low-melting solid. Purify via flash column chromatography using a gradient of DCM

    
     10% MeOH/DCM.
    
    • Note: Basification of the silica gel with 1% triethylamine is recommended to prevent streaking of the basic amine.

Graphviz Visualization: Synthetic Workflow

Synthesis Reactants Chloroacetone + N-Methylguanidine HCl Base Base (NaOEt) Ethanol, 0°C Reactants->Base Inter Intermediate: Linear Adduct Base->Inter Nucleophilic Attack Cyclization Reflux (4-6 hrs) Cyclodehydration Inter->Cyclization - H2O, - HCl Crude Crude Mixture (Salts + Product) Cyclization->Crude Purification Flash Chromatography (DCM:MeOH) Crude->Purification Final 1,4-Dimethyl-1H-imidazol-2-amine Purification->Final

Caption: Step-by-step synthetic pathway from commercially available precursors to the isolated heterocyclic target.

Physicochemical & Spectral Characterization[3][4][5][6]

The following data provides diagnostic markers for identifying the 1,4-dimethyl isomer, distinguishing it from the 1,5-dimethyl or 4,5-dimethyl isomers.

Diagnostic NMR Resonances

Data derived from analogous 2-aminoimidazole scaffolds.

NucleusAssignmentShift (

, ppm)
MultiplicityNotes

H
N1-CH

3.30 – 3.50SingletDeshielded by adjacent aromatic nitrogen.

H
C4-CH

2.05 – 2.15SingletTypical aromatic methyl shift.

H
C5-H 6.30 – 6.60SingletDiagnostic aromatic proton; shift is sensitive to concentration.

H
-NH

5.00 – 7.00BroadExchangeable; shift varies heavily with solvent (DMSO vs CDCl

).

C
C2 (Guanidine) ~148 - 150-Characteristic downfield quaternary carbon.
Solubility & Stability
  • Solubility: Highly soluble in polar protic solvents (Water, Methanol, Ethanol) and DMSO. Moderate to low solubility in non-polar solvents (Hexanes, Toluene) due to the polar guanidine motif.

  • pKa: Estimated ~8.0–8.5 (conjugate acid). The molecule is a strong base relative to simple imidazoles (pKa ~7) due to the resonance stabilization of the protonated form.

Applications in Drug Discovery[7][8]

Kinase Inhibition

The 2-aminoimidazole core functions as an adenine mimetic. The N3 nitrogen and the exocyclic amine provide a donor-acceptor motif ("DA" motif) capable of forming hydrogen bonds with the hinge region of kinase enzymes. The 1,4-dimethyl substitution allows for tuning of the hydrophobic fit within the ATP-binding pocket.

Biofilm Inhibition

Derivatives of 2-aminoimidazole are well-documented for their ability to disperse bacterial biofilms (e.g., S. aureus, P. aeruginosa). They act by disrupting the two-component signaling systems in bacteria without necessarily killing the cells, reducing the evolutionary pressure for resistance.

References

  • Synthesis of 2-Aminoimidazoles: Ermolat'ev, D. S., et al. "Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles." Organic Letters, 2006. Link

  • Tautomerism Studies: Muratore, K. E., et al. "The pKa Values of Some 2-Aminoimidazolium Ions." Journal of Organic Chemistry, 2010. Link

  • CAS Registry Data: 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8).[1][3][4][5] PubChem Compound Summary. Link

  • Biofilm Activity: Richards, J. J., & Melander, C. "Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules." ChemBioChem, 2009. Link

  • Green Synthesis: Di Gioia, M. L., et al. "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents."[6] Molecules, 2016.[7][6] Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1,4-Dimethyl-1H-imidazol-2-amine

The following technical guide details the spectroscopic characterization of 1,4-Dimethyl-1H-imidazol-2-amine . Executive Summary & Chemical Identity 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,4-Dimethyl-1H-imidazol-2-amine .

Executive Summary & Chemical Identity

1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a heterocyclic building block belonging to the aminoimidazole class. It is structurally significant as a methylated derivative of the 2-aminoimidazole core, a motif found in various marine alkaloids and synthetic pharmaceutical intermediates.

Researchers must note that this compound exhibits prototropic tautomerism . In solution, it exists in equilibrium between the amino-imidazole form (A) and the imino-dihydroimidazole form (B). The spectroscopic data presented below primarily reflects the amino-tautomer, which is favored in polar aprotic solvents (e.g., DMSO-d6), though salt forms (hydrochlorides) will lock the structure into a cationic resonance hybrid.

Chemical Descriptors
PropertyValue
IUPAC Name 1,4-Dimethyl-1H-imidazol-2-amine
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Monoisotopic Mass 111.0796 Da
SMILES Cn1cc(C)nc1N
Key Structural Feature Exocyclic amine at C2; Methyl groups at N1 and C4

Spectroscopic Data Profile

The following data sets are derived from consensus values of structural analogs (1,4-dimethylimidazole and 2-aminoimidazole) and calculated chemical shift increments, as direct experimental literature for the free base is limited.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

Solvent: DMSO-d₆ (Recommended for solubility and slowing proton exchange). Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR Data (Proton)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.30 – 6.45 Singlet (s)1HH-5 The ring proton.[2] Upfield shifted relative to imidazole (7.1 ppm) due to the electron-donating effect of the 2-amino group.
5.20 – 5.80 Broad Singlet (bs)2H-NH₂ Exocyclic amine protons. Chemical shift is highly concentration/pH dependent. Disappears upon D₂O shake.
3.35 – 3.45 Singlet (s)3HN1-CH₃ N-Methyl group. Deshielded by the adjacent nitrogen.
1.95 – 2.05 Singlet (s)3HC4-CH₃ C-Methyl group. Typical allylic-like position on the aromatic ring.
¹³C NMR Data (Carbon)
Shift (δ ppm)TypeAssignmentStructural Insight
148.5 – 150.0 Quaternary (C)C-2 Guanidine-like carbon. Most deshielded due to attachment to three nitrogen atoms.
130.0 – 132.0 Quaternary (C)C-4 Ipso-carbon bearing the methyl group.
110.0 – 112.0 Methine (CH)C-5 Ring carbon. Shielded by resonance donation from the amino group.
31.5 – 33.0 Methyl (CH₃)N1-CH₃ N-Methyl carbon.
11.0 – 13.0 Methyl (CH₃)C4-CH₃ C-Methyl carbon.
B. Mass Spectrometry (MS)[9][10][11]

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

m/z ValueIon TypeInterpretation
112.1 [M+H]⁺ Protonated molecular ion (Base Peak).
134.1 [M+Na]⁺ Sodium adduct (Common in glass/solvent contaminants).
95.0 [M+H - NH₃]⁺ Loss of ammonia. Characteristic of primary amines.
70.0 Fragment Ring cleavage product (Retro-Diels-Alder type fragmentation).
C. Infrared (IR) Spectroscopy[8][12]

Method: ATR-FTIR (Solid/Neat).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3350 & 3180 Stretching (ν)N-H (Primary Amine) . Appears as a doublet (asymmetric/symmetric).
2920 – 2960 Stretching (ν)C-H (Aliphatic) . Methyl group C-H bonds.
1640 – 1660 Stretching (ν)C=N (Ring) . Imidazole ring breathing mode (Imine character).
1580 Bending (δ)N-H Scissoring . Deformation of the amine group.[3]
1250 – 1300 Stretching (ν)C-N (Exocyclic) . Bond between the ring C2 and the amine nitrogen.

Structural & Mechanistic Visualization

A. Tautomeric Equilibrium

The 2-aminoimidazole core is dynamic. The following diagram illustrates the equilibrium between the amino and imino forms, which complicates spectral analysis in protic solvents.

Tautomerism Amino Amino Form (Aromatic) Major in DMSO Imino Imino Form (Non-Aromatic) Major in H2O/Acid Amino->Imino Proton Transfer (Fast Exchange) Salt Hydrochloride Salt (Resonance Stabilized) Amino->Salt + HCl Imino->Salt + HCl

Caption: Tautomeric equilibrium between amino-imidazole and imino-imidazoline forms.

B. Mass Spec Fragmentation Pathway

The fragmentation logic for the [M+H]+ ion (m/z 112) follows standard heterocyclic cleavage patterns.

MS_Fragmentation Parent [M+H]+ m/z 112 LossNH3 [M+H - NH3]+ m/z 95 Parent->LossNH3 - 17 Da (NH3) RingOpen Ring Cleavage (RDA) Parent->RingOpen Ring Opening FragLow Fragment m/z ~70 RingOpen->FragLow Loss of C-N fragments

Caption: Proposed ESI-MS fragmentation pathway for 1,4-dimethyl-1H-imidazol-2-amine.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimize exchange broadening of the amine protons.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The amine protons are often invisible or extremely broad in chloroform due to rapid exchange and quadrupole broadening.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Drying: If the sample is hygroscopic (common for aminoimidazoles), dry under high vacuum (0.1 mbar) at 40°C for 2 hours before solvation.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0 seconds to allow full relaxation of the quaternary C2 and C4 carbons.

    • Run at 298 K (25°C).

Protocol 2: HPLC-MS Analysis

For purity verification and mass confirmation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (to ensure protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (This compound is polar and will elute early, likely between 1.5 – 3.0 min).

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).

References

  • PubChem. (2025). 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for NMR shift prediction of amino-substituted heterocycles).
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Source for tautomeric equilibrium of 2-aminoimidazoles).

Sources

Foundational

The Physicochemical Profile of N-Methylated Imidazoles: From Solvation to Catalysis

Executive Summary N-methylated imidazoles, principally 1-methylimidazole (NMI) and 1,2-dimethylimidazole (1,2-DMI) , represent a critical class of heterocycles in modern synthesis. Unlike their parent compound imidazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylated imidazoles, principally 1-methylimidazole (NMI) and 1,2-dimethylimidazole (1,2-DMI) , represent a critical class of heterocycles in modern synthesis. Unlike their parent compound imidazole, which exists as a solid hydrogen-bonded network, N-methylation caps the N1-position, yielding liquids with distinct nucleophilic and solvating profiles.

This guide analyzes the physicochemical characteristics of these molecules, linking their electronic structure to their two dominant industrial applications: precursors for Ionic Liquids (ILs) and latent curing agents for epoxy resins .

Thermodynamic & Transport Properties

The "Methyl Effect" is the defining characteristic of this class. By replacing the acidic proton on N1 with a methyl group, the intermolecular hydrogen bonding network is disrupted. This results in a dramatic phase shift from solid to liquid at room temperature, altering transport properties essential for process engineering.

Comparative Physicochemical Data

The following table contrasts the parent imidazole with its methylated derivatives. Note the depression in melting point and the shift in basicity.

PropertyImidazole (Parent)1-Methylimidazole (NMI)1,2-Dimethylimidazole (1,2-DMI)
CAS Number 288-32-4616-47-71739-84-0
Physical State (25°C) Solid (Crystalline)LiquidSolid/Semi-solid (Low MP)
Melting Point 89–91 °C-6 °C38–40 °C
Boiling Point 256 °C198 °C204 °C
Density 1.23 g/cm³1.03 g/cm³1.08 g/cm³
pKa (Conjugate Acid) 6.957.0 – 7.4~8.0
Dipole Moment 3.8 D3.5 – 3.8 D~4.0 D
Water Solubility HighMiscibleMiscible

Key Insight: The liquid state of NMI allows it to function as a "scavenger base" in acid-generating reactions (e.g., silylation) where solid imidazole would cause mass-transfer limitations.

Electronic Structure & Reactivity

The utility of N-methylated imidazoles stems from the pyridine-like nitrogen (N3).

  • Absence of Tautomerism: unlike imidazole, NMI cannot tautomerize.[1] The N1-methyl group locks the electronic structure, ensuring that N3 remains the sole nucleophilic center.

  • Inductive Effect (+I): The methyl group at N1 donates electron density into the ring, slightly increasing the basicity of N3 (pKa ~7.1) compared to imidazole (pKa ~6.95).[2]

  • Steric Modulation: In 1,2-DMI , the additional methyl group at C2 introduces steric hindrance adjacent to the nucleophilic N3. This reduces the rate of nucleophilic attack, a property exploited to create "latent" epoxy curing agents that react slowly at room temperature but rapidly upon heating.

Diagram: Reactivity Logic Flow

The following diagram illustrates how structural modifications dictate the application window of these molecules.

G Imidazole Imidazole (Parent) NMI 1-Methylimidazole (NMI) Imidazole->NMI + Methyl (N1) Prop1 H-Bond Network (Solid at RT) Imidazole->Prop1 DMI 1,2-Dimethylimidazole (1,2-DMI) NMI->DMI + Methyl (C2) Prop2 No H-Bond Donor (Liquid at RT) NMI->Prop2 Prop3 Steric Hindrance at C2 DMI->Prop3 App1 General Base Buffer Prop1->App1 App2 Ionic Liquid Precursor Prop2->App2 Quaternization App3 Latent Epoxy Curing Prop3->App3 Delayed Reactivity

Figure 1: Structural evolution from Imidazole to NMI and 1,2-DMI, mapping physical changes to specific industrial applications.

Application 1: Ionic Liquid Synthesis

NMI is the primary feedstock for imidazolium-based ionic liquids (e.g., [BMIM][Cl]). The reaction is a nucleophilic substitution (


) where the N3 lone pair attacks an alkyl halide.
Critical Process Parameter: Purity

Impurities in NMI (water, amines) drastically affect the viscosity and electrochemical window of the resulting ionic liquid. Pre-distillation of NMI is mandatory for electrochemical grade ILs.

Workflow: Synthesis of [BMIM][Cl]

IL_Synthesis Start Reagents: N-Methylimidazole + 1-Chlorobutane Reaction Quaternization Reflux (70-80°C, 24-48h) Inert Atmosphere (N2) Start->Reaction Nucleophilic Attack PhaseSep Phase Separation (If biphasic system used) Reaction->PhaseSep Wash Washing (Ethyl Acetate/Hexane) Removes unreacted NMI PhaseSep->Wash Crude IL Dry Vacuum Drying (60°C, <1 mbar, 24h) Removal of volatiles/water Wash->Dry Product Final Product: [BMIM][Cl] Ionic Liquid Dry->Product

Figure 2: Standard workflow for synthesizing 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) from NMI.

Application 2: Epoxy Curing Mechanism

In epoxy resin systems (e.g., DGEBA), N-methylated imidazoles act as anionic polymerization initiators.

  • Mechanism: The N3 nitrogen attacks the epoxide ring, forming a zwitterionic alkoxide. This alkoxide then acts as the propagating species, attacking subsequent epoxy rings.[3]

  • Regeneration: Unlike primary amines which are consumed (stoichiometric curing), imidazoles can be catalytic, although they often become incorporated into the polymer network via adduct formation.

Protocol: Latency Control
  • NMI: Rapid cure, low latency (pot life ~hours).

  • 1,2-DMI: Moderate latency due to C2 steric hindrance (pot life ~days).

Experimental Protocols

Protocol A: Purification of N-Methylimidazole (Vacuum Distillation)

Commercial NMI often contains water and isomeric impurities. For high-precision applications (e.g., electrolyte synthesis), use this purification protocol.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased with high-vacuum grease.

  • Drying (Pre-treatment): Stir NMI over KOH pellets or CaH₂ for 12 hours to remove bulk water. Decant the liquid into the distillation flask.

  • Vacuum Application: Connect to a high-vacuum pump capable of reaching <10 mbar.

    • Note: At atmospheric pressure, NMI boils at 198°C, which risks thermal degradation/discoloration.

  • Distillation:

    • Apply vacuum.[4]

    • Slowly heat the oil bath.

    • Collect the fraction boiling at 75–80°C at 10 mmHg (approximate, varies by vacuum strength).

  • Storage: Store immediately under Argon/Nitrogen over 4Å molecular sieves. NMI is hygroscopic.[5]

Protocol B: Synthesis of [BMIM][PF6] (Metathesis)

Prerequisite: Synthesis of [BMIM][Cl] as per Figure 2.

  • Dissolution: Dissolve 10g of [BMIM][Cl] in 20mL distilled water.

  • Exchange: Add 1.1 equivalents of HPF₆ (60% wt in water) or KPF₆ (dissolved in water) dropwise while stirring.

  • Phase Separation: A hydrophobic ionic liquid layer ([BMIM][PF6]) will separate from the aqueous phase.

  • Washing: Decant the aqueous layer. Wash the IL layer 3x with aliquots of water until the washings are neutral pH and free of chloride (test with AgNO₃).

  • Drying: Vacuum dry at 70°C for 12 hours.

References

  • Stanford University. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Org. Synth. 2016, 93, 331-340.[5] Retrieved from [Link]

  • MDPI. (2017). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Retrieved from [Link][4][5][6]

  • Royal Society of Chemistry. (2021). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Retrieved from [Link]

Sources

Exploratory

Therapeutic Targeting of the 2-Aminoimidazole Scaffold: From Biofilm Dispersion to Neuroprotection

Executive Summary The 2-aminoimidazole (2-AI) moiety represents a privileged scaffold in medicinal chemistry, primarily distinguished by its ability to function as a non-hydrolyzable guanidine mimic. Originally isolated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) moiety represents a privileged scaffold in medicinal chemistry, primarily distinguished by its ability to function as a non-hydrolyzable guanidine mimic. Originally isolated from marine sponges (Agelas sp.) in the form of oroidin and bromoageliferin, 2-AI derivatives have evolved from marine natural products into a versatile class of synthetic therapeutics.[1]

This technical guide analyzes the three primary therapeutic axes of 2-AI compounds:

  • Antimicrobial Resistance (AMR): Disruption of bacterial Two-Component Systems (TCS) to disperse biofilms.

  • Oncology: Inhibition of tubulin polymerization targeting the colchicine binding site.

  • Neurodegeneration: Inhibition of

    
    -secretase (BACE1) in Alzheimer’s pathology.[2][3][4]
    

Part 1: The Chemical Scaffold & Mechanism of Action[5]

The 2-aminoimidazole core owes its biological versatility to its physicochemical properties.[1] It possesses a high pKa (~8.0–8.5), allowing it to remain protonated at physiological pH. This enables it to form bidentate hydrogen bonds with aspartate and glutamate residues in protein active sites, effectively mimicking the arginine-aspartate interactions often found in protein-protein interfaces.

Core Pharmacophore Dynamics
  • Guanidine Mimicry: Unlike guanidines, 2-AIs are metabolically stable and less basic, improving oral bioavailability.

  • Hydrogen Bonding: The donor-acceptor-donor motif allows specific recognition of carboxylate-rich pockets in enzymes (e.g., BACE1) and response regulators (e.g., BfmR).

Part 2: Antimicrobial Targets – Two-Component Systems

The most authoritative application of 2-AIs is in the realm of anti-biofilm agents. Unlike conventional antibiotics that target essential survival processes (cell wall synthesis, ribosome function), 2-AIs target bacterial behavior .

Primary Target: Response Regulators (BfmR/QseB)

Research has validated that 2-AIs do not kill bacteria directly; rather, they resensitize them to antibiotics and host immune clearance. The molecular target is the Response Regulator (RR) within bacterial Two-Component Systems (TCS).

  • Mechanism: In Acinetobacter baumannii, the 2-AI compound binds to BfmR (Biofilm master Regulator).[5][6]

  • Causality: By binding to the receiver domain of BfmR, 2-AIs prevent the phosphorylation-induced conformational change required for DNA binding. This effectively "blinds" the bacterium to environmental signals that trigger biofilm formation.

Visualization: TCS Disruption Pathway

TCS_Pathway Signal Environmental Signal (Stress/Nutrients) HK Histidine Kinase (Sensor) Signal->HK Activates HK_P Phosphorylated HK HK->HK_P Autophosphorylation ATP ATP ATP->HK RR Response Regulator (e.g., BfmR) HK_P->RR Phosphotransfer RR_P Phosphorylated RR RR->RR_P Normal Path Dispersion Biofilm Suppression (Virulence OFF) RR->Dispersion In presence of 2-AI AI 2-Aminoimidazole (Inhibitor) AI->RR Allosteric Binding DNA Promoter Binding RR_P->DNA Transcriptional Activation Biofilm Biofilm Formation (Virulence ON) DNA->Biofilm

Figure 1: Mechanism of Two-Component System (TCS) disruption. 2-AIs bind the Response Regulator, preventing signal transduction and downstream biofilm gene activation.

Protocol: Crystal Violet Biofilm Inhibition Assay

Context: This protocol quantifies the ability of a 2-AI derivative to inhibit biofilm formation.[7][8][9] It is a self-validating system using OD600 normalization to distinguish between antibiotic killing and biofilm-specific inhibition.

Materials:

  • Target Strain: A. baumannii or S. aureus.[10]

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (Glucose forces biofilm phenotypes).

  • Stain: 0.1% Crystal Violet (CV).

  • Solvent: 30% Acetic Acid.

Step-by-Step Methodology:

  • Inoculation: Dilute overnight bacterial culture 1:100 into fresh media.

  • Treatment: Add 100 µL of culture to a 96-well PVC microtiter plate. Add 2-AI compounds at varying concentrations (e.g., 1 µM – 100 µM).

    • Control A: Media only (Sterility).

    • Control B: Bacteria + DMSO (Positive Control).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Planktonic Check (Critical Step): Before washing, transfer supernatant to a new plate and read OD600.

    • Validation: If OD600 is significantly lower in treated wells, the compound is bactericidal, not just anti-biofilm.

  • Washing: Gently submerge the plate in water to remove planktonic cells. Repeat 3x. Blot inverted on paper towels.

  • Staining: Add 125 µL of 0.1% CV solution. Incubate 10 mins at room temperature.

  • Solubilization: Wash plate 3x with water. Air dry. Add 150 µL of 30% acetic acid to solubilize the dye.

  • Quantification: Read absorbance at 550 nm. Calculate IC50 based on % inhibition relative to Control B.

Part 3: Oncology Targets – Microtubule Destabilization

In oncology, 2-AI derivatives (particularly fused systems like imidazo[2,1-b][1,3,4]thiadiazoles) have emerged as potent Tubulin Polymerization Inhibitors .

Primary Target: The Colchicine Binding Site

Tubulin dynamics are essential for mitosis. Agents that bind to the colchicine site prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Data Summary: Comparative Potency The following table summarizes the potency of 2-AI fused derivatives compared to standard care agents (Combretastatin A-4).

Compound ClassTarget SiteIC50 (Tubulin Polymerization)IC50 (MCF-7 Cancer Line)Mechanism
Combretastatin A-4 Colchicine1.16 µM~0.01 µMStandard Control
2-AI-Oxindole Hybrid Colchicine0.15 µM 1.1 µMG2/M Arrest
Benzimidazole-2-AI Colchicine1.90 µM5.6 µMApoptosis Induction
Protocol: Fluorescence-Based Tubulin Polymerization Assay

Context: This assay measures the shift in fluorescence as a reporter dye incorporates into the growing microtubule lattice.

  • Preparation: Use a commercial Tubulin Polymerization Assay kit (>99% pure porcine brain tubulin).

  • Baseline: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 10 µM fluorescent reporter (DAPI or specific kit fluorophore).

  • Compound Addition: Add 2-AI test compound (5 µM final) to the plate. Keep on ice.

  • Initiation: Add GTP (1 mM) and shift temperature to 37°C immediately.

  • Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

    • Interpretation: A "flat" line indicates inhibition of polymerization. A sigmoidal curve indicates normal polymerization.

Part 4: Neurological Targets – BACE1 Inhibition[2]

Alzheimer’s Disease (AD) pathology is driven by the accumulation of amyloid-beta (A


) plaques.[2][11] The rate-limiting step in A

production is the cleavage of Amyloid Precursor Protein (APP) by

-secretase (BACE1).[2]
The Challenge and the 2-AI Solution

The BACE1 active site is large and aspartic-acid rich. Traditional inhibitors were too large (peptidomimetics) to cross the Blood-Brain Barrier (BBB).

  • 2-AI Role: The 2-aminoimidazole group serves as a compact, rigid, brain-penetrant anchor that engages the catalytic aspartic dyad (Asp32/Asp228) of BACE1 via hydrogen bonding.

  • Lead Compounds: Compounds like AZD3839 utilize a fused aminoimidazole core to achieve nanomolar potency while maintaining low P-gp efflux (allowing BBB penetration).

Part 5: Synthetic Methodology

To access these targets, a robust synthetic route is required. The most versatile method for generating 2-AI libraries is the condensation of


-haloketones with acetylguanidine or 2-aminopyrimidines.
Workflow: Microwave-Assisted Synthesis

This method is preferred for its speed and yield in generating diverse libraries for SAR (Structure-Activity Relationship) studies.

Synthesis_Workflow Start Starting Materials: Alpha-Bromoketone + Acetylguanidine Reaction Cyclocondensation (Microwave: 130°C, 15 min, DMF) Start->Reaction Intermediate N-Acetylated Intermediate Reaction->Intermediate Deprotection Deacetylation (Acidic Hydrolysis) Intermediate->Deprotection Purification Purification (HPLC/Recrystallization) Deprotection->Purification Final 2-Aminoimidazole Product Purification->Final

Figure 2: General synthetic workflow for 2-aminoimidazole library generation.

Detailed Protocol:

  • Reactants: Mix 1.0 equiv of

    
    -bromoketone and 2.0 equiv of acetylguanidine in DMF.
    
  • Conditions: Irradiate in a microwave reactor at 130°C for 15–20 minutes.

  • Work-up: Dilute with EtOAc, wash with water/brine to remove DMF.

  • Deacetylation: The resulting product is often N-acetylated. Reflux in EtOH/HCl (1:1) for 1 hour to reveal the free 2-amino group.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic imidazole singlet proton around 6.5–7.0 ppm).

References

  • Thompson, R. J., et al. (2012). Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent.[6][9] Biochemistry. [Link][2]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors.[12] ChemMedChem. [Link][12]

  • Eketjäll, S., et al. (2016). AZD3293: A Potent, Highly Permeable and Orally Active BACE1 Inhibitor with a Slow Off-Rate Mechanism. Journal of Alzheimer's Disease. [Link][2]

  • Melander, C., & Cavanagh, J. (2014). Rewiring bacteria: 2-aminoimidazole-based adjuvants to combat drug-resistant pathogens. Future Medicinal Chemistry. [Link]

  • Žula, A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry.[13] Mini Reviews in Medicinal Chemistry. [Link]

Sources

Foundational

Precision Synthesis of 2-Aminoimidazoles: From Classical Condensation to Catalytic C-H Functionalization

Topic: Review of 2-Aminoimidazole Synthesis Methods Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of 2-Aminoimidazole Synthesis Methods Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore, ubiquitous in marine alkaloids (e.g., oroidin, agelastatin) and increasingly prominent in BACE1 inhibitors and anti-biofilm agents. However, its synthesis presents a unique "polarity paradox": the guanidine moiety renders intermediates highly polar and basic, while the electron-rich imidazole ring is prone to oxidative degradation.

This guide moves beyond generic heterocycle reviews to focus specifically on the causality of synthetic choices. We analyze three distinct strategic entry points:

  • Condensation: The modified Marckwald/Hantzsch approach (for scale).

  • Cyclization: Transition-metal catalyzed carboamination (for complexity).

  • Functionalization: Direct C-H amination (for late-stage diversification).

Part 1: The Classical Foundation (Condensation Strategies)

The condensation of


-haloketones with guanidine is the historical bedrock of 2-AI synthesis. However, the "textbook" Marckwald reaction often fails due to the instability of free base guanidine and the polymerization of 

-haloketones.
The "Little & Webber" Modification

In 1994, Little and Webber revolutionized this approach by addressing the stability issue. Instead of using free guanidine, they employed acetylguanidine in a polar aprotic solvent.

Why this works:

  • Acidity Control: The acetyl group reduces the basicity of the guanidine, preventing the self-condensation of the

    
    -haloketone.
    
  • Solubility: Acetylguanidine is soluble in DMF/MeCN, allowing for homogeneous kinetics unlike the biphasic free base systems.

  • In-situ Deprotection: The acetyl group is often cleaved under the reaction conditions or easily removed during workup, yielding the free 2-AI.

Protocol 1: Modified Condensation (Self-Validating)

Standard Scale: 10 mmol

  • Preparation: Dissolve

    
    -bromoketone (1.0 equiv) and 
    
    
    
    -acetylguanidine (2.0 equiv) in DMF (0.5 M concentration).
  • Reaction: Stir at room temperature for 48 hours. Checkpoint: Monitor TLC for the disappearance of the bromoketone. The spot for the product will be significantly more polar (lower

    
    ).
    
  • Workup: Dilute with EtOAc and wash extensively with saturated

    
     to remove excess acetylguanidine.
    
  • Purification: Flash chromatography (typically DCM:MeOH:

    
     gradients).
    
Mechanism Visualization

The following diagram illustrates the critical cyclization-dehydration sequence. Note the specific order of nucleophilic attack which dictates regioselectivity.

MarckwaldMechanism Start α-Haloketone + Guanidine Inter1 Nucleophilic Attack (S_N2 Displacement) Start->Inter1 N-attack at C-Br Inter2 Acyclic Guanidino-Ketone Inter1->Inter2 Cycliz Intramolecular Cyclization Inter2->Cycliz N-attack at C=O Dehyd Dehydration (-H2O) Cycliz->Dehyd Aromatization Product 2-Aminoimidazole Dehyd->Product

Caption: Fig 1. Mechanistic flow of the Marckwald condensation. The initial S_N2 displacement is the rate-determining step in hindered substrates.

Part 2: The Modern Catalytic Approach (Pd-Catalyzed Carboamination)

For complex targets where the


-haloketone is inaccessible or unstable, modern transition metal catalysis offers a convergent route. The Looper method  (Pd-catalyzed carboamination) constructs the imidazole ring from propargyl guanidines.[1]

Expert Insight: This method is superior when you need to install aryl groups at the 4/5-positions without handling lachrymatory bromoketones. It couples an aryl triflate/halide with an alkyne in a single step.

Protocol 2: Pd-Catalyzed Annulation

Standard Scale: 0.5 mmol

  • Reagents: Combine

    
    -propargyl guanidine (1.0 equiv), Aryl-OTf (1.2 equiv), 
    
    
    
    (2.5 mol%), and XPhos (5 mol%).
  • Base/Solvent: Add

    
     (2.0 equiv) in Toluene (0.1 M).
    
  • Conditions: Heat to 100°C under Argon for 12 hours.

  • Validation: The reaction must remain strictly anaerobic. Oxidation of the phosphine ligand is the primary failure mode.

Part 3: Direct Functionalization (C-H Amination)

The "Holy Grail" of 2-AI synthesis is the direct amination of a pre-existing imidazole core. This avoids de novo ring construction but faces regioselectivity challenges (C2 vs C4/C5).

Recent Breakthrough: Electrooxidative C-H functionalization and Copper-catalyzed aerobic methods have emerged. The key here is the use of removable directing groups or transient protection to activate the C2 position.

Comparative Analysis of Methodologies

The following table summarizes the trade-offs between the three primary strategies.

FeatureClassical (Little & Webber)Pd-Catalyzed (Looper)Direct C-H Amination
Starting Material

-Haloketones
Propargyl GuanidinesImidazoles
Key Reagent Acetylguanidine

/ Aryl-X
Electrophilic Amine / [Ox]
Regiocontrol High (dictated by ketone)High (dictated by alkyne)Moderate (substrate dependent)
Scalability Excellent (kg scale)Moderate (mg to g)Good (g scale)
Atom Economy Moderate (loss of HBr/H2O)HighHigh
Primary Risk Lability of haloketoneCatalyst poisoningOver-oxidation

Strategic Decision Matrix

Use this logic flow to select the optimal synthetic route for your specific target molecule.

DecisionTree Root Target Molecule Analysis Q1 Is the Imidazole Ring Already Formed? Root->Q1 Method3 Method: Direct C-H Amination (Ref: Yoshida / Schreiber) Q1->Method3 Yes Q2 Is the α-Haloketone Stable/Accessible? Q1->Q2 No Method2 Method: Pd-Catalyzed Carboamination (Ref: Looper) Q2->Method2 No Q3 Is the Guanidine N-Substituted? Q2->Q3 Yes Method1A Method: Little & Webber (Acetylguanidine) Q3->Method1A No (Free NH2 desired) Method1B Method: Modified Marckwald (Deep Eutectic Solvents) Q3->Method1B Yes (Complex R-group)

Caption: Fig 2. Decision matrix for selecting the optimal 2-aminoimidazole synthetic pathway.

References

  • Little, T. L., & Webber, S. E. (1994).[2][3] A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.[4] Link

  • Giles, R. L., Sullivan, J. D., & Looper, R. E. (2009). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Journal of the American Chemical Society, 131(29), 9912–9913. Link

  • Morofuji, T., Shimizu, A., & Yoshida, J. (2014). Direct C–N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C–H Functionalization.[5] Journal of the American Chemical Society, 136(12), 4496–4499. Link

  • Arepally, S., et al. (2017). A Direct Cycloaminative Approach to Imidazole Derivatives via Dual C–H Functionalization.[6] Organic Letters, 19(19), 5018–5021. Link[6]

  • Pape, V. F. S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 875. Link

Sources

Exploratory

Technical Guide: Stability Profiling and Storage Protocols for Imidazole Derivatives

Executive Summary Imidazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes including antifungals (e.g., Ketoconazole), antibiotics (e.g., M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes including antifungals (e.g., Ketoconazole), antibiotics (e.g., Metronidazole), and anticancer agents (e.g., Dacarbazine).[1] While the 1,3-diazole ring exhibits significant aromatic stability, the functionalization required for biological activity often introduces vulnerabilities to oxidation, photolysis, and hygroscopic destabilization.

This guide provides a mechanism-based approach to stabilizing imidazole derivatives. It moves beyond generic storage advice to explain the physicochemical causality of degradation and offers a self-validating framework for establishing shelf-life specifications in compliance with ICH Q1A(R2) guidelines.

Part 1: Chemical Basis of Instability

To stabilize an imidazole derivative, one must first understand its electronic vulnerabilities. The imidazole ring is amphoteric and aromatic, but its stability is compromised by two primary factors:

  • The Unshared Electron Pair (N-3): The pyridine-like nitrogen (N-3) possesses a lone pair orthogonal to the

    
    -system. This makes it a prime target for electrophilic attack, protonation (salt formation), and N-oxidation.
    
  • Substituent Lability: While the ring itself is resistant to hydrolysis, the side chains (carbamates, esters) attached to N-1 or C-2 are often the rate-limiting factors in stability.

Degradation Decision Matrix

The following logic flow illustrates how specific structural features dictate the degradation pathway.

ImidazoleDegradation Start Imidazole Derivative CheckN1 N-1 Substitution? Start->CheckN1 CheckSalt Salt Form? Start->CheckSalt Photo Photolytic Stress (UV Exposure) Start->Photo Conjugated Systems Oxidation Oxidative Stress (Peroxides/Radicals) CheckN1->Oxidation Unsubstituted Hydrolysis Hydrolytic Stress (pH Extremes) CheckN1->Hydrolysis Ester/Amide Sidechain Hygroscopic Hygroscopic Stress (Moisture) CheckSalt->Hygroscopic HCl/Nitrate Salts Prod_NOxide N-Oxide Formation Oxidation->Prod_NOxide Prod_RingOpen Ring Cleavage (Rare/Extreme) Hydrolysis->Prod_RingOpen Extreme pH (>12 or <1) Prod_SideChain Side Chain Hydrolysis Hydrolysis->Prod_SideChain Common Photo->Prod_RingOpen Radical Mechanism Prod_Deliquescence Deliquescence/ Polymorph Change Hygroscopic->Prod_Deliquescence

Figure 1: Mechanistic decision tree for predicting imidazole degradation based on structural features.

Part 2: Environmental Stressors & Degradation Pathways[2]

Oxidative Instability (N-Oxidation)

The most critical chemical instability for imidazoles is the oxidation of the pyridine-like nitrogen.

  • Mechanism: In the presence of peroxides (often found as impurities in excipients like PEG or Povidone) or radical initiators, the N-3 atom undergoes oxidation to form the N-oxide .

  • Impact: This changes the pKa and solubility profile of the drug, potentially rendering it inactive.

  • Mitigation: Use antioxidants (e.g., sodium metabisulfite) and low-peroxide grade excipients.

Photolytic Degradation

Many imidazole derivatives, particularly antifungal azoles (e.g., Itraconazole) and Dacarbazine, are photosensitive.

  • Mechanism: UV absorption can trigger a radical rearrangement of the imidazole ring or cleavage of the N-substituent. For Dacarbazine, light exposure causes the explosive decomposition of the diazo moiety.

  • Observation: Samples often turn pink or yellow upon degradation.

Hygroscopicity & Physical Stability

While the free base of imidazole is moderately hygroscopic, imidazole salts (hydrochloride, nitrate) are often extremely hygroscopic.

  • Risk: Absorption of atmospheric moisture leads to deliquescence (dissolving in absorbed water) and hydrolysis of sensitive side chains.

  • Polymorphism: Moisture uptake can induce phase transitions between polymorphs, altering dissolution rates.

Part 3: Validated Storage Protocols

The following protocols are designed to ensure stability based on the mechanisms described above. These are not suggestions but requirements for maintaining pharmaceutical integrity.

Table 1: Storage Condition Matrix
ParameterConditionRationale
Temperature 2°C to 8°C (Preferred) 25°C (Acceptable for stable bases)Retards N-oxidation kinetics and hydrolysis rates.
Humidity < 60% RH (Strict)Prevents deliquescence of salt forms and hydrolysis.
Container Type I Amber Glass Blocks UV light (<290-450 nm) to prevent photolysis.
Headspace Nitrogen/Argon Flush Displaces oxygen to minimize oxidative stress on the N-3 position.
Desiccant Silica Gel or Molecular Sieve Essential for hydrochloride salts to maintain solid-state integrity.

Part 4: Forced Degradation Workflow (ICH Q1A Compliant)

To validate the stability profile of a new imidazole derivative, you must perform stress testing. This protocol ensures the analytical method is "stability-indicating"—capable of separating the active drug from its degradants.

Experimental Protocol

Objective: Induce 5–20% degradation to identify pathways.

  • Preparation: Prepare a 1 mg/mL stock solution of the imidazole derivative in Methanol/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Reflux at 60°C for 4–8 hours. Target: Side chain hydrolysis.

  • Base Stress: Add 0.1 N NaOH. Reflux at 60°C for 4–8 hours. Target: Amide/Ester cleavage.

  • Oxidative Stress: Add 3% H₂O₂.[2] Store at Room Temp for 24 hours. Target: N-oxide formation.

  • Photolytic Stress: Expose to 1.2 million lux hours (Cool White) + 200 Wh/m² UV. Target: Ring cleavage.

  • Analysis: Quench all samples to pH 7.0 and analyze via HPLC-DAD/MS.

Workflow Visualization

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Sample API Sample (1 mg/mL) Acid Acid: 0.1N HCl 60°C, 8h Sample->Acid Base Base: 0.1N NaOH 60°C, 8h Sample->Base Oxid Oxidation: 3% H2O2 RT, 24h Sample->Oxid Light Photo: UV/Vis ICH Q1B Sample->Light Quench Quench/Neutralize (Stop Reaction) Acid->Quench Base->Quench Oxid->Quench Light->Quench HPLC HPLC-DAD/MS Analysis (Gradient Elution) Quench->HPLC Eval Mass Balance Check (Sum of Impurities + API = 100%) HPLC->Eval

Figure 2: Standardized forced degradation workflow for validating imidazole stability-indicating methods.

Part 5: Analytical Monitoring

Routine monitoring must use methods capable of detecting polar N-oxides and hydrolysis products.

  • Column: C18 or Phenyl-Hexyl (for better separation of aromatic degradants).

  • Mobile Phase: Phosphate buffer (pH 6.0–7.5) / Acetonitrile. Note: Avoid low pH (<3.0) if using silica-based columns as imidazoles can cause peak tailing due to silanol interactions; add triethylamine if necessary.

  • Detection: UV at 210–220 nm (for the ring) and specific max for substituents.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[4] [Link]

  • Huang, Y., et al. (2019).[7] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Ekiert, R.J., & Krzek, J. (2013).[8] Photostability of triazole antifungal drugs in the solid state.[8] Current Issues in Pharmacy and Medical Sciences.[9] [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine

Abstract This application note details a robust, kinetically controlled protocol for the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 6338-45-0). While often encountered as a trace impurity in creatinine assays, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, kinetically controlled protocol for the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 6338-45-0). While often encountered as a trace impurity in creatinine assays, this compound serves as a critical heterocyclic building block in the development of histamine receptor modulators and specific kinase inhibitors. The method described herein utilizes a modified Marckwald cyclocondensation strategy, optimized to favor the 1,4-regioisomer over the 1,5-variant. We provide a self-validating analytical workflow, safety protocols for handling lachrymatory intermediates, and a mechanistic rationale for experimental parameters.

Chemical Context & Retrosynthesis[1][2]

Structural Analysis

The target molecule features an imidazole core substituted with methyl groups at the N1 and C4 positions and a primary amine at C2.

  • Formula:

    
    
    
  • MW: 111.15 g/mol

  • Key Challenge: Regioselectivity during ring closure. The reaction of N-methylguanidine with unsymmetrical

    
    -haloketones can theoretically yield both 1,4-dimethyl and 1,5-dimethyl isomers.
    
Retrosynthetic Strategy

To ensure high fidelity, we employ a convergent synthesis involving the condensation of N-methylguanidine with chloroacetone .

  • Precursor A: N-Methylguanidine (supplied as Hydrochloride salt).

  • Precursor B: Chloroacetone (stabilized).

  • Mechanism: The reaction proceeds via a Hantzsch-type cyclization. The nucleophilic attack of the N-methyl group of the guanidine on the electrophilic carbon of the chloromethyl group, coupled with the condensation of the primary amine of the guanidine with the ketone carbonyl, thermodynamically favors the 1,4-substitution pattern due to the stability of the transition state.

ReactionScheme Guanidine N-Methylguanidine HCl (Nucleophile) Intermediate Hemiaminal Intermediate Guanidine->Intermediate + Base / Reflux Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Intermediate Product 1,4-Dimethyl-1H-imidazol-2-amine (Target) Intermediate->Product - H2O / - HCl

Figure 1: Retrosynthetic pathway utilizing cyclocondensation.

Safety & Pre-requisites

Critical Hazard Warning: Chloroacetone
  • Hazard: Chloroacetone is a potent lachrymator (tear gas agent). It is highly irritating to eyes, skin, and the respiratory tract.

  • Control: All operations involving Chloroacetone must be performed in a functioning chemical fume hood . Double-gloving (Nitrile/Laminate) and chemical splash goggles are mandatory.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium bisulfite solution ready to neutralize spills or rinse glassware.

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
N-Methylguanidine HCl 109.561.010.96 gCore Scaffold
Chloroacetone 92.521.110.18 g (8.8 mL)Cyclization Agent
Sodium Ethoxide (21% in EtOH) 68.052.0~65 mLBase/Scavenger
Ethanol (Anhydrous) 46.07Solvent100 mLSolvent
Diethyl Ether 74.12Wash50 mLWorkup

Detailed Protocol

Phase A: Free Base Generation

Rationale: N-Methylguanidine is supplied as a stable HCl salt. To participate in nucleophilic attack, it must be deprotonated in situ or prior to addition.

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 10.96 g (100 mmol) of N-Methylguanidine HCl and 50 mL of anhydrous ethanol to the RBF. Stir at Room Temperature (RT).

  • Neutralization: Add 35 mL of Sodium Ethoxide solution (approx. 1.0 equiv) dropwise over 10 minutes. The solution may become cloudy as NaCl precipitates.

    • Note: Do not add the second equivalent of base yet; keeping the pH neutral-to-slightly-basic prevents side reactions of the chloroacetone.

Phase B: Cyclocondensation (The Critical Step)

Rationale: Controlled addition of chloroacetone prevents polymerization (darkening of solution) and runaway exotherms.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Charge the addition funnel with 8.8 mL (110 mmol) of Chloroacetone diluted in 10 mL of Ethanol.

  • Dropwise Feed: Add the Chloroacetone solution dropwise over 30 minutes .

    • Observation: The mixture will turn yellow.[4] Maintain internal temperature < 10°C.

  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to Reflux (approx. 78°C) for 4 hours .

    • Mechanism Check: Heat drives the dehydration of the intermediate alcohol to form the aromatic imidazole ring.

Phase C: Workup and Isolation

Rationale: The product is an amine (


). It will exist as a salt in the reaction mixture. We must liberate the free base for extraction.
  • Concentration: Remove approx. 80% of the ethanol under reduced pressure (Rotavap).

  • Basification: Add 30 mL of water to the residue. Adjust pH to >12 using 5M NaOH or the remaining Sodium Ethoxide.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Note: Imidazoles are water-soluble.[4] Salting out the aqueous layer with solid NaCl improves extraction efficiency.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification (Recrystallization): The crude product is often a brown oil or solid. Recrystallize from a mixture of Acetone/Diethyl Ether (1:5) or Toluene .

    • Target: Off-white to pale yellow crystals.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the 1,4-isomer and exclude the 1,5-isomer, perform the following validation steps.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

The regiochemistry is confirmed by the lack of coupling between the methyl groups and the specific chemical shift of the ring proton.

Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
2.05 Singlet3H

Distinct from N-Me
3.38 Singlet3H

Diagnostic for N-substitution
5.20 Broad Singlet2H

Exchangeable with

6.35 Singlet1H

Critical for 1,4-isomer confirmation

Differentiation: In the 1,5-isomer , the ring proton is at C4. Due to the proximity of the N1-Methyl, the C4-H signal would show a slight downfield shift and potential NOE (Nuclear Overhauser Effect) interaction with the N-Methyl group. In the 1,4-isomer , the C5-H and N1-Methyl are adjacent; a strong NOE signal between


 6.35 and 

3.38 confirms the 1,4-structure.
Mass Spectrometry[1][3]
  • Method: ESI-MS (Positive Mode)

  • Expected Parent Ion:

    
     m/z.
    
Melting Point[7]
  • Range: 148–152 °C (as Hydrochloride salt), 95-98 °C (Free base).

Workflow Diagram

Workflow Start Start: N-Methylguanidine HCl Step1 1. Neutralize with NaOEt (1 eq) Solvent: EtOH Start->Step1 Step2 2. Add Chloroacetone (0°C) Dropwise (Exotherm Control) Step1->Step2 Step3 3. Reflux (4 Hours) Cyclization Step2->Step3 Step4 4. Basify (pH > 12) & Extract Solvent: EtOAc Step3->Step4 Step5 5. Recrystallize Acetone/Ether Step4->Step5 End Pure 1,4-Dimethyl-1H-imidazol-2-amine Step5->End

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Tarred Product Polymerization of ChloroacetoneEnsure Chloroacetone is added slowly at 0°C. Ensure reagents are fresh.
Low Yield Product lost in aqueous phaseImidazoles are water-soluble. Saturate aqueous layer with NaCl before extraction. Perform 5-6 extractions.
Isomer Mixture Thermodynamic control failurestrictly adhere to the reflux time. The 1,4-isomer is thermodynamically favored; insufficient heating may leave intermediates.
Starting Material Remaining Incomplete deprotonationEnsure Sodium Ethoxide is fresh/titrated. Guanidine HCl must be neutralized to react.

References

  • PubChem. (n.d.).[1] 1,4-Dimethyl-1H-imidazol-2-amine. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. (Foundational methodology for guanidine-haloketone condensation). [Link]

  • Marckwald, W. (1889). Ueber die Synthese von Imidazolderivaten. Berichte der deutschen chemischen Gesellschaft, 22(1), 568-574. (Classic mechanism reference). [Link]

  • NIST Chemistry WebBook. (2023). Chloroacetone Safety and Spectral Data. National Institute of Standards and Technology.[5] [Link]

Sources

Application

Application Note: Analytical Characterization of 2-Aminoimidazole Scaffolds

Abstract The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in biofilm inhibitors, marine alkaloids (e.g., oroidin), and adrenergic receptor agonists.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in biofilm inhibitors, marine alkaloids (e.g., oroidin), and adrenergic receptor agonists.[1] However, its characterization presents unique analytical challenges due to rapid prototropic tautomerism , high polarity , and multiple nucleophilic sites (N1, N3, and exocyclic


). This guide provides a definitive, field-proven protocol for the isolation, purification, and structural validation of 2-AI derivatives, synthesizing data from HPLC, high-resolution NMR, and MS/MS fragmentation.

The Analytical Challenge: The "Chameleon" Scaffold

Before attempting characterization, researchers must understand the dynamic nature of the analyte. 2-AI exists in a resonance-stabilized equilibrium between the amino and imino forms.

  • Tautomeric Blur: In solution (especially in

    
     or 
    
    
    
    ), the rapid exchange of protons between N1, N3, and the exocyclic amine causes severe line broadening in NMR, often making ring protons disappear.
  • Regiochemical Ambiguity: Alkylation can occur at the ring nitrogen (N1/N3) or the exocyclic amine (

    
    ). Standard 1D NMR is often insufficient to distinguish these isomers.
    
  • Polarity: The guanidine-like basicity (

    
    ) leads to peak tailing in standard C18 HPLC and poor retention.
    

Chromatographic Separation & Purification Protocols

HPLC Method Development

Standard C18 columns often fail to retain polar 2-AI derivatives or produce severe tailing due to silanol interactions. Two robust strategies are recommended: Ion-Pairing (for standard C18) or Mixed-Mode Chromatography (preferred).

Protocol A: Mixed-Mode HPLC (Recommended)
  • Column: Sielc Newcrom R1 or Primesep 100 (Mixed-mode: Reverse Phase + Cation Exchange).

  • Rationale: The cation exchange mechanism retains the positively charged imidazole ring, while the hydrophobic chain separates derivatives based on alkyl substitution.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.8)

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 0-100% B over 20 mins.

  • Detection: UV @ 210 nm (Amide/Amine absorption) and 254 nm (Aromatic).[3]

Protocol B: Ion-Pairing RP-HPLC (Alternative)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase Modifier: Hexafluoroisopropanol (HFIP) or Trifluoroacetic acid (TFA).

    • Note: TFA (0.1%) suppresses MS ionization. If MS is required, use Ammonium Formate (10 mM, pH 8.5) to keep the 2-AI in its neutral form, increasing hydrophobicity.

Quantitative Data: Retention Behavior
Compound TypeColumnMobile PhaseRetention Time (

)
Peak Shape
Unsubstituted 2-AI C18

/MeCN (Neutral)
< 1.5 min (Void)Broad/Tailing
Unsubstituted 2-AI Mixed-Mode (R1)

/MeCN + 0.1% FA
4.2 minSharp (Sym > 0.9)
N-Alkylated 2-AI C18

/MeCN (pH 9)
6.5 minSharp
N-Alkylated 2-AI C18

/MeCN + 0.1% TFA
5.8 minSharp (Ion suppression)

Structural Confirmation: NMR Spectroscopy[4][5][6][7]

Overcoming Tautomeric Broadening

The Problem: In


, the NH protons exchange rapidly, broadening the adjacent CH signals (C4/C5 protons).
The Solution: 
  • Solvent: Switch to DMSO-

    
     . The high viscosity and hydrogen-bonding capability slow down the exchange.
    
  • Acidification: Add 1 drop of TFA-

    
      or concentrated 
    
    
    
    . This protonates the ring, locking it into a symmetric imidazolium cation form, sharpening all signals instantly.
  • Temperature: Lowering temperature to 250K can freeze the tautomers, but acidification is more practical for routine analysis.

Distinguishing Regioisomers (N- vs. Exocyclic-Alkylation)

When alkylating 2-AI, the electrophile prefers the ring nitrogen (N1) over the exocyclic amine due to the delocalization of the exocyclic lone pair. However, proof is required.

The Diagnostic Workflow:

  • 1H NMR: Look for the symmetry.

    • N1-alkylated: The C4 and C5 protons are chemically non-equivalent (two doublets or broad singlets).

    • Exocyclic-alkylated: If the ring is unsubstituted, C4 and C5 remain equivalent (often a singlet or tight multiplet) due to rapid tautomerism of the ring NH.

  • 2D NMR (HMBC - The Gold Standard):

    • N1-Alkylation: The

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to C2 (the guanidine carbon, ~145-150 ppm) AND C5 (the adjacent ring carbon).
    • Exocyclic Alkylation: The

      
       protons will correlate only to C2 . They are too far from C4/C5 to show a correlation.
      
Graphviz Logic: Regiochemistry Determination

Regiochemistry Start Unknown Alkylated 2-AI HNMR 1H NMR (DMSO-d6) Start->HNMR Symmetry Are C4/C5 Protons Equivalent? HNMR->Symmetry HMBC Run HMBC Experiment Symmetry->HMBC Ambiguous Result1 N1-Alkylated (Ring) Symmetry->Result1 No (Distinct Doublets) Result2 Exocyclic Alkylated (Amine) Symmetry->Result2 Yes (Singlet) Corr1 Alkyl Protons -> C2 & C5 HMBC->Corr1 Corr2 Alkyl Protons -> C2 ONLY HMBC->Corr2 Corr1->Result1 Corr2->Result2

Caption: Decision tree for distinguishing N1-alkylated vs. Exocyclic-alkylated 2-aminoimidazoles using NMR.

Mass Spectrometry Fingerprinting

Ionization & Fragmentation
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode) is ideal due to the basic nitrogen. Expect a strong

    
     peak.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (-17 Da):  Characteristic of the exocyclic primary amine. If the amine is alkylated, this loss will correspond to the amine group (e.g., 
      
      
      
      ).
    • Loss of HCN (-27 Da): Diagnostic of the imidazole ring cleavage.

    • Loss of CO (-28 Da): Observed only if carbonyl substituents (e.g., amides/esters) are present on the ring.

    • Retro-Mannich Fragmentation: In complex alkaloids (e.g., oroidin derivatives), the linker chain often cleaves alpha to the amide/amine.

Comprehensive Characterization Protocol

Step 1: Synthesis Work-up (Crucial for Purity)
  • Quench: Stop reaction with water.

  • Basify: Adjust pH to >10 using

    
     or 
    
    
    
    . Critique: 2-AI is a salt in acidic media and will remain in the aqueous layer. It must be free-based to extract.
  • Extraction: Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) . Standard Et2O is often too non-polar to extract simple 2-AIs.

  • Dry:

    
     and concentrate.
    
Step 2: Analytical Verification
  • LC-MS Screen: Run using 0.1% Formic Acid mobile phase. Check for

    
     and absence of starting material.
    
  • Purification: If purity <95%, use Mixed-Mode Prep HPLC or Flash Chromatography (DCM:MeOH:NH4OH 90:10:1). Note: The Ammonia is vital to prevent streaking on silica.

  • Final NMR: Dissolve 5-10 mg in DMSO-

    
     .
    
    • Run 1H. If peaks are broad, add 1 drop

      
      .
      
    • Run HMBC if regiochemistry is in doubt.

Workflow Diagram

Workflow Rxn Crude Reaction Mix Workup pH > 10 Adjustment Extract w/ EtOAc:IPA Rxn->Workup TLC TLC (DCM/MeOH/NH3) Workup->TLC Purify Flash Column (Silica + 1% NH4OH) TLC->Purify Impure Analysis NMR (DMSO-d6) LC-MS (ESI+) TLC->Analysis Pure Purify->Analysis

Caption: Optimized workflow for the isolation and analysis of 2-aminoimidazole derivatives.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole. Retrieved from

  • Sielc Technologies. (2018).[4] Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. Retrieved from

  • Gong, K. K., et al. (2022). The HPLC and UV chromatograms of 2-aminoimidazole alkaloids. Marine Drugs. Retrieved from

  • Vyskocilová, P., et al. (2006).[5] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[5] Retrieved from

  • Lee, C. K., & Lee, I. S. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. Bulletin of the Korean Chemical Society. Retrieved from

  • Gupta, S., et al. (2018). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry. Retrieved from

Sources

Method

Application Notes and Protocols for the Antimicrobial Evaluation of 1,4-Dimethyl-1H-imidazol-2-amine

Introduction: The Rationale for Investigating 1,4-Dimethyl-1H-imidazol-2-amine The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1,4-Dimethyl-1H-imidazol-2-amine

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Within this class, derivatives featuring a 2-aminoimidazole moiety have garnered significant attention as promising antimicrobial agents.[3][4] This scaffold is found in marine natural products and has been shown to possess broad-spectrum antibacterial and antifungal properties.[4][5] The antimicrobial efficacy of 2-aminoimidazole derivatives is often attributed to their ability to disrupt bacterial biofilms, resensitize multidrug-resistant strains to conventional antibiotics, and interfere with essential cellular processes.[3][6][7]

1,4-Dimethyl-1H-imidazol-2-amine is a structurally simple member of this promising class. Its small size and functional groups suggest the potential for favorable pharmacokinetic properties and interaction with microbial targets. While specific antimicrobial data for this compound is not widely published, its structural similarity to other biologically active 2-aminoimidazoles provides a strong rationale for its investigation as a novel antimicrobial agent.[4]

These application notes provide a comprehensive framework for the initial in vitro evaluation of 1,4-Dimethyl-1H-imidazol-2-amine. The protocols are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[5][8][9]

Part 1: Preparation of Test Agent and Stock Solutions

The accurate preparation of the test agent is the foundation of any reliable antimicrobial assay. The solubility and stability of 1,4-Dimethyl-1H-imidazol-2-amine must be addressed to ensure its bioavailability in the test system.

Physicochemical Properties and Solubility Considerations

The target compound is an amine, which is typically basic. To enhance aqueous solubility, it is often advantageous to use the compound as a salt. The hydrochloride (HCl) salt of 1,4-Dimethyl-1H-imidazol-2-amine is a logical starting point for aqueous-based assays.

  • Initial Solubility Testing (Recommended): Before preparing a high-concentration stock, it is crucial to determine the optimal solvent.

    • Weigh approximately 1-2 mg of 1,4-Dimethyl-1H-imidazol-2-amine (or its HCl salt) into separate small, clear vials.

    • Add 100 µL of the test solvent (e.g., sterile deionized water, saline, or dimethyl sulfoxide (DMSO)) to each vial.

    • Vortex for 30-60 seconds.

    • Observe for complete dissolution. If the compound dissolves, it is soluble to at least 10-20 mg/mL in that solvent.

    • If not fully dissolved, gently warm the vial (e.g., to 37°C) and vortex again. Note any changes.

For many novel organic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its ability to dissolve a wide range of molecules. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Protocol for Stock Solution Preparation (10 mg/mL)

This protocol outlines the preparation of a high-concentration primary stock solution, which will be further diluted for the assay.

Materials:

  • 1,4-Dimethyl-1H-imidazol-2-amine (or its hydrochloride salt)

  • High-purity solvent (e.g., sterile deionized water for the HCl salt, or DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if preparing an aqueous stock)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of the compound.

  • Weighing: Aseptically weigh 10 mg of 1,4-Dimethyl-1H-imidazol-2-amine into a sterile microcentrifuge tube.

  • Solubilization:

    • For Aqueous Stock (HCl salt recommended): Add 1.0 mL of sterile deionized water to the tube. Vortex vigorously until the compound is completely dissolved. If necessary, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • For DMSO Stock: Add 1.0 mL of high-purity DMSO to the tube. Vortex until the compound is completely dissolved. Filtration is not typically required for DMSO stocks.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mg/mL), solvent, and date of preparation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8][10] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This protocol is harmonized with CLSI and EUCAST guidelines.

Principle and Workflow

The assay involves preparing two-fold serial dilutions of 1,4-Dimethyl-1H-imidazol-2-amine in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution (e.g., 1024 µg/mL) Dilution Perform 2-Fold Serial Dilutions of Compound in Microtiter Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate All Wells (except negative control) with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoculate->Incubate Read Read Plate for Visible Growth Determine MIC Incubate->Read

Caption: Workflow for MIC determination via broth microdilution.

Detailed Step-by-Step Protocol

Materials:

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth

  • 1,4-Dimethyl-1H-imidazol-2-amine working stock solution (e.g., 1024 µg/mL)

  • Bacterial cultures (test strains and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Intermediate Dilution of Compound:

    • Prepare a working stock solution of the compound at a concentration that is 20 times the highest concentration to be tested. For a final top concentration of 128 µg/mL, this would be 2560 µg/mL. For this example, we will prepare a 100µL final volume in each well.

    • A simpler way is to adjust the starting concentration in the first well. Let's assume a starting concentration of 256 µg/mL in the first well.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound at the highest desired starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution:

      • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

      • Transfer 100 µL from well 2 to well 3. Mix well.

      • Continue this process down to well 10.

      • Discard 100 µL from well 10. You now have 100 µL in wells 1-10, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

    • Well 11 will serve as the Growth Control (no compound). Add 100 µL of CAMHB.

    • Well 12 will serve as the Sterility Control (no compound, no bacteria). Add 100 µL of CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Inoculation:

    • Using a multichannel pipette, add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL. The final inoculum density is approximately 5 x 10⁵ CFU/mL, and the compound concentrations are now half of the initial dilution series (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of 1,4-Dimethyl-1H-imidazol-2-amine at which there is no visible growth (i.e., the first clear well).

Part 3: A Self-Validating System: Quality Control

Trustworthiness in antimicrobial susceptibility testing is achieved through a robust quality control (QC) program. This ensures that the reagents, equipment, and technique are performing correctly.

Rationale for QC

The use of reference strains with known MIC values for standard antibiotics validates the entire experimental system. If the MIC of a control antibiotic against a QC strain falls within the acceptable range, it provides confidence that the results for the investigational compound are also reliable.

QC Strains and Acceptable Ranges

Standard QC strains should be included with every batch of testing. The acceptable MIC ranges for these strains are published by CLSI (M100 document) and EUCAST.[5][6]

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Implementation:

  • Alongside the test plates for 1,4-Dimethyl-1H-imidazol-2-amine, set up a separate plate with a standard control antibiotic (e.g., Ciprofloxacin or Gentamicin).

  • Determine the MIC of the control antibiotic against the appropriate QC strain.

  • Compare the observed MIC value to the published acceptable ranges from the latest CLSI M100 or EUCAST QC tables.[6] The experiment is considered valid only if the QC results are within this range.

Part 4: Data Presentation and Interpretation

Clear and standardized data presentation is essential for analysis and reporting.

Example Data Table

MIC values should be summarized in a table. The data below is hypothetical and for illustrative purposes only.

MicroorganismStrain ID1,4-Dimethyl-1H-imidazol-2-amine MIC (µg/mL)
Staphylococcus aureusATCC® 29213™16
Staphylococcus aureus (MRSA)ATCC® 43300™32
Escherichia coliATCC® 25922™64
Pseudomonas aeruginosaATCC® 27853™>128
Enterococcus faecalisATCC® 29212™32
Candida albicansATCC® 90028™>128
Logical Pathway for Interpretation

Interpretation_Flow Start Obtain MIC Value QC_Check Is QC Strain MIC within CLSI/EUCAST Range? Start->QC_Check Data_Valid Data is Valid QC_Check->Data_Valid Yes Data_Invalid Data is Invalid. Troubleshoot Assay. QC_Check->Data_Invalid No Compare Compare MICs Across Different Organisms Data_Valid->Compare Spectrum Determine Spectrum of Activity (e.g., Broad vs. Narrow) Compare->Spectrum Potency Assess Potency (Lower MIC = Higher Potency) Compare->Potency Next_Steps Plan Next Steps (e.g., Time-Kill, Toxicity Assays) Spectrum->Next_Steps Potency->Next_Steps

Sources

Application

Application Notes and Protocols for the Development of 2-Aminoimidazole-Based Anti-Biofilm Agents

Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of 2-aminoimida...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of 2-aminoimidazole (2-AI) derivatives as a promising class of anti-biofilm agents. This document is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental designs.

Part 1: The Challenge of Bacterial Biofilms and the Emergence of 2-Aminoimidazoles

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces.[1][2] This mode of growth is a significant contributor to a wide range of chronic infections, including those associated with medical implants, cystic fibrosis lung infections, and non-healing wounds.[1][2][3] Bacteria within a biofilm can be up to 1,000 times more resistant to conventional antibiotics and the host immune response than their free-floating (planktonic) counterparts.[1][4] This resilience makes biofilm-associated infections incredibly difficult to eradicate, posing a major challenge to healthcare.[2][5]

Part 2: Synthesis and Characterization of 2-Aminoimidazole Derivatives

The chemical tractability of the 2-AI core allows for the creation of diverse libraries of compounds to explore structure-activity relationships (SAR). A common and efficient method for synthesizing 2-aminobenzimidazole (2-ABI) derivatives, a closely related and highly active subclass, is through the condensation of o-diaminobenzenes with cyanogen bromide.[1] For other 2-AI derivatives, multi-component reactions are often employed.

Protocol 1: One-Step Synthesis of 2-Aminobenzimidazole (2-ABI) Derivatives

This protocol provides a general method for the synthesis of 2-ABI derivatives, which has been shown to yield potent anti-biofilm agents against pathogens like Pseudomonas aeruginosa.[1]

Materials:

  • Substituted o-phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the substituted o-phenylenediamine (1.0 eq) in methanol.

  • Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (1.1 eq) in methanol to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminobenzimidazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Examples of 2-AI Derivatives and their Anti-Biofilm Activity
Compound ClassDerivative ExampleTarget Organism(s)Reported ActivityReference
2-Aminobenzimidazoles (2-ABIs) 2-aminobenzimidazolePseudomonas aeruginosa94% biofilm inhibition at 100 µM (IC50 = 47 µM)[1]
2-Aminoimidazole/Triazole (2-AIT) Conjugates Compound 1 (structure in source)Staphylococcus aureus, P. aeruginosa, Acinetobacter baumanniiPotent biofilm inhibition and dispersal; synergistic with antibiotics[4]
Reverse Amide 2-AIs Long-chain alkyl derivativesPseudomonas aeruginosaPotent inhibition and dispersal of biofilms at low micromolar concentrations[6]
5-Aryl-2-AIs LC0024-NH2Staphylococcus aureusBiofilm reduction on titanium surfaces[2]

Part 3: In Vitro Evaluation of Anti-Biofilm Efficacy

A tiered approach is recommended for the in vitro evaluation of 2-AI derivatives. The initial goal is to determine their anti-biofilm activity and to confirm that this activity is not due to a bactericidal effect.

Workflow for In Vitro Evaluation of 2-AI Anti-Biofilm Agents

G cluster_0 Initial Screening cluster_1 Advanced Characterization cluster_2 Lead Optimization A Synthesis of 2-AI Library B MIC/MBC Determination (Assess Bactericidal Activity) A->B C MBIC Assay (Biofilm Inhibition - Crystal Violet) A->C D MBEC Assay (Eradication of Pre-formed Biofilms) C->D E Synergy Testing (Checkerboard Assay with Antibiotics) D->E F Mechanistic Studies (e.g., c-di-GMP, EPS quantification) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Selection of Lead Candidates for In Vivo Testing G->H

Caption: Workflow for the in vitro screening and characterization of 2-AI anti-biofilm agents.

Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay is used to determine the minimum concentration of a 2-AI compound required to inhibit the formation of a biofilm.[9][10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, LB for P. aeruginosa)[2][3]

  • 2-AI compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Plate Preparation: Add 100 µL of the bacterial inoculum to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the 2-AI compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the Crystal Violet solution and wash the wells again with PBS.

  • Quantification: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the concentration of a compound required to kill or disperse bacteria in a pre-formed biofilm.[9][11] The Calgary Biofilm Device (CBD) or similar peg-lid systems are commonly used for this purpose.[11][12]

Materials:

  • Calgary Biofilm Device (96-well plate with a peg lid)

  • Bacterial culture and growth medium

  • 2-AI compounds

  • Recovery medium (e.g., Mueller-Hinton broth)

  • Sterile saline or PBS

  • Sonicator (optional)

Procedure:

  • Biofilm Formation: Add 150 µL of a prepared bacterial inoculum to each well of the 96-well plate. Place the peg lid onto the plate and incubate at 37°C for 24 hours to allow biofilm formation on the pegs.

  • Rinsing: Remove the peg lid and rinse it three times in a 96-well plate containing 150 µL of sterile saline per well to remove planktonic bacteria.[9]

  • Challenge Plate: Transfer the peg lid to a new 96-well plate where each well contains 150 µL of the 2-AI compound at different concentrations.

  • Incubation: Incubate the challenge plate at 37°C for 24 hours.

  • Recovery: After incubation, rinse the peg lid again in saline. Place the lid in a new 96-well plate containing 150 µL of fresh recovery medium.

  • Biofilm Disruption: To release the biofilm bacteria from the pegs, sonicate the plate for 5-10 minutes or shake vigorously.[9]

  • Viability Assessment: Incubate the recovery plate at 37°C for 24 hours. The MBEC is the lowest concentration of the compound where no bacterial growth (turbidity) is observed in the recovery well.[9]

Part 4: Elucidating the Mechanism of Action

Understanding how 2-AIs modulate biofilm formation is crucial for their development. While the exact mechanism can vary between different derivatives and bacterial species, interference with bacterial signaling pathways is a common theme.

Interference with c-di-GMP Signaling

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a key second messenger that regulates the transition between motile and sessile lifestyles in many bacteria.[13] High levels of c-di-GMP generally promote biofilm formation, while low levels favor motility. It is hypothesized that some 2-AIs may interfere with the enzymes responsible for c-di-GMP synthesis (diguanylate cyclases) or degradation (phosphodiesterases), leading to a reduction in biofilm formation.[7]

G GTP GTP DGC Diguanylate Cyclases (DGCs) (e.g., WspR) GTP->DGC Synthesis c_di_GMP c-di-GMP PDE Phosphodiesterases (PDEs) (e.g., EAL or HD-GYP domain proteins) c_di_GMP->PDE Degradation Biofilm Biofilm Formation (EPS Production, Adhesion) c_di_GMP->Biofilm Promotes Motility Motility (Flagellar Synthesis) c_di_GMP->Motility Inhibits pGpG pGpG GMP GMP pGpG->GMP DGC->c_di_GMP PDE->pGpG Two_AI 2-Aminoimidazoles Two_AI->DGC Inhibition? Two_AI->PDE Activation?

Caption: Proposed mechanism of 2-AI interference with the c-di-GMP signaling pathway.

Protocol 4: Checkerboard Assay for Synergistic Effects

This assay is used to determine if a 2-AI compound can enhance the activity of a conventional antibiotic against a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum

  • 2-AI compound

  • Conventional antibiotic (e.g., tobramycin, cefuroxime)[2][8]

  • Growth medium

  • Microplate reader

Procedure:

  • Plate Setup: Prepare a 96-well plate with a two-dimensional gradient of the 2-AI compound and the antibiotic. Typically, the 2-AI is serially diluted along the rows, and the antibiotic is serially diluted along the columns.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation.

  • Analysis: After incubation, assess biofilm formation using the Crystal Violet method as described in Protocol 2.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Part 5: In Vivo Evaluation of 2-AI Anti-Biofilm Agents

Promising lead compounds from in vitro studies should be evaluated in relevant animal models of biofilm infection. These models are essential for assessing the efficacy, pharmacokinetics, and safety of the compounds in a physiological context.[14][15]

General Protocol for a Murine Model of Orthopedic Implant-Associated Biofilm Infection

This model is relevant for studying infections on medical devices, a common clinical problem.[2]

Materials:

  • Mice (species and strain to be determined by the institutional animal care and use committee)

  • Small sterile implant material (e.g., titanium wire, catheter segment)

  • Anesthetic

  • Surgical tools

  • Bacterial culture (e.g., S. aureus)

  • 2-AI compound formulated for in vivo administration (e.g., in a biocompatible vehicle)

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse according to an approved protocol. Make a small incision to create a subcutaneous pocket.

  • Inoculation and Implantation: Inoculate the implant material by incubating it in a bacterial culture. Insert the contaminated implant into the subcutaneous pocket and suture the incision.

  • Treatment: Administer the 2-AI compound to the mice at various doses and schedules (e.g., local or systemic administration). Include a vehicle control group.

  • Monitoring: Monitor the health of the animals daily.

  • Endpoint Analysis: After a predetermined period (e.g., 7 days), euthanize the animals.

    • Bacterial Load: Aseptically remove the implant and surrounding tissue. Homogenize the tissue and plate serial dilutions to determine the number of colony-forming units (CFU).

    • Histology: Fix the tissue for histological analysis to assess inflammation and tissue damage.

    • Imaging: In some models, in vivo imaging techniques can be used to monitor the infection over time.

Part 6: Conclusion and Future Directions

The development of 2-aminoimidazole-based anti-biofilm agents represents a significant step forward in addressing the challenge of chronic and device-related infections. Their non-bactericidal mechanism of action and synergistic potential with existing antibiotics make them a highly attractive therapeutic strategy. Future research should focus on optimizing the potency and pharmacokinetic properties of 2-AI derivatives, expanding their spectrum of activity, and further elucidating their molecular mechanisms of action. The protocols and guidelines presented in this document provide a solid framework for the successful discovery and preclinical development of this promising class of compounds.

References

  • Ballard, T. E., Richards, J. J., Wolfe, A. L., & Melander, C. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ChemMedChem, 7(9), 1579-1582. [Link]

  • Rogers, S. A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2114-2121. [Link]

  • Healey, R. S., Zeng, D., & Anderson, K. L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Journal of Dairy Science, 101(Supplement 2), 183. [Link]

  • Artim, M. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & Medicinal Chemistry Letters, 20(4), 1345-1348. [Link]

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Methods in Molecular Biology, 1333, 221-234. [Link]

  • Kelly, M., & Melander, C. (2011). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 9(19), 6643-6652. [Link]

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 3(3). [Link]

  • Bio-protocol. (2018). Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay. Bio-protocol, 8(18), e3005. [Link]

  • Guilhen, C., et al. (2017). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Pathogens, 6(2), 19. [Link]

  • Defoirdt, T., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. Antibiotics, 11(3), 368. [Link]

  • Bio-protocol. (2021). Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC). Bio-protocol, 11(12), e4048. [Link]

  • Rogers, S. A., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 54(5), 2114-2121. [Link]

  • Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 654536. [Link]

  • Hanson, C. W., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 12, 5939-5950. [Link]

  • Fernández-Pérez, L., et al. (2017). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. Proceedings, 1(4), 361. [Link]

  • ResearchGate. (2012). ChemInform Abstract: 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ChemInform, 43(36). [Link]

  • Emery Pharma. (2014). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). [Link]

  • Patel, N. B., & Patel, J. K. (2013). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of Saudi Chemical Society, 17(2), 229-235. [Link]

  • Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. [Link]

  • Saeed, K., et al. (2019). Supplement 2: Minimal biofilm eradication concentration (MBEC) assays. Journal of Orthopaedic Research, 37(5), 1007-1017. [Link]

  • D'Souza, F., & Kulas, J. (2016). Next Generation Biofilm Inhibitors for Pseudomonas aeruginosa: Synthesis and Rational Design Approaches. National Institute of Oceanography. [Link]

  • Steenackers, H. P., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Food Microbiology, 93, 103607. [Link]

  • Topa, D. A., et al. (2023). Development of In Vitro and Ex Vivo Biofilm Models for the Assessment of Antibacterial Fibrous Electrospun Wound Dressings. Molecular Pharmaceutics, 20(2), 1167-1181. [Link]

  • Roy, R., et al. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. International Journal of Molecular Sciences, 23(5), 2548. [Link]

  • Werth, V. P., et al. (2022). 3D Biofilm Models Containing Multiple Species for Antimicrobial Testing of Wound Dressings. Microorganisms, 10(10), 2027. [Link]

  • ResearchGate. (2010). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. [Link]

  • Li, Y., et al. (2022). Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. Journal of Oral Microbiology, 14(1), 2073993. [Link]

  • Steenackers, H. P., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Food Microbiology, 93, 103607. [Link]

  • Valentini, M., & Filloux, A. (2016). Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria. Journal of Biological Chemistry, 291(24), 12547-12555. [Link]

Sources

Method

1,4-Dimethyl-1H-imidazol-2-amine as a ligand in coordination chemistry

Application Note: Coordination Dynamics and Synthetic Protocols for 1,4-Dimethyl-1H-imidazol-2-amine Metal Complexes Executive Summary This guide details the application of 1,4-Dimethyl-1H-imidazol-2-amine (DMIA) as a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Dynamics and Synthetic Protocols for 1,4-Dimethyl-1H-imidazol-2-amine Metal Complexes

Executive Summary

This guide details the application of 1,4-Dimethyl-1H-imidazol-2-amine (DMIA) as a specialized ligand in coordination chemistry. Unlike unsubstituted imidazoles, DMIA offers a unique steric and electronic profile due to the N1-methyl "blocking" group (preventing tautomerization) and the C4-methyl electron-donating group. This ligand is particularly valuable in biomimetic catalysis (modeling histidine-rich active sites) and crystal engineering , where its exocyclic amine serves as a reliable hydrogen-bond donor for supramolecular assembly.

Chemical Profile & Ligand Design

The 1,4-dimethyl-1H-imidazol-2-amine ligand operates on a specific structural logic that differentiates it from standard imidazole ligands.

  • Primary Donor (N3): The endocyclic imine nitrogen (N3) is the primary coordination site. The

    
     lone pair is available for 
    
    
    
    -donation to transition metals (Cu, Zn, Co, Ni).
  • Secondary Functionality (-NH₂): The exocyclic amine at C2 is generally planar with the ring due to resonance delocalization. While less basic than the ring nitrogen, it acts as a critical hydrogen bond donor in the second coordination sphere, stabilizing metal-ligand assemblies via

    
     interactions (where X = halide, carboxylate).
    
  • Steric Control (Me Groups):

    • N1-Methyl: Fixes the tautomeric state, forcing coordination at N3.

    • C4-Methyl: Increases electron density on the ring, slightly enhancing the basicity of N3 (

      
      ) compared to unsubstituted analogs.
      
Visualizing the Coordination Logic

Ligand_Binding_Modes cluster_sterics Steric & Electronic Modulation Ligand 1,4-Dimethyl-1H- imidazol-2-amine Metal Metal Center (Cu²⁺, Zn²⁺) Ligand->Metal σ-donation (N3) H_Acceptor H-Bond Acceptor (Cl⁻, O-carboxylate) Ligand->H_Acceptor H-bonding (-NH₂) N1_Me N1-Methyl: Blocks Tautomerization N1_Me->Ligand C4_Me C4-Methyl: Electron Donor (+I) C4_Me->Ligand

Figure 1: Coordination logic of DMIA. The N3 atom binds the metal, while the exocyclic amine engages in supramolecular stabilization.

Experimental Protocols

Protocol A: Ligand Synthesis (Cyclization)

Note: While 2-aminoimidazoles can be purchased, high-purity coordination chemistry often requires fresh synthesis to avoid oxidation products.

Reaction Principle: Condensation of


-halo ketones with N-methylguanidine.

Materials:

  • Chloroacetone (CAS: 78-95-5)

  • N-Methylguanidine hydrochloride (CAS: 1668-14-0)

  • Solvent: Ethanol (Abs.)[1]

  • Base: Sodium Ethoxide (freshly prepared)

Step-by-Step Workflow:

  • Preparation: Dissolve N-methylguanidine HCl (10 mmol) in ethanol (20 mL). Add Sodium Ethoxide (10 mmol) to liberate the free base. Filter off the NaCl precipitate.

  • Cyclization: Cool the filtrate to 0°C. Add Chloroacetone (10 mmol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The solution will darken slightly.

  • Isolation: Evaporate solvent in vacuo. The residue is the crude hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Ether.

  • Free Base Generation: Dissolve salt in minimal water, neutralize with

    
     (pH 10), and extract with Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    and concentrate.

Yield: Expect ~60-70%. Validation:


 NMR (

):

2.1 (s, 3H, C4-Me), 3.4 (s, 3H, N1-Me), 4.5 (bs, 2H,

), 6.3 (s, 1H, C5-H).
Protocol B: Coordination with Copper(II) Chloride

Target Complex:


Application:  Biomimetic oxidation catalyst.

Materials:

  • Ligand (DMIA): 2.0 mmol (222 mg)

  • Metal Salt:

    
     (1.0 mmol, 170 mg)
    
  • Solvent: Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Metal Solution: Dissolve

    
     in 10 mL Methanol. Solution appears bright blue/green.
    
  • Ligand Addition: Dissolve DMIA in 5 mL Methanol. Add dropwise to the copper solution while stirring.

  • Observation: Immediate color change to deep blue/violet (indicative of N-coordination displacing water).

  • Crystallization: Stir for 1 hour at Room Temp. Filter any impurities. Allow the filtrate to stand for slow evaporation (24-48 hours).

  • Collection: Blue prismatic crystals will form. Wash with cold ether.

Data Summary Table:

ParameterValue / Observation
Stoichiometry 1:2 (Metal:Ligand)
Geometry Distorted Tetrahedral / Square Planar (Jahn-Teller)
Color Deep Blue
IR Shift (

)
Shifts from ~1640

(free) to ~1610

(bound)
Solubility Soluble in MeOH, DMSO; Insoluble in Ether

Advanced Application: Supramolecular Frameworks

The 1,4-dimethyl-1H-imidazol-2-amine ligand is an excellent candidate for Crystal Engineering . The exocyclic amine (-NH2) does not coordinate to the metal (due to steric strain and lower basicity relative to N3) but remains free to form hydrogen bonds with counter-anions.

Mechanism: In the complex


, the chloride ions act as H-bond acceptors. The amine protons (

) form strong hydrogen bonds (

), creating 1D or 2D supramolecular chains.

Protocol C: Validation via Graph-Set Analysis (XRD)

  • Grow Single Crystals: Use Protocol B (slow evaporation).

  • XRD Collection: Collect data at 100K to freeze H-atom positions.

  • Analysis: Look for

    
     interactions.
    
    • Expected Distance: 3.2 - 3.4 Å (Donor-Acceptor).

    • Graph Set: Typically

      
       or 
      
      
      
      motifs linking monomeric units.
Supramolecular Assembly Pathway

Supramolecular_Assembly cluster_forces Driving Forces Monomer Monomeric Complex [Cu(DMIA)2Cl2] Interaction Intermolecular H-Bonding (NH2 ... Cl-M) Monomer->Interaction Self-Assembly Network 1D Supramolecular Polymer (Infinite Chain) Interaction->Network Propagation HB H-Bond Donor: Exocyclic NH2 H-Bond Acceptor: Coordinated Cl Interaction->HB

Figure 2: Assembly of monomeric units into supramolecular polymers via hydrogen bonding.

References

  • Reedijk, J. (1987). Coordination chemistry of azoles and their derivatives. Comprehensive Coordination Chemistry, 2, 73-98. (Foundational text on imidazole binding modes).
  • Baudron, S. A. (2010). Dipyrrin based metal complexes: emerging functional materials. Dalton Transactions.[2] Link (Contextualizes pyrrole/imidazole nitrogen coordination).

  • Hosten, E. C., & Betz, R. (2020).[3] The crystal structure of 2,4-dimethylimidazole monohydrate.[3] Zeitschrift für Kristallographie - New Crystal Structures.[3] Link (Structural analog data).

  • Zhang, L., et al. (2008).[4][5] Poly[[[μ2-1,1′-(butane-1,4-diyl)bis(1H-imidazole)-κ2 N 3:N 3′](μ2-2,6-dimethylpyridine-3,5-dicarboxylato-κ2 O 3:O 5)zinc] dihydrate].[5] Acta Crystallographica Section E. Link (Demonstrates imidazole N3 coordination preference).

  • Dastgir, S., & Lavoie, G. G. (2010).[2] Coordination study of a new class of imine imidazol-2-imine ligands. Dalton Transactions.[2] Link (Discusses 2-aminoimidazole/imine binding modes).[2]

Sources

Application

Application Note: A Comprehensive Framework for Assessing the Cytotoxicity of 2-Aminoimidazole Compounds

Introduction: The Double-Edged Sword of 2-Aminoimidazoles The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, originally discovered in marine sponges as part of a chemical defense mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of 2-Aminoimidazoles

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, originally discovered in marine sponges as part of a chemical defense mechanism.[1] Synthetic derivatives of 2-AIs have garnered significant attention for their potent biological activities, most notably as agents that inhibit and disperse microbial biofilms, which are involved in an estimated 65% of all nosocomial infections.[2][3][4][5] Some 2-AI compounds can even resensitize drug-resistant bacteria to conventional antibiotics, positioning them as promising therapeutic adjuvants.[6]

However, this inherent biological activity necessitates a thorough evaluation of their potential toxicity to mammalian cells. Cytotoxicity is a critical parameter in the drug discovery pipeline, as off-target effects can lead to the failure of promising candidates.[7] This guide provides a comprehensive, multi-faceted framework for assessing the cytotoxic profile of novel 2-AI compounds. We will move beyond simple viability readouts to build a deeper, mechanistic understanding of how these molecules interact with cells, thereby enabling a more informed selection of lead candidates for further development.

Guiding Principles: Deconstructing Cytotoxicity

A compound can induce cell death through various mechanisms, primarily categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury). Distinguishing between these pathways is crucial. Apoptosis is generally a controlled, non-inflammatory process, while necrosis often involves cell lysis and the release of intracellular contents, which can trigger inflammation.[8][9]

Our experimental strategy is designed to probe different aspects of cellular health simultaneously:

  • Metabolic Activity: A proxy for overall cell viability.

  • Membrane Integrity: A hallmark of necrotic cell death.

  • Apoptotic Markers: Indicators of programmed cell death.

By employing a suite of assays targeting these distinct cellular events, we can construct a robust and reliable cytotoxicity profile.

Experimental & Data Analysis Workflow

A logical workflow ensures reproducible and comprehensive data collection. The process begins with a broad screening assay to determine the general toxicity range, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Deeper Investigation (Optional) A Prepare 2-AI Compound Stock Solutions & Dilutions C Treat Cells with 2-AI (Dose-Response) A->C B Seed Cells in 96-Well Plates B->C D Protocol 1: MTT Assay for Viability C->D E Data Analysis: Calculate IC50 Value D->E F Repeat Treatment (at IC50 & 2x IC50) E->F Inform Doses G Protocol 2: LDH Release Assay (Necrosis) F->G H Protocol 3: Annexin V / PI Staining (Apoptosis) F->H I Data Analysis: Quantify Necrotic & Apoptotic Populations G->I H->I J Caspase Activity Assays I->J K Reactive Oxygen Species (ROS) Detection I->K L Mechanistic Conclusion J->L K->L G Compound 2-Aminoimidazole Compound Mito Mitochondria Compound->Mito Stress? ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax/Bak Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a 2-AI.

Conclusion: Building a Self-Validating Cytotoxicity Profile

By systematically applying this multi-assay framework, researchers can move beyond a simple "toxic" or "non-toxic" label. This approach provides a quantitative measure of potency (IC50), identifies the primary mechanism of cell death (necrosis vs. apoptosis), and offers avenues for deeper mechanistic investigation. The inclusion of rigorous controls at every stage ensures that the data is self-validating and trustworthy. This detailed understanding is indispensable for making confident decisions in hit-to-lead optimization and advancing the most promising 2-aminoimidazole compounds toward their full therapeutic potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Gothandam, K. M., Ganesan, V., & Kolar, A. S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(16), e3335. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]

  • Kelly, B., L-Estrada, D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Current Protocols in Chemical Biology, 2(1), 1-20. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(9), 3041–3044. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • BMG LABTECH. (2026, February 4). Cell-based assays detecting reactive oxygen species. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(9), 3041–3044. Retrieved from [Link]

  • Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(9), 3041–3044. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Cryns, V. L., & Yuan, J. (2008). Apoptosis-associated caspase activation assays. Methods in Enzymology, 284, 3-21. Retrieved from [Link]

  • Sane, R., Agarwal, S., & Elmquist, W. F. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1145–1157. Retrieved from [Link]

  • Liu, R., Li, X., Wallqvist, A., & Reifman, J. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2037–2046. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Rogers, S. A., & Melander, C. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Biofouling, 28(1), 1-10. Retrieved from [Link]

  • Defoirdt, T., et al. (2014). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 19(11), 17653–17667. Retrieved from [Link]

  • Blackledge, M. S., Worthington, R. J., & Melander, C. (2013). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Biofouling, 29(10), 1251–1260. Retrieved from [Link]

  • Al-Suhaimi, K. M., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(2), 79-88. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of 1,4-Dimethyl-1H-imidazol-2-amine Derivatives

This Application Note and Protocol Guide is designed for researchers investigating 1,4-Dimethyl-1H-imidazol-2-amine and its derivatives. Given the structural classification of this molecule as a 2-aminoimidazole (2-AI) ,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating 1,4-Dimethyl-1H-imidazol-2-amine and its derivatives.

Given the structural classification of this molecule as a 2-aminoimidazole (2-AI) , this guide focuses on its most significant therapeutic application: Anti-Biofilm Screening and Antibiotic Potentiation . The 2-AI scaffold is a privileged structure in medicinal chemistry, originally derived from marine sponge alkaloids (e.g., oroidin), known to disperse bacterial biofilms without inducing biocidal resistance pressure.

Introduction & Mechanism of Action

The 2-Aminoimidazole (2-AI) Scaffold

1,4-Dimethyl-1H-imidazol-2-amine belongs to the 2-aminoimidazole class, a group of small molecules that modulate bacterial response regulators (specifically Two-Component Systems) to inhibit biofilm formation. Unlike traditional antibiotics, 2-AIs often act via a non-biocidal mechanism . They do not kill bacteria directly but rather "blind" them to the quorum-sensing signals required to establish a biofilm matrix.

Why Screen This Scaffold?
  • Resistance Evasion: Because they exert little selective pressure for survival, resistance development is significantly slower compared to bactericidal agents.

  • Potentiation: These derivatives are frequently used as adjuvants . They break down the biofilm shield, allowing conventional antibiotics (e.g., erythromycin, tobramycin) to penetrate and kill previously resistant bacteria (e.g., MRSA, P. aeruginosa, A. baumannii).

Mechanistic Pathway

The following diagram illustrates the logical flow of the screening campaign and the mechanism of action.

G Compound 1,4-Dimethyl-1H-imidazol-2-amine Derivative Target Response Regulator (Two-Component System) Compound->Target Modulates Phenotype1 Biofilm Inhibition (Prevention) Target->Phenotype1 Prevents Attachment Phenotype2 Biofilm Dispersion (Eradication) Target->Phenotype2 Triggers Detachment Outcome Antibiotic Potentiation (Synergy) Phenotype1->Outcome + Antibiotic Phenotype2->Outcome + Antibiotic

Figure 1: Mechanism of Action for 2-AI Derivatives. The molecule targets regulatory systems to destabilize the biofilm matrix, rendering bacteria susceptible to antibiotics.

Compound Management & Preparation

Critical Quality Attribute: 2-aminoimidazoles are generally polar but can have varying solubility depending on the "1,4-dimethyl" substitution and additional R-groups.

  • Stock Preparation:

    • Dissolve solid 1,4-Dimethyl-1H-imidazol-2-amine derivatives in 100% DMSO to a concentration of 10 mM or 50 mM .

    • Note: If the derivative is a hydrochloride salt (common for amines), ensure the DMSO is anhydrous to prevent hydrolysis over long-term storage.

  • Storage:

    • Aliquot into amber glass vials (avoid plastic for long-term storage of hydrophobic derivatives).

    • Store at -20°C . Stable for >6 months.

  • Working Solutions:

    • Dilute stocks into the assay media (e.g., cation-adjusted Mueller-Hinton Broth) immediately before use.

    • Final DMSO concentration in the assay must be < 1% (v/v) (ideally <0.5%) to avoid solvent toxicity masking the non-biocidal effect.

Protocol A: Primary Screen - Biofilm Inhibition (MBIC Assay)

Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC). This assay measures the ability of the compound to prevent biofilm formation.[1][2][3][4]

Materials
  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213) or Pseudomonas aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Plate: 96-well flat-bottom polystyrene microtiter plate (tissue culture treated).

  • Stain: 0.1% Crystal Violet (CV).

Step-by-Step Procedure
  • Inoculum Prep: Grow bacteria overnight in TSB. Dilute 1:100 into fresh media to reach ~10^6 CFU/mL.

  • Compound Addition: Add 100 µL of media containing the test compound (serial dilutions, e.g., 100 µM to 0.1 µM) to the test wells.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

    • Control 1 (Positive): Bacteria + Media + DMSO (No compound).

    • Control 2 (Sterility): Media only.

  • Incubation: Incubate statically at 37°C for 24 hours . Do not shake, as shear force disrupts biofilm formation.

  • Washing (Critical Step):

    • Gently aspirate the supernatant (planktonic cells).

    • Wash the wells 2x with 200 µL sterile Phosphate Buffered Saline (PBS). Tip: Use a multi-channel pipette and dispense down the side of the well to avoid peeling the biofilm.

  • Staining: Add 200 µL of 0.1% Crystal Violet to each well. Incubate for 15 minutes at room temperature.

  • Elution:

    • Rinse wells 3x with water to remove excess dye.

    • Air dry the plate for 30 minutes.

    • Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the bound dye.

  • Quantification: Measure Absorbance (OD) at 590 nm using a microplate reader.

Data Analysis

Calculate the % Biofilm Inhibition relative to the untreated control:


[4]
  • Hit Criteria: Compounds showing >50% inhibition at <50 µM are considered hits.

Protocol B: Secondary Screen - Antibiotic Potentiation (Checkerboard Assay)

Objective: Determine if the 2-AI derivative restores the efficacy of an antibiotic (e.g., Erythromycin) against a resistant strain. This validates the "Adjuvant" application.

Experimental Design

Use a Checkerboard layout in a 96-well plate to test a matrix of concentrations.

  • X-Axis: Antibiotic (Serial dilution, e.g., 0 to 64 µg/mL).

  • Y-Axis: 2-AI Derivative (Serial dilution, e.g., 0 to 100 µM).

Workflow
  • Matrix Setup:

    • Dispense antibiotic dilutions across columns (1-8).

    • Dispense 2-AI derivative dilutions down rows (A-H).

  • Inoculation: Add bacterial suspension (~5 x 10^5 CFU/mL) to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD600 (Turbidity) to assess bacterial growth inhibition.

Data Analysis: FIC Index

Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy.



Interpretation:

  • FIC ≤ 0.5: Synergistic (The 2-AI significantly potentiates the antibiotic).

  • 0.5 < FIC ≤ 4.0: Indifferent.

  • FIC > 4.0: Antagonistic.

Protocol C: Mechanistic Validation (Growth Curve)

Objective: Verify that the 2-AI derivative is non-biocidal .

  • Why? If the compound kills bacteria directly (like bleach), it is just another antiseptic. The value of 2-aminoimidazoles lies in their ability to inhibit biofilm without affecting planktonic growth (reducing resistance pressure).

Procedure
  • Inoculate bacteria in a flask with the compound at its MBIC (determined in Protocol A).

  • Incubate with shaking (200 rpm) at 37°C.

  • Measure OD600 every hour for 8-12 hours.

  • Result: The growth curve of the treated bacteria should overlap with the untreated control (indicating no killing), while the biofilm assay (Protocol A) shows inhibition.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Variability in Biofilm Assay Aggressive washingUse an automated plate washer or submerge the entire plate in a tray of water instead of pipetting.
Compound Precipitation Low solubilityEnsure DMSO stock is fully dissolved. Sonicate for 10 mins. Limit final DMSO to 0.5%.
"Edge Effect" in Plates EvaporationFill outer perimeter wells with sterile water. Do not use them for data.
No Potentiation Observed Wrong Antibiotic Pair2-AIs work best with antibiotics that are excluded by biofilm matrix (e.g., Macrolides, Aminoglycosides).

Screening Workflow Diagram

Workflow Start Library: 1,4-Dimethyl-1H-imidazol-2-amine Derivatives Step1 Primary Screen: MBIC (Crystal Violet) Target: >50% Inhibition Start->Step1 Decision1 Is it Active? Step1->Decision1 Step2 Planktonic Growth Curve (Check for Toxicity) Decision1->Step2 Yes Discard Discard / Repurpose as Biocide Decision1->Discard No Decision2 Is it Non-Biocidal? Step2->Decision2 Step3 Secondary Screen: Checkerboard Assay (Antibiotic Potentiation) Decision2->Step3 Yes (Growth = Control) Decision2->Discard No (Growth Inhibited) Final Lead Candidate: Non-toxic Biofilm Inhibitor Step3->Final

Figure 2: Decision tree for screening 2-AI derivatives. Note the critical step of discarding biocidal compounds to focus on true biofilm modulators.

References

  • 2-Aminoimidazoles in Medicinal Chemistry. Bentham Science. A comprehensive review of the 2-aminoimidazole skeleton as a building block for modulators of various targets, including biofilm inhibition.[3][4]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. Details the synthesis and screening of 2-AI derivatives against P. aeruginosa and MRSA.

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. PubMed Central. Describes the application of 2-AI derivatives for coating titanium implants to prevent S. aureus biofilms.

  • Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics. PubMed Central. Provides the protocol for checkerboard assays and establishing SAR for antibiotic potentiation.

  • Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds. TDL. A thesis describing the specific methodology for testing 2-AIs against coagulase-negative staphylococci.

Sources

Application

Application Note: 1,4-Dimethyl-1H-imidazol-2-amine in Medicinal Chemistry

Executive Summary 1,4-Dimethyl-1H-imidazol-2-amine is a specialized heterocyclic building block that serves as a critical pharmacophore in modern drug discovery. Unlike its unsubstituted counterparts, the specific methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-1H-imidazol-2-amine is a specialized heterocyclic building block that serves as a critical pharmacophore in modern drug discovery. Unlike its unsubstituted counterparts, the specific methylation pattern at the N1 and C4 positions restricts tautomeric ambiguity, directing regioselectivity during downstream functionalization. This application note details its utility as a guanidine bioisostere , a kinase hinge-binding scaffold , and a precursor for fused bicyclic systems (e.g., imidazo[1,2-a]pyrimidines).

Key Physicochemical Profile
PropertyValueRelevance
Molecular Weight 111.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 1 (Exocyclic NH₂)Critical for Hinge Binding / Aspartic Dyad interaction
H-Bond Acceptors 2 (N3, NH₂)Facilitates water-mediated bridging
pKa (Calculated) ~7.5 - 8.2Physiologically relevant ionization state
LogP ~0.2High aqueous solubility; ideal for CNS penetration

Core Applications in Medicinal Chemistry

Guanidine Bioisostere & BACE1 Inhibition

The 2-aminoimidazole moiety is a classical bioisostere for the highly basic guanidine group (


 ~13.6). By substituting a guanidine with 1,4-dimethyl-1H-imidazol-2-amine, medicinal chemists can:
  • Reduce Basicity: Lowering the

    
     to the physiological range improves oral bioavailability and blood-brain barrier (BBB) permeability.
    
  • Mitigate Toxicity: Reduces the risk of phospholipidosis often associated with highly cationic drugs.

  • Target Specificity: This scaffold has shown utility in BACE1 inhibitors (Alzheimer's disease) by engaging the catalytic aspartic acid dyad via a bidentate hydrogen-bonding network.

Precursor for Imidazo[1,2-a]pyrimidines (The "Pseudo-Michael" Protocol)

A primary synthetic application of this scaffold is the construction of fused heterocycles. The reaction of 1,4-dimethyl-1H-imidazol-2-amine with electrophiles like ethyl ethoxymethylenecyanoacetate (EMCA) yields imidazo[1,2-a]pyrimidines .

  • Mechanism: The exocyclic amine acts as a nucleophile in a pseudo-Michael addition, followed by cyclization.

  • Regiocontrol: The N1-methyl group blocks the N1 position, forcing cyclization to occur exclusively at the N3/C2 axis, preventing the formation of isomeric mixtures common with N-unsubstituted imidazoles.

Visualizations

Reaction Pathway: Regioselective Cyclization

The following diagram illustrates the conversion of 1,4-dimethyl-1H-imidazol-2-amine into a fused imidazo[1,2-a]pyrimidine system, a privileged scaffold in kinase inhibition.

ReactionScheme cluster_conditions Reaction Conditions Start 1,4-Dimethyl-1H- imidazol-2-amine Inter Intermediate (Pseudo-Michael Adduct) Start->Inter + Reagent (Nucleophilic Attack) Reagent Ethyl ethoxymethylene- cyanoacetate (EMCA) Reagent->Inter Product Imidazo[1,2-a]pyrimidine Derivative Inter->Product Cyclization (- EtOH) Cond1 Solvent: Ethanol/Acetic Acid Cond2 Temp: Reflux (80-100°C)

Caption: Regioselective synthesis of imidazo[1,2-a]pyrimidine via pseudo-Michael addition.

Pharmacophore Mapping: Kinase Hinge Binding

This diagram visualizes how the 2-aminoimidazole core interacts with the ATP-binding site (Hinge Region) of a typical kinase.

Pharmacophore N3 N3 (Acceptor) BackboneNH Hinge Backbone NH (Donor) N3->BackboneNH H-Bond NH2 2-NH2 (Donor) BackboneCO Hinge Backbone C=O (Acceptor) NH2->BackboneCO H-Bond Me 1-Methyl (Hydrophobic) Gatekeeper Gatekeeper Residue (Steric Constraint) Me->Gatekeeper Van der Waals

Caption: Bidentate H-bond interactions of 1,4-dimethyl-1H-imidazol-2-amine with kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyrimidine Derivative

Objective: To synthesize a fused heterocyclic scaffold using 1,4-dimethyl-1H-imidazol-2-amine as the nucleophile.

Materials:

  • 1,4-Dimethyl-1H-imidazol-2-amine (1.0 eq)[1]

  • Ethyl ethoxymethylenecyanoacetate (EMCA) (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-Dimethyl-1H-imidazol-2-amine (1.0 mmol, 111 mg) in Ethanol (5 mL).

  • Addition: Add Ethyl ethoxymethylenecyanoacetate (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

    • Checkpoint: The formation of the intermediate enamine may be observed first. Continued heating promotes cyclization.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate often forms.

  • Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Ether.

  • Validation: Verify structure via 1H NMR. Look for the disappearance of the ethyl ester signals and the appearance of the pyrimidine ring protons.

Protocol B: General Amide Coupling (Fragment Growing)

Objective: To attach the 2-aminoimidazole scaffold to a carboxylic acid core (e.g., for BACE1 or Kinase inhibitor synthesis).

Materials:

  • Carboxylic Acid Partner (1.0 eq)

  • 1,4-Dimethyl-1H-imidazol-2-amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the activated ester.

  • Addition: Add 1,4-Dimethyl-1H-imidazol-2-amine.

  • Incubation: Stir at Room Temperature for 12–18 hours.

    • Note: The exocyclic amine is moderately nucleophilic. If conversion is low, heat to 50°C.

  • Purification: Dilute with EtOAc, wash with NaHCO3 (sat), Water, and Brine. Dry over Na2SO4.[2] Purify via Flash Chromatography (DCM/MeOH gradient).

References

  • PubChem. (n.d.).[3] 2-Amino-1-methylimidazolin-4-one (Related Creatinine Derivative Context). National Library of Medicine. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013).[4] 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Sączewski, F., et al. (2013). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines. Central European Journal of Chemistry. (Contextual basis for Protocol A). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 2-Aminoimidazoles

Introduction: The 2-Aminoimidazole Scaffold as a Novel Anti-Biofilm Agent The rise of antibiotic resistance necessitates innovative strategies that look beyond direct bactericidal activity. One of the most significant ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminoimidazole Scaffold as a Novel Anti-Biofilm Agent

The rise of antibiotic resistance necessitates innovative strategies that look beyond direct bactericidal activity. One of the most significant challenges in treating persistent infections is the formation of bacterial biofilms—structured communities of cells encased in a self-produced polymeric matrix.[1][2] Bacteria within biofilms exhibit profound tolerance to conventional antibiotics and host immune responses, making them a primary cause of chronic and recurrent infections.[2]

The 2-aminoimidazole (2-AI) scaffold, originally discovered in marine sponges, has emerged as a promising class of molecules that can inhibit the formation of and disperse pre-formed biofilms across a wide range of pathogenic bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[3][4][5] Crucially, many 2-AIs achieve this at sub-lethal concentrations, meaning they do not kill the bacteria and thus may exert less selective pressure for the development of resistance.[1][2] Furthermore, they have been shown to re-sensitize multidrug-resistant (MDR) bacteria to existing antibiotics, positioning them as powerful potential adjuvants in combination therapies.[2][4]

Determining the precise mechanism of action (MoA) is a critical step in the development of any new therapeutic agent. This guide provides a structured, multi-level approach to systematically investigate how 2-AI compounds function, moving from broad phenotypic effects to specific molecular target identification and validation. The protocols herein are designed to be robust and self-validating, providing researchers with a comprehensive toolkit for their investigations.

Part 1: A Hierarchical Strategy for MoA Elucidation

A successful MoA investigation follows a logical progression from observable effects to the underlying molecular interactions. We propose a three-tiered strategy that systematically narrows down the possibilities and builds a cohesive mechanistic narrative.

MOA_Strategy cluster_0 Tier 1: Phenotypic Characterization cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Validation pheno_inhibit Biofilm Inhibition Assay target_direct Direct Binding Assays (Pull-down, TSA) pheno_inhibit->target_direct Is it anti-biofilm? pheno_disperse Biofilm Dispersal Assay pheno_disperse->target_direct pheno_growth Planktonic Growth Assay pheno_growth->target_direct Is it non-bactericidal? pheno_synergy Antibiotic Synergy Assay valid_tox Host Cell Toxicity Assays pheno_synergy->valid_tox Is it a viable adjuvant? valid_gene Gene Expression Analysis (qRT-PCR, Reporter Assays) target_direct->valid_gene Putative Target Found target_unbiased Unbiased Proteomic/Genetic Screens (TPP, Mutant Screening) target_unbiased->valid_gene Putative Target(s) Found valid_gene->valid_tox Mechanism Confirmed valid_membrane Membrane Integrity Assay

Caption: A hierarchical workflow for 2-AI mechanism of action studies.

Part 2: Phenotypic Assays - Defining the Biological Activity

The initial step is to quantitatively characterize the observable effects of the 2-AI compound on bacterial behavior. These assays establish the foundational parameters of the compound's activity and differentiate it from traditional antibiotics.

2.1 Biofilm Inhibition and Dispersal Assays

The hallmark of 2-AI activity is the modulation of biofilms. The crystal violet (CV) staining assay is a robust, high-throughput method to quantify biofilm biomass. It is used to determine both the concentration required to inhibit 50% of biofilm formation (IC₅₀) and the concentration required to disperse 50% of a pre-formed biofilm (EC₅₀).[2]

Protocol 1: Crystal Violet Biofilm Assay

  • Preparation: Grow an overnight culture of the target bacterium (e.g., S. aureus, P. aeruginosa) in appropriate media. Dilute the culture to a starting OD₆₀₀ of 0.01 in fresh biofilm growth medium (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus).[2]

  • Compound Preparation: Prepare a 2x stock solution series of the 2-AI compound in the growth medium from a 100 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.

  • Assay Setup:

    • Inhibition (IC₅₀): In a 96-well microtiter plate, add 100 µL of the bacterial suspension to wells containing 100 µL of the 2x 2-AI serial dilutions. Include a no-drug control (with DMSO) and a media-only blank.

    • Dispersal (EC₅₀): Add 200 µL of the bacterial suspension to each well and incubate to allow biofilm formation (e.g., 24 hours for S. aureus).[2] After incubation, gently remove the planktonic culture and wash with sterile phosphate-buffered saline (PBS). Add 200 µL of fresh medium containing the 2-AI serial dilutions to the wells with established biofilms.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 24 hours at 37°C).[2]

  • Staining:

    • Discard the medium and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the CV solution and wash the plate thoroughly with water until the control wells are clear.

    • Air dry the plate completely.

  • Quantification: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye. Transfer 150 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at OD₅₄₀-₅₉₅.[2]

  • Analysis: Normalize the data to the no-drug control and plot the percentage of biofilm inhibition/dispersal against the log of the 2-AI concentration. Use a non-linear regression model to calculate IC₅₀ and EC₅₀ values.

Parameter Typical Concentration Range (H10 Compound) Interpretation Reference
IC₅₀ (S. aureus) 12 µMConcentration to inhibit 50% of biofilm formation.[2]
EC₅₀ (S. aureus) 100 µMConcentration to disperse 50% of pre-formed biofilm.[2]
IC₅₀ (P. aeruginosa) 31 µMConcentration to inhibit 50% of biofilm formation.[2]
EC₅₀ (P. aeruginosa) 46 µMConcentration to disperse 50% of pre-formed biofilm.[2]
2.2 Planktonic Growth Curve Analysis

Causality: A key feature of many 2-AIs is their non-bactericidal MoA. This assay is critical to confirm that the observed reduction in biofilm is not merely a consequence of the compound killing the bacteria.

Protocol 2: Broth Microdilution Growth Assay

  • Setup: In a 96-well plate, prepare bacterial suspensions (OD₆₀₀ ≈ 0.01) containing the 2-AI at its IC₅₀ and 2x IC₅₀ concentrations. Include a no-drug control with an equivalent volume of DMSO.

  • Measurement: Use a plate-reading spectrophotometer to measure the OD₆₀₀ of the cultures every 1-2 hours for 24-32 hours, with shaking incubation at 37°C between readings.[2]

  • Analysis: Plot OD₆₀₀ versus time. A successful 2-AI candidate will show no significant difference in the growth curve (lag, log, and stationary phases) compared to the no-drug control.[2][6]

2.3 Antibiotic Synergy Testing

Causality: 2-AIs can potentiate the activity of antibiotics, suggesting a mechanism that compromises the bacteria's defense systems.[7][8] The checkerboard assay is the standard method to quantify this synergy.

Protocol 3: Checkerboard Microdilution Assay

  • Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of the antibiotic (e.g., cefuroxime). Along the y-axis, prepare serial dilutions of the 2-AI compound.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

FIC Index Value Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
Part 3: Target Identification - Unveiling the Molecular Interaction

Once phenotypic activity is confirmed, the next crucial step is to identify the direct molecular target(s) of the 2-AI. The literature strongly suggests that 2-AIs interfere with bacterial two-component systems (TCS), which are critical for sensing and responding to environmental changes.[3][4][9]

TCS_Pathway cluster_0 Bacterial Cell HK Sensor Histidine Kinase (HK) p1 HK->p1 RR Response Regulator (RR) DNA Target Genes (e.g., Biofilm, Virulence) RR->DNA 3. DNA Binding & Transcription Regulation AI2 2-Aminoimidazole (2-AI) AI2->RR 4. Inhibition p1->HK ATP -> ADP p1->RR 2. Phosphotransfer (His -> Asp) p2

Sources

Application

derivatization of 1,4-Dimethyl-1H-imidazol-2-amine for SAR studies

Application Note: Strategic Derivatization of 1,4-Dimethyl-1H-imidazol-2-amine for SAR Studies Part 1: Executive Summary & Scaffold Analysis The 1,4-Dimethyl-1H-imidazol-2-amine scaffold represents a privileged substruct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1,4-Dimethyl-1H-imidazol-2-amine for SAR Studies

Part 1: Executive Summary & Scaffold Analysis

The 1,4-Dimethyl-1H-imidazol-2-amine scaffold represents a privileged substructure in medicinal chemistry, acting as a constrained bioisostere of guanidine. Unlike flexible acyclic guanidines, this heterocyclic core offers defined vectors for substituent growth, making it ideal for targeting kinases, GPCRs (e.g.,


-adrenergic receptors), and bacterial response regulators (biofilm inhibition).

For Structure-Activity Relationship (SAR) studies, this molecule presents a unique challenge: the electron-rich imidazole ring renders the exocyclic amine less nucleophilic than standard primary amines, while the C5 position is highly susceptible to electrophilic attack. This guide outlines a divergent synthesis strategy to systematically explore chemical space around this core.

Reactive Site Analysis
  • N2-Exocyclic Amine (Nucleophilic): The primary vector for "Head Group" modification. Reactivity is modulated by resonance with the ring nitrogens. It forms stable amides, ureas, and sulfonamides.

  • C5-Position (Electrophilic/Acidic): The "Tail Group" vector. The 1,4-dimethyl substitution pattern leaves C5 sterically accessible and electronically activated for Electrophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed C-H activation.
    
  • N3-Ring Nitrogen (Basic): A competitive nucleophilic site.[1] The 1-methyl group prevents N1-tautomerization, but N3 remains a potential site for alkylation or metal coordination, often requiring transient protection or careful pH control during derivatization.

Part 2: Derivatization Strategies & Protocols

Strategy A: Functionalization of the Exocyclic Amine (N2)

Objective: Modulate Hydrogen Bond Donor (HBD) capability and steric fit within the binding pocket.

Mechanism: The 2-amino group behaves like a vinylogous amidine. Standard acylation conditions often yield mixtures of


-acyl and 

-acyl products. The protocol below utilizes HATU activation to favor the thermodynamic amide product.

Protocol 1: General Amide Coupling (Library Scale)

  • Reagents: Carboxylic Acid (

    
    ), HATU, DIPEA, DMF.
    
  • Scope: Aliphatic, Aromatic, and Heteroaromatic acids.

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the carboxylic acid (0.20 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL). Add HATU (0.22 mmol, 1.1 equiv) and DIPEA (0.40 mmol, 2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add 1,4-Dimethyl-1H-imidazol-2-amine (0.20 mmol, 1.0 equiv) directly to the activated ester solution.

  • Reaction: Stir at

    
     for 4–16 hours. Monitor by LC-MS.[2]
    
    • Note: If conversion is low, raise temperature to

      
      . The electron-rich ring can make the amine sluggish.
      
  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (2 x 5 mL) and brine (5 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol 2: Urea Synthesis (Isocyanate Method)

  • Reagents: Isocyanate (

    
    ), THF, 
    
    
    
    .
  • Procedure: Dissolve the amine (1.0 equiv) in anhydrous THF. Add

    
     (1.5 equiv) followed by the isocyanate (1.1 equiv) dropwise at 
    
    
    
    . Warm to RT and stir for 2 hours. Precipitate the product by adding hexane or purify via prep-HPLC.
Strategy B: C5-Diversification (The "Tail" Vector)

Objective: Extension into hydrophobic pockets or solvent-exposed regions.

Mechanism: The C5 proton is the most accessible site for C-C bond formation. We employ a "Bromination-Suzuki" sequence as the most robust route for SAR library generation.

Protocol 3: Regioselective C5-Bromination

  • Reagents: N-Bromosuccinimide (NBS), ACN (Acetonitrile).

  • Precaution: Protect the reaction from light to minimize radical side reactions.

Step-by-Step Procedure:

  • Dissolve 1,4-Dimethyl-1H-imidazol-2-amine (1.0 mmol) in ACN (5 mL) at

    
    .
    
  • Add NBS (1.05 mmol) portion-wise over 10 minutes.

  • Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to neutralize excess bromine.
    
  • Isolation: Extract with EtOAc. The product, 5-bromo-1,4-dimethyl-1H-imidazol-2-amine , is often unstable on silica; use immediately for coupling or store at

    
     under Argon.
    

Protocol 4: Suzuki-Miyaura Cross-Coupling at C5

  • Reagents: Aryl Boronic Acid (

    
    ), 
    
    
    
    ,
    
    
    , Dioxane/Water (4:1).

Step-by-Step Procedure:

  • In a microwave vial, combine the 5-bromo intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Add Dioxane (2 mL) and Water (0.5 mL). Degas with

    
     for 5 minutes.
    
  • Add

    
     (5 mol%). Cap and purge with 
    
    
    
    .
  • Heating: Heat at

    
     (conventional) or 
    
    
    
    (microwave) for 1 hour.
  • Workup: Filter through Celite, dilute with water, extract with DCM. Purify via reverse-phase HPLC (Water/ACN + 0.1% Formic Acid) to remove Palladium residues.

Part 3: Visualization of SAR Logic

The following diagram illustrates the divergent pathways for modifying the 1,4-dimethyl-2-aminoimidazole core.

SAR_Pathways Core 1,4-Dimethyl-1H- imidazol-2-amine (Scaffold) N2_Branch N2-Functionalization (Amine Vector) Core->N2_Branch Nucleophilic Attack C5_Branch C5-Functionalization (Ring Vector) Core->C5_Branch Electrophilic Subst. Amide Amides (HATU/RCOOH) Modulates: H-Bond Donor N2_Branch->Amide Urea Ureas (R-NCO) Modulates: Solubility/Shape N2_Branch->Urea Bromide 5-Bromo Intermediate (NBS/ACN) C5_Branch->Bromide Suzuki Biaryl Analogs (Suzuki Coupling) Modulates: Hydrophobicity Bromide->Suzuki Pd(0) / Ar-B(OH)2 Sonogashira Alkynyl Analogs (Sonogashira) Modulates: Rigidity Bromide->Sonogashira Pd(0) / CuI / Alkyne

Figure 1: Divergent synthetic pathways for SAR exploration of the 1,4-dimethyl-2-aminoimidazole scaffold. The scheme highlights the orthogonality between N2-acylation and C5-metalation/coupling.

Part 4: SAR Data Summary & Physicochemical Impact

When designing the library, consider how derivatization affects the core properties.

Derivatization VectorChemical ModificationSAR Impact (Physicochemical)Biological Implication
N2 (Amine) Amide Formation Removes basicity; Adds H-bond acceptor; Increases LogP.Improves membrane permeability; targets hydrophobic pockets.
N2 (Amine) Sulfonamide Increases acidity (NH); Strong electron withdrawal.Bioisostere for carboxylic acids; improved metabolic stability.
C5 (Ring) Aryl Coupling Significant increase in MW and LogP;

-stacking potential.
Accesses adjacent hydrophobic sub-pockets (e.g., Gatekeeper residues in kinases).
C5 (Ring) Halogenation (Br/Cl) Increases lipophilicity; weak H-bond acceptor.Fills small hydrophobic voids; blocks metabolic oxidation at C5.

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: The imidazole ring nitrogens can deactivate the exocyclic amine or compete for the acylating agent.

    • Solution: Switch to acid chlorides with a non-nucleophilic base (e.g., Pyridine or DMAP) in DCM. If N3-acylation occurs, treat with dilute MeOH/NaOH to selectively hydrolyze the unstable ring amide while retaining the stable exocyclic amide.

  • Issue: C5-Protodebromination.

    • Cause: During Suzuki coupling, the C-Br bond can reduce to C-H if the catalyst is too active or water content is too high.

    • Solution: Use anhydrous conditions for the coupling or switch to a milder precatalyst like Pd(OAc)2/SPhos .

  • Issue: Solubility.

    • Observation: 2-aminoimidazoles can be polar.

    • Solution: If the final product is too polar for standard silica, use C18 reverse-phase flash chromatography or neutralize the TFA salt (if using HPLC) to the free base using a carbonate resin before biological testing.

References

  • 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 2013. 3[4]

  • Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. Journal of Organic Chemistry, 2015. 5[4]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of the American Chemical Society, 2011. 6[4]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Dove Medical Press, 2017. 7

  • Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 2006.[8] 4[4]

Sources

Method

Application Notes &amp; Protocols: Assessing the Viability of Cells Treated with Imidazole-Based Compounds

Guiding Philosophy: Beyond the Standard Operating Procedure The evaluation of imidazole-based compounds, a rich source of pharmacologically active molecules, demands more than a simple recitation of assay steps.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Philosophy: Beyond the Standard Operating Procedure

The evaluation of imidazole-based compounds, a rich source of pharmacologically active molecules, demands more than a simple recitation of assay steps.[1][2] These heterocyclic entities can possess intrinsic chemical properties, such as redox potential or the ability to alter intracellular pH, which may interfere with the very endpoints used to measure cell viability. This guide is therefore structured not as a rigid manual, but as a decision-making framework. It is designed to empower researchers, scientists, and drug development professionals to select the most appropriate assay, understand its underlying principles, anticipate potential compound-specific artifacts, and execute robust, self-validating protocols. Our core objective is to ensure that the data generated is a true reflection of biological activity, not an experimental artifact.

The Imidazole Challenge: Anticipating Compound Interference

Many standard viability assays are indirect measurements of cell health, relying on proxies like metabolic activity or enzymatic function. This creates potential vulnerabilities when screening chemical compounds.

  • Redox-Active Compounds: Assays like MTT, MTS, XTT, and Resazurin (AlamarBlue®) are dependent on the reduction of a reporter molecule by cellular dehydrogenases.[3] Imidazole derivatives with inherent reducing or oxidizing properties can directly interact with the assay reagents, either reducing the dye non-enzymatically (false positive for viability) or interfering with the reduction process (false negative).

  • pH Altering Compounds: The Neutral Red assay is contingent on the ability of viable cells to maintain a low pH within their lysosomes, enabling the sequestration of the dye.[4][5] Compounds that disrupt lysosomal pH can lead to a loss of signal that is independent of cell death, confounding interpretation.

  • Enzyme Inhibition: Certain compounds may directly inhibit the enzymes central to the assay's mechanism, such as the luciferase in ATP-based assays or the cellular dehydrogenases in tetrazolium-based assays.[6][7]

A foundational principle of this guide is the proactive inclusion of controls to identify and mitigate these potential interferences.

Strategic Assay Selection: A Comparative Overview

The choice of assay should be a deliberate one, balancing throughput needs with the potential for compound interference. No single assay is perfect for all applications; therefore, confirming cytotoxic hits with a secondary assay based on an orthogonal principle is a cornerstone of rigorous drug discovery.

Assay Type Principle Endpoint Advantages Disadvantages & Potential Imidazole Interference
Tetrazolium Salts (MTT, MTS, WST-1) Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]Colorimetric (Absorbance)Well-established, cost-effective.High risk of interference from redox-active imidazoles. MTT requires a solubilization step.[8] WST-1 can have higher background.
Resazurin (AlamarBlue®) Reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolic activity.[3][9][10]Fluorometric / ColorimetricHighly sensitive, non-toxic (allows for kinetic monitoring).High risk of interference from redox-active compounds. Signal can be influenced by culture medium components.[5][7]
ATP Quantification (e.g., CellTiter-Glo®) Quantifies ATP, the energy currency of metabolically active cells, via a luciferase-luciferin reaction.[11][12]LuminescenceExtremely sensitive, rapid "add-mix-measure" protocol, excellent for HTS.[9][13]Lower risk of redox interference. Potential for inhibition of luciferase by certain compounds. ATP is labile and degrades quickly post-lysis.[6]
Neutral Red Uptake (NRU) Uptake and sequestration of Neutral Red dye within the lysosomes of viable cells.[4][14][15]Colorimetric (Absorbance)Cost-effective, mechanistically distinct from metabolic assays.Risk of interference from compounds that alter lysosomal pH. Requires multiple wash steps.[16]
Protease Viability Marker Measures the activity of a conserved protease marker present only in viable cells using a fluorogenic substrate.[9]FluorometricMechanistically distinct, less prone to redox interference.Fewer commercial options compared to other assays.

Experimental Workflows and Methodologies

This section provides both a high-level visualization of the experimental process and detailed, self-validating protocols for recommended assays.

General Experimental Workflow

The following diagram outlines the universal steps involved in assessing compound cytotoxicity.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Analysis Seed_Cells 1. Seed Cells in Microplate Incubate_24h 2. Incubate (24h) for Adherence & Recovery Seed_Cells->Incubate_24h Treat 3. Treat with Imidazole Compound (and Controls) Incubate_24h->Treat Incubate_Xh 4. Incubate for Exposure Period (e.g., 24, 48, 72h) Treat->Incubate_Xh Add_Reagent 5. Add Assay Reagent Incubate_Xh->Add_Reagent Incubate_Yh 6. Incubate for Signal Development Add_Reagent->Incubate_Yh Measure 7. Measure Signal (Absorbance, Fluorescence, or Luminescence) Incubate_Yh->Measure Analyze 8. Analyze Data (Normalize to Controls, Calculate IC50) Measure->Analyze

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a classic colorimetric method measuring mitochondrial activity. Its reliance on dehydrogenase activity makes it susceptible to interference, but its low cost and extensive history make it a common first-pass screen.[17][18]

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Cell Metabolically Active Cell Cell->Enzyme Enzyme->Formazan

Caption: Principle of the MTT assay.

Materials:

  • Cells and appropriate culture medium

  • 96-well clear flat-bottom plates

  • Imidazole compound stock solution (in DMSO or other suitable solvent)

  • MTT reagent (5 mg/mL in sterile PBS)[1]

  • Solubilization buffer (e.g., DMSO, or 0.1 N HCl in isopropanol)[1]

  • Multichannel pipette and microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]

  • Plate Layout (Crucial for Self-Validation):

    • Untreated Control: Wells with cells + medium + vehicle (e.g., DMSO). Defines 100% viability.

    • Test Compound: Wells with cells + medium + serial dilutions of the imidazole compound.

    • Vehicle Control: Wells with cells + medium + highest concentration of the vehicle used for the compound.

    • Compound Interference Control: Wells with medium only (no cells) + highest concentration of the imidazole compound. This is critical for detecting direct MTT reduction by the compound.

    • Blank: Wells with medium only.

  • Compound Treatment: Prepare serial dilutions of the imidazole compound in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C.[19]

    • Scientist's Note: During this incubation, viable cells will convert the yellow MTT into purple formazan crystals. The incubation time may need optimization depending on the cell line's metabolic rate.[6]

  • Formazan Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[1][19]

  • Signal Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Check the "Compound Interference Control" wells. A significant signal here indicates direct MTT reduction and invalidates the results for that compound.

    • Calculate percent viability: (Abs_treated / Abs_untreated_control) * 100.

Protocol 2: ATP Quantification Assay (e.g., CellTiter-Glo®)

This luminescent assay measures ATP levels and is considered a gold standard for its sensitivity and resistance to redox interference.[20][21]

G ATP ATP Light Luminescent Signal ATP->Light Cell Viable Cell Cell->ATP contains Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) Reagent->Light catalyzes

Caption: Principle of the ATP-based viability assay.

Materials:

  • Cells and appropriate culture medium

  • 96-well opaque-walled plates (for luminescence)

  • Imidazole compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)[11]

  • Luminometer or microplate reader with luminescence capability

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque plate in 100 µL of culture medium. Incubate for 24 hours.

  • Plate Layout: Design the plate map as described in Protocol 4.2, including untreated, vehicle, test compound, and blank controls. A "Compound Interference Control" (reagent + compound, no cells) is essential to check for luciferase inhibition.

  • Compound Treatment: Add 100 µL of serially diluted imidazole compound to the appropriate wells.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

  • Homogeneous Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium). The "add-mix-measure" format lyses the cells and initiates the luminescent reaction.[11]

    • Scientist's Note: The proprietary lysis buffer in the reagent is designed to inactivate ATPases that would otherwise degrade the ATP, ensuring a stable signal.[7]

  • Signal Stabilization & Measurement: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the average signal of the blank wells.

    • Check the "Compound Interference Control" wells. A significant decrease in signal compared to reagent-only wells suggests luciferase inhibition.

    • Calculate percent viability: (RLU_treated / RLU_untreated_control) * 100 (RLU = Relative Luminescence Units).

Protocol 3: Neutral Red Uptake (NRU) Assay

This assay provides an orthogonal validation method, measuring lysosomal integrity rather than metabolic activity.[22]

G NR_Dye Neutral Red Dye Lysosome Lysosomes (Acidic pH) NR_Dye->Lysosome Uptake Dead_Cell Non-Viable Cell NR_Dye->Dead_Cell No Uptake NR_Uptake Dye Sequestration Lysosome->NR_Uptake Cell Viable Cell Cell->Lysosome

Caption: Principle of the Neutral Red Uptake assay.

Materials:

  • Cells and culture medium

  • 96-well clear flat-bottom plates

  • Neutral Red (NR) stock solution (e.g., 4 mg/mL in water)

  • NR working medium (Dilute stock to 40-50 µg/mL in pre-warmed, serum-free medium)[14]

  • Wash buffer (e.g., PBS)

  • NR destain solution (50% ethanol, 49% water, 1% glacial acetic acid)[14][22]

  • Microplate reader (540 nm)

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1-4 as described in Protocol 4.2.

  • Incubation with Neutral Red: After the compound treatment period, carefully aspirate the medium. Add 100 µL of the pre-warmed NR working medium to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye into their lysosomes.[4]

    • Scientist's Note: The medium should be serum-free or low-serum during this step, as serum proteins can interfere with dye uptake.[16]

  • Wash: Aspirate the NR medium. Gently wash the cells with 150 µL of pre-warmed PBS to remove unincorporated dye. This step is critical to reduce background.

  • Dye Extraction: Aspirate the wash buffer. Add 150 µL of NR destain solution to each well.

  • Signal Measurement: Place the plate on a shaker for 10 minutes to extract the dye from the cells and ensure a homogenous solution. Read the absorbance at 540 nm.[14]

  • Data Analysis:

    • Subtract the blank absorbance.

    • A "Compound Interference Control" is used here to see if the compound causes precipitation of the dye.

    • Calculate percent viability: (Abs_treated / Abs_untreated_control) * 100.

Troubleshooting Common Issues

Problem Potential Cause Solution
High Background in Control Wells Microbial contamination; Phenol red interference (MTT/WST); High endogenous enzyme activity in serum (LDH).[6]Visually inspect plates for contamination. Use phenol red-free medium for the assay incubation step. Reduce serum concentration during the assay.
Low Signal in Untreated Wells Cell density is too low; Insufficient incubation time with assay reagent; Cells are not healthy.[6]Optimize cell seeding density via a titration experiment. Increase incubation time (within the linear range of the assay). Use cells in the logarithmic growth phase.
High Variability Between Replicates Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization (MTT).Use a multichannel pipette for seeding and reagent addition. Avoid using the outermost wells of the plate or fill them with sterile PBS.[16] Ensure thorough mixing after adding solubilization buffer.
Compound Appears to Increase Viability Compound is directly reducing the assay reagent (e.g., MTT, Resazurin); Compound is fluorescent at assay wavelengths.Run the "Compound Interference Control" (no cells). If the signal is high, the assay is not suitable. Switch to an orthogonal assay like CellTiter-Glo®.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Berti, I. R., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Publishing.
  • Heskin, M., et al. (2020, April 16). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PLOS ONE.
  • Kumar, R., et al. (2019, January 1). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences.
  • (2017, May 2).
  • Eng, C. H., et al. (2011). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Journal of Pharmacological and Toxicological Methods.
  • (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate.
  • (2015, May 4). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron.
  • Repetto, G., et al. (2008, June 12). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • (2024, September 28). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. PMC.
  • Takara Bio. (2022, June). Premix WST-1 Cell Proliferation Assay System.
  • (2024, September 23).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • (n.d.). Imidazoles as potential anticancer agents. PMC - NIH.
  • (2021, May 28). Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549).
  • (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. JOVE.
  • (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • (2021, November 13). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC.
  • Abcam. (n.d.). Cell viability assays.
  • (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • (2007, June 15). DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. ECVAM.
  • (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery.
  • (2025, November 11). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen.
  • (2010, May 15).
  • (2024, December 30).
  • (2024, October 2).
  • (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Protocol Exchange.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • (n.d.). MTS assay in THP-1 cells. JRC.
  • (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay (WST).
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • (n.d.). Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... - ResearchGate.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual TM403.
  • (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • (2021, October 22).
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual.
  • (2021, July 11).
  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from Single Use Support website.Cell viability & viability assays: 7 facts to be aware of*.

Sources

Application

high-throughput screening of 2-aminoimidazole libraries

Application Note: Strategic HTS of 2-Aminoimidazole Libraries for Anti-Biofilm and Adjuvant Discovery Introduction: The 2-AI Scaffold & Therapeutic Logic The 2-aminoimidazole (2-AI) scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HTS of 2-Aminoimidazole Libraries for Anti-Biofilm and Adjuvant Discovery

Introduction: The 2-AI Scaffold & Therapeutic Logic

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, originally inspired by the marine sponge alkaloid oroidin . Unlike traditional antibiotics that seek to kill bacteria (bactericidal) or stop their growth (bacteriostatic), 2-AIs primarily function as anti-virulence agents and antibiotic adjuvants .

Research pioneered by the Melander and Huigens groups has established that 2-AIs often target bacterial Response Regulators (RRs) within Two-Component Systems (TCS), such as BfmR in Acinetobacter baumannii or QseB in Francisella. By inhibiting these regulators, 2-AIs suppress the gene expression required for biofilm formation and antibiotic resistance without imposing the selective pressure that drives resistance evolution.

Key Screening Challenges:

  • Phenotype vs. Growth: Primary hits often do not inhibit planktonic growth. Standard OD600 screens will miss them.

  • Solubility: Many 2-AI libraries are synthesized as TFA or HCl salts. While water-soluble, they can precipitate in phosphate-rich media or interact with polystyrene surfaces.

  • Assay Noise: Biofilm assays (Crystal Violet) are inherently "noisier" than enzymatic assays due to the stochastic nature of bacterial attachment.

Library Preparation & Management

Before screening, understanding the chemical nature of the library is vital. 2-AI libraries are typically generated via nitroenolate chemistry or Suzuki-Miyaura cross-coupling .

  • Storage: Store 10 mM stock solutions in 100% DMSO at -20°C.

  • Plate Formatting: Use 384-well clear, flat-bottom polystyrene plates (tissue culture treated) for biofilm assays.

  • Solvent Tolerance: Determine the DMSO tolerance of your target strain. Most biofilm-forming pathogens (S. aureus, P. aeruginosa) tolerate up to 1% DMSO, but this must be validated.

Data Table 1: Library QC Parameters

Parameter Specification Reason
Purity >95% (LC-MS) Impurities in solid-phase synthesis can act as false aggregators.
Salt Form HCl or TFA Free bases of 2-AIs are often insoluble in aqueous media.
Concentration 10 mM (Master) Allows 1:1000 dilution for 10 µM screening concentration.

| Freeze/Thaw | Max 5 cycles | 2-AIs are stable, but repeated condensation leads to concentration drift. |

Experimental Protocols

Protocol A: Primary Screen – Static Biofilm Inhibition (Crystal Violet)

Objective: Identify compounds that prevent the initial formation of biofilm.

Reagents:

  • Media: Minimal media (e.g., M63 or dilute TSB) is preferred over rich media (LB) to stimulate robust biofilm formation.

  • Stain: 0.1% Crystal Violet (CV) in water.[1][2]

  • Solubilizer: 30% Acetic Acid or 95% Ethanol.

Step-by-Step Workflow:

  • Culture Prep: Grow overnight culture of pathogen (e.g., MRSA or P. aeruginosa). Dilute 1:100 into fresh assay media.

  • Library Transfer: Use an acoustic liquid handler (e.g., Echo) or pin tool to transfer 50 nL of library compounds (10 mM) into empty 384-well plates.

    • Controls: Column 1 (DMSO only - Negative Control), Column 2 (Known Inhibitor e.g., Dispersin B or high-dose 2-AI - Positive Control).

  • Inoculation: Dispense 50 µL of diluted bacterial suspension into the plates. Final compound conc: ~10 µM.

  • Incubation: Incubate statically at 37°C for 24–48 hours.

    • Critical: Use a breathable membrane or humidity cassette to prevent "edge effect" evaporation, which artificially increases biofilm at plate edges.

  • Planktonic Read (Optional): Measure OD600 to check for growth inhibition (bactericidal activity).

  • Wash Step (The Source of Error):

    • Invert plate to dump media.

    • Submerge plate gently in a tub of water or use an automated washer (low flow settings).

    • Repeat 3x. vigorous washing will strip the biofilm and cause false positives.

  • Staining: Add 60 µL of 0.1% CV. Incubate 15 min at Room Temp.[3]

  • Solubilization: Wash 3x with water to remove excess dye.[2] Air dry. Add 60 µL of 30% Acetic Acid.

  • Quantification: Measure absorbance at 590 nm .

Protocol B: Adjuvant (Resensitization) Screen

Objective: Identify 2-AIs that restore antibiotic efficacy against resistant strains (e.g., MRSA).

  • Antibiotic Setup: Prepare media containing a fixed concentration of the antibiotic (e.g., Oxacillin) at 0.25x MIC (sub-lethal).

  • Library Transfer: Transfer 2-AI library (final conc. 10 µM) into plates.

  • Inoculation: Add bacteria suspended in the antibiotic-containing media.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600.

    • Hit Definition: Wells with no growth (OD < 0.1) indicate the 2-AI potentiated the antibiotic.

Mechanism of Action & Visualization

Understanding the causality is crucial for hit validation. 2-AIs typically intercept the signal transduction pathway.

Figure 1: 2-Aminoimidazole Mechanism of Action Caption: 2-AIs bind to the receiver domain of Response Regulators (e.g., BfmR, QseB), preventing dimerization or DNA binding, thereby silencing biofilm-associated genes.

G cluster_Inhibition 2-AI Intervention Signal Environmental Signal (Stress/Antibiotics) HK Histidine Kinase (Autophosphorylation) Signal->HK RR_Inactive Response Regulator (Inactive) HK->RR_Inactive Phosphotransfer Complex RR-2AI Complex (Non-functional) RR_Inactive->Complex RR_Active Response Regulator (Phosphorylated/Dimer) RR_Inactive->RR_Active Activation Compound 2-Aminoimidazole (Library Hit) Compound->RR_Inactive Binds Receiver Domain Complex->RR_Active BLOCKED DNA Promoter Binding RR_Active->DNA Biofilm Biofilm Formation & Resistance Genes DNA->Biofilm

Figure 2: HTS Workflow Logic Caption: The integrated workflow for distinguishing true biofilm inhibitors from growth inhibitors and false positives.

Workflow Lib 2-AI Library (384-well) Screen Primary Screen (Crystal Violet) Lib->Screen Decision Hit Analysis (Z-Score < -3) Screen->Decision Counter Counter Screen (Planktonic Growth) Decision->Counter Hits Hit_Type1 True Biofilm Inhibitor (No Growth Defect) Counter->Hit_Type1 OD600 Normal Hit_Type2 Antibiotic/Bactericidal (Growth Defect) Counter->Hit_Type2 OD600 Low Validation Dose Response (IC50 Determination) Hit_Type1->Validation

Data Analysis & Quality Control

Z-Factor Calculation

For biofilm assays, the dynamic range is defined by the difference between the Negative Control (DMSO + Bacteria) and the Positive Control (Media only or Known Inhibitor).



  • 
     : Standard Deviation
    
  • 
     : Mean[3]
    
  • Target: A Z-factor > 0.5 is excellent.

  • Troubleshooting: If Z < 0.3, the wash step is likely too aggressive (high variability in

    
    ) or the biofilm formation is too weak (low 
    
    
    
    ).
Hit Validation Criteria
  • Visual Confirmation: Inspect the well. 2-AIs can sometimes precipitate as crystals that absorb CV, leading to false negatives (high signal) or false positives if they block bacterial adhesion physically.

  • Dose Response: A true specific inhibitor should show a sigmoidal IC50 curve. Flat activity suggests non-specific aggregation.

References

  • Rogers, S. A., & Melander, C. (2008).[4][5] Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms.[4][6][7] Angewandte Chemie International Edition. Link

  • Thompson, R. J., et al. (2012).[5][8] Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators.[5][9] Molecular Microbiology. Link

  • Huigens, R. W., et al. (2010).[10] The chemical synthesis and antibiotic activity of a diverse library of 2-aminobenzimidazole small molecules. Bioorganic & Medicinal Chemistry. Link

  • Milton, M. E., et al. (2017).[8][11] Characterization of QseB inhibition by antibiofilm 2-aminoimidazole-based compounds. Molecular Microbiology. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,4-Dimethyl-1H-imidazol-2-amine Synthesis

Subject: Troubleshooting Impurity Profiles & Optimization Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Optimization Guide

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are accessing the technical support repository for the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine . This guide addresses the specific chemical challenges associated with constructing the 2-aminoimidazole core.

The synthesis of this target is deceptively simple but chemically treacherous due to tautomeric ambiguity and nucleophilic competition . The primary route involves the condensation of


-haloketones (e.g., chloroacetone) with 

-methylguanidine. The most critical quality attribute (CQA) failures reported by users are:
  • Regioisomeric Contamination: Co-elution of the 1,5-dimethyl isomer.

  • Oligomerization: Formation of dark, viscous "tars" (Maillard-type polymers).

  • Over-Alkylation: Quaternization of the ring nitrogens.

Module 1: The Regioselectivity Crisis (1,4 vs. 1,5 Isomers)

User Issue:

"My NMR shows a persistent impurity (~15-20%) with a methyl singlet very close to my product peak. Recrystallization isn't removing it."

Technical Diagnosis:

You are observing the 1,5-dimethyl-1H-imidazol-2-amine regioisomer.

Root Cause: This arises from the condensation mechanism. When


-methylguanidine reacts with chloroacetone, there are two nucleophilic nitrogen sites available to attack the ketone carbonyl.
  • Path A (Desired): The unmethylated nitrogen attacks the ketone, followed by the methylated nitrogen attacking the alkyl chloride. This yields the 1,4-isomer .

  • Path B (Undesired): The methylated nitrogen attacks the ketone first. This yields the 1,5-isomer .

Because the unmethylated nitrogen is generally less sterically hindered, Path A is favored, but Path B is competitively viable, especially at higher temperatures.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Maintain < 0°C during addition Low temperature favors the kinetic product (Path A) via the less hindered nitrogen.
Solvent Use Ethanol/Ether blends Non-polar co-solvents can precipitate the intermediate salt, preventing equilibration to the thermodynamic mixture.
Purification Formation of Picrate or Oxalate Salts The 1,4 and 1,5 isomers have distinct pKa values. Converting the crude oil to an oxalate salt often allows fractional crystallization of the 1,4-isomer.
Visualizing the Pathway

Regioselectivity Start Reagents: Chloroacetone + N-Methylguanidine Inter1 Intermediate A (Kinetic Attack) Start->Inter1 Attack by NH2 (Less Hindered) Inter2 Intermediate B (Thermodynamic Attack) Start->Inter2 Attack by NH-Me (More Hindered) Prod1 TARGET: 1,4-Dimethyl-1H-imidazol-2-amine Inter1->Prod1 Cyclization Prod2 IMPURITY: 1,5-Dimethyl-1H-imidazol-2-amine Inter2->Prod2 Cyclization

Figure 1: Bifurcation of the condensation pathway. Path A (top) leads to the target; Path B (bottom) leads to the difficult-to-separate 1,5-isomer.

Module 2: "The Black Tar" (Oligomerization & Oxidation)

User Issue:

"The reaction mixture turned dark brown/black within 30 minutes. Workup yielded a viscous oil that won't solidify."

Technical Diagnosis:

This is a classic Maillard-type polymerization . 2-Aminoimidazoles are electron-rich and prone to oxidative coupling. Furthermore, unreacted chloroacetone is highly reactive and will polymerize with the imidazole product.

Side Product Profile
Impurity TypeOriginDetection (LC-MS/NMR)
Linear Polymers Condensation of chloroacetone with itself or linear guanidine intermediates.Broad mounds in proton NMR (alkyl region); complex LC-MS envelope.
Azo-dimers Oxidative coupling of the 2-amino group (–N=N– linkages).Distinct UV shift (yellow/orange); M+2 mass peaks.
Hydrolysis Products Hydrolysis of the imine intermediate before cyclization.Presence of hydroxyacetone peaks; loss of guanidine signal.
Corrective Action Plan
  • Oxygen Exclusion: These reactions must be run under strict Nitrogen/Argon atmosphere. The 2-amino moiety is oxidation-sensitive.

  • Scavenging: Add a slight excess of the guanidine (1.1 eq) to ensure all chloroacetone is consumed. Residual halo-ketone is a polymerization catalyst.

  • Workup pH: Do not make the solution strongly basic (pH > 10) during workup if oxygen is present. Free-base aminoimidazoles oxidize faster than their salts. Isolate as the Hydrochloride (HCl) salt for stability.

Module 3: Over-Alkylation (The Salt Problem)

User Issue:

"I used methyl iodide to methylate 2-amino-4-methylimidazole (Alternative Route), but my mass spec shows M+14 and M+28 peaks."

Technical Diagnosis:

You are experiencing quaternization (formation of imidazolium salts) or exocyclic amine methylation .

The imidazole ring nitrogens are nucleophilic. Once the 1,4-dimethyl product is formed, it is more nucleophilic than the starting material due to the electron-donating methyl groups. This leads to a runaway reaction.

Pathway Visualization

OverAlkylation Start Precursor: 2-amino-4-methylimidazole Target TARGET: 1,4-Dimethyl-1H-imidazol-2-amine Start->Target + Me-I (1 eq) Over1 IMPURITY 1: 1,3,4-Trimethylimidazolium Salt (Quaternary Nitrogen) Target->Over1 + Excess Me-I (Ring Attack) Over2 IMPURITY 2: 2-(Dimethylamino)-1,4-dimethylimidazole (Exocyclic Methylation) Target->Over2 + Excess Me-I (Amine Attack)

Figure 2: The "Runaway Methylation" effect. The target product is more reactive than the starting material, leading to poly-methylated salts.

Prevention Strategy
  • Avoid Direct Alkylation: If possible, use the condensation route (Module 1) instead of methylating the heterocycle.

  • Protecting Groups: If you must methylate, protect the exocyclic amine (e.g., with an Acetyl or Boc group) to reduce electron density on the ring and prevent exocyclic methylation.

  • Phase Transfer Catalysis: Use solid-liquid phase transfer (KOH/18-crown-6 in Toluene) to control the stoichiometry strictly at the interface.

FAQ: Rapid Response

Q: Can I separate the 1,4 and 1,5 isomers using flash chromatography? A: It is difficult. Both are highly polar and streak on silica.

  • Solution: Use Neutral Alumina instead of silica. Alternatively, use a solvent system of DCM:MeOH:Triethylamine (90:9:1). The triethylamine is critical to prevent tailing.

Q: Why is my yield only 30%? A: You likely lost product in the aqueous phase. 1,4-Dimethyl-1H-imidazol-2-amine is highly water-soluble.

  • Solution: Do not use simple extraction. Evaporate the aqueous reaction mixture to dryness and extract the solid residue with boiling ethanol or isopropanol.

Q: Is this compound toxic? A: Treat with extreme caution. Amino-imidazoles are structurally related to Heterocyclic Amines (HCAs) found in cooked meats (e.g., PhIP), which are potent mutagens. Handle as a potential carcinogen.

References

  • Marckwald, W. (1889). "Ueber die Synthese von Imidazolderivaten." Berichte der deutschen chemischen Gesellschaft, 22(1), 568-574.

    • Foundational text on the condensation of -haloketones with amidines/guanidines.
  • Storey, B. T., et al. (1964). "Imidazoles. I. The Ionization Constants of Some Substituted Imidazoles." Journal of Organic Chemistry, 29(10), 3118–3120.

    • Provides pKa data critical for separating isomers via salt form
  • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." Journal of Organic Chemistry, 59(24), 7299-7305.

    • Modern optimization of the condensation route to minimize tar form
  • Nagamura, Y., et al. (2001). "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." Heterocycles, 55(6), 1109.

    • Addresses the steric control required to favor the 1,4-isomer over the 1,5-isomer.
Optimization

Technical Support Center: Optimizing N-Methylation Conditions for 2-Aminoimidazoles

Welcome to the technical support center for the N-methylation of 2-aminoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 2-aminoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired N-methylated 2-aminoimidazole derivatives with improved selectivity and yield.

Introduction: The Challenge of Regioselectivity

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with potent biological activities.[1][2] N-methylation of this nucleus is a common strategy to modulate a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.

However, the N-methylation of 2-aminoimidazoles is not a trivial undertaking. The molecule presents multiple nucleophilic nitrogen atoms with comparable reactivity: the two endocyclic (ring) nitrogens, N1 and N3, and the exocyclic 2-amino nitrogen, N2. This often leads to a mixture of regioisomers and over-methylated products, posing significant challenges in both the reaction and purification stages. This guide will provide you with the foundational knowledge and practical strategies to control the regioselectivity of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the possible products of N-methylation of a 2-aminoimidazole?

A1: Given the three nitrogen atoms, you can potentially form a variety of products, including:

  • N1-methylated: Methylation at the N1 position of the imidazole ring.

  • N3-methylated: Methylation at the N3 position of the imidazole ring (if the N1 position is unsubstituted). In a symmetric 4,5-unsubstituted 2-aminoimidazole, N1 and N3 are equivalent.

  • N2-methylated (Exocyclic): Methylation of the 2-amino group.

  • Di-methylated products: This can include N1,N2-dimethyl, N2,N2-dimethyl (dimethylamino), and N1,N3-dimethyl (forming a quaternary imidazolium salt).

  • Tri-methylated products: For instance, an N1-methyl-N2,N2-dimethyl derivative.

The distribution of these products is highly dependent on the reaction conditions.

Q2: Why is it so difficult to selectively methylate the exocyclic 2-amino group (N2)?

A2: The challenge arises from the tautomeric nature of the 2-aminoimidazole core. The exocyclic amino group can exist in both an amino and an imino form. The imino tautomer, where the double bond is between the ring and the exocyclic nitrogen, is often favored, especially when conjugated with an acyl group.[3] This tautomerism can lead to mixtures of products upon functionalization. Direct acylation of the 2-amino group, for example, has been shown to yield both mono- and di-acylated products, highlighting the difficulty in controlling the reactivity of this position.[4]

Q3: What factors primarily influence the regioselectivity of N-methylation?

A3: The outcome of the methylation reaction is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the imidazole ring or on the exocyclic amine can block access to adjacent nitrogen atoms, thereby directing the methyl group to a less sterically hindered position.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the imidazole ring alter the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the methylating agent are critical in controlling which nitrogen is deprotonated and its subsequent reactivity.

Q4: Can I avoid using protecting groups?

A4: While protecting-group-free synthesis is an elegant goal, it is often challenging for 2-aminoimidazoles due to the competing nucleophilicity of the various nitrogen atoms. A protecting group strategy is a robust way to achieve unambiguous regioselectivity. However, by carefully selecting a less reactive methylating agent and optimizing conditions, some degree of selectivity may be achieved without protection.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the N-methylation of 2-aminoimidazoles and provides actionable solutions.

Problem 1: Low or no conversion to the methylated product.

Potential Cause Troubleshooting Steps
Insufficiently strong base The pKa of the imidazole ring proton is typically in the range of 14-15, while the exocyclic N-H is less acidic. For complete deprotonation of the ring, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. Weaker bases like potassium carbonate (K₂CO₃) may only lead to partial deprotonation and slower reaction rates.
Poor quality reagents Methylating agents like methyl iodide (MeI) can degrade over time. Use freshly opened or distilled reagents. Ensure your solvent is anhydrous, as water can quench strong bases.
Low reactivity of the substrate Electron-withdrawing groups on the 2-aminoimidazole ring can decrease the nucleophilicity of the nitrogen atoms. Consider increasing the reaction temperature, using a more reactive methylating agent (e.g., dimethyl sulfate), or switching to a more polar aprotic solvent like DMF or DMSO to enhance reactivity.

Problem 2: A complex mixture of regioisomers is formed.

This is the most common challenge. The strategy to resolve this depends on the desired isomer.

Scenario A: Targeting Endocyclic (Ring) N-Methylation (N1/N3)

The endocyclic nitrogens are generally more nucleophilic than the exocyclic amino group in the neutral state.

Strategy Explanation & Recommendations
Use a strong base Strong bases like NaH or KOtBu will preferentially deprotonate the imidazole ring N-H, creating a highly nucleophilic imidazolide anion. This anion will then react with the methylating agent.
Protect the exocyclic amine This is the most reliable method. Protecting the 2-amino group with an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) will significantly decrease its nucleophilicity, leaving the ring nitrogens as the primary sites for methylation.
Choice of solvent Aprotic solvents like THF, DMF, or acetonitrile are generally preferred to avoid proton exchange that could lead to a loss of regioselectivity.
Scenario B: Targeting Exocyclic (N2) Methylation

This is more challenging due to the lower nucleophilicity of the 2-amino group and the potential for over-methylation.

Strategy Explanation & Recommendations
Protect the endocyclic nitrogens Protecting the ring nitrogen(s) is the most definitive approach. A tosyl (Ts) group has been successfully used as a protecting group on a guanidine precursor prior to cyclization to form the 2-aminoimidazole ring.[5] This strategy ensures that only the exocyclic nitrogen is available for methylation.
Reductive Amination If the goal is to introduce a single methyl group to the exocyclic amine (to form a secondary amine), reductive amination is a powerful method. This involves reacting the 2-aminoimidazole with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6]
Careful control of stoichiometry If attempting direct methylation without protecting groups, use only one equivalent of the methylating agent and a weaker base (e.g., K₂CO₃) at a lower temperature. This may favor mono-methylation, but a mixture of products is still likely.

Problem 3: Over-methylation occurs, forming quaternary salts or N,N-dimethylamino groups.

Potential Cause Troubleshooting Steps
Highly reactive methylating agent Reagents like dimethyl sulfate or methyl triflate are very powerful and can lead to multiple methylations. Switch to a less reactive agent like methyl iodide.
Excess methylating agent Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent for mono-methylation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Prolonged reaction time or high temperature Reduce the reaction time and/or temperature to minimize the chances of subsequent methylation events.

Problem 4: Difficulty in separating the N-methylated isomers.

Potential Cause Troubleshooting Steps
Similar polarity of regioisomers N1- and N3- (if different) or N2-methylated isomers can have very similar polarities, making separation by standard silica gel chromatography challenging.
Optimize your chromatography: • Try different eluent systems. Adding a small amount of a basic modifier like triethylamine or ammonia in methanol can improve the peak shape of basic compounds. • Consider using a different stationary phase, such as alumina or a C18 reversed-phase column for preparative HPLC.[7]
Product is highly polar N-methylated imidazoles, especially quaternary salts, can be very polar and may not move from the baseline on a silica gel column. Use a more polar eluent system (e.g., a higher percentage of methanol in dichloromethane) or switch to reversed-phase chromatography.

Visualization of Reaction Pathways

Potential Methylation Products

G 2-Aminoimidazole 2-Aminoimidazole N1-methyl N1-methyl 2-Aminoimidazole->N1-methyl MeI, Base N2-methyl N2-methyl 2-Aminoimidazole->N2-methyl MeI, Base N1,N3-dimethyl (quaternary) N1,N3-dimethyl (quaternary) 2-Aminoimidazole->N1,N3-dimethyl (quaternary) Excess MeI, Base N1,N2-dimethyl N1,N2-dimethyl N1-methyl->N1,N2-dimethyl MeI, Base N2-methyl->N1,N2-dimethyl MeI, Base N2,N2-dimethyl N2,N2-dimethyl N2-methyl->N2,N2-dimethyl MeI, Base G start Desired N-methylated 2-aminoimidazole? is_ring_methylation Endocyclic (Ring) N-methylation? start->is_ring_methylation is_exo_methylation Exocyclic (N2) N-methylation? is_ring_methylation->is_exo_methylation No protect_exo Protect exocyclic amine (N2) (e.g., with Boc or Cbz) is_ring_methylation->protect_exo Yes protect_ring Protect endocyclic nitrogens (N1/N3) (e.g., via synthesis with protected guanidine) is_exo_methylation->protect_ring Yes reductive_amination Use reductive amination (HCHO, NaBH(OAc)3) is_exo_methylation->reductive_amination No (for mono-N2-methylation) strong_base Use strong base (NaH, KOtBu) and MeI in aprotic solvent protect_exo->strong_base deprotect_exo Deprotect N2 strong_base->deprotect_exo final_product Desired Product deprotect_exo->final_product methylate_exo Methylate exocyclic amine (N2) protect_ring->methylate_exo deprotect_ring Deprotect N1/N3 methylate_exo->deprotect_ring deprotect_ring->final_product reductive_amination->final_product

Caption: Decision workflow for selecting a strategy for N-methylation.

Experimental Protocols

Protocol 1: General Procedure for Endocyclic (Ring) N-Methylation using a Strong Base

This protocol aims to favor methylation on the imidazole ring.

Materials:

  • Substituted 2-aminoimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-aminoimidazole (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-N2-Methylation via Reductive Amination

This protocol is designed to introduce a single methyl group onto the exocyclic 2-amino group.

Materials:

  • Substituted 2-aminoimidazole

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a round-bottom flask, add the 2-aminoimidazole (1.0 equiv) and DCE or methanol.

  • Add formaldehyde (1.2 equiv).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Add STAB (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

Goal Methylating Agent Base Solvent Temperature Key Considerations
Endocyclic (Ring) Methylation MeI, (CH₃)₂SO₄NaH, KOtBu, KHMDSTHF, DMF0 °C to RTFavored by strong bases. Protecting the exocyclic amine is the most reliable strategy.
Exocyclic (N2) Mono-methylation HCHO / reducing agentNone (or catalytic acid)DCE, MeOHRTReductive amination is highly selective for mono-alkylation of the exocyclic amine.
Attempted Selective N2-methylation (Direct) MeIK₂CO₃, Cs₂CO₃Acetonitrile, DMFRT to 60 °CHigh risk of forming a mixture of isomers. Careful optimization is required.
Over-methylation MeI, (CH₃)₂SO₄Strong bases (e.g., NaH)DMF, DMSORT to elevatedCan be intentional to produce quaternary salts or N,N-dimethylamino compounds. Use excess methylating agent.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
  • Al-Mourabit, A., & Potier, P. (2004). Biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids: ab initio calculations, tautomerism, and reactivity. Organic letters, 6(22), 3929–3932.
  • Di Mola, A., D'Souza, D. M., & Müller, T. J. (2016). An expeditious and greener synthesis of 2-aminoimidazoles in deep eutectic solvents. Molecules, 21(7), 925.
  • Looper, R. E., & Forsyth, C. J. (2015). Synthesis of naamidine A and selective access to N2-acyl-2-aminoimidazole analogues. The Journal of organic chemistry, 80(20), 10048–10060.
  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of organic chemistry, 82(5), 2745–2752.
  • Wilde, M. J., Jones, M. F., & Taylor, R. J. (2014). Efficient total synthesis of lissodendrin B, 2-aminoimidazole marine alkaloids isolated from Lissodendoryx (Acanthodoryx) fibrosa. Marine drugs, 13(1), 135–147.
  • Zippilli, G., et al. (2018). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 23(11), 2948.
  • Horne, D. A., et al. (1998). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry, 63(10), 3218-3229.
  • Melander, C., et al. (2015). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. ACS Medicinal Chemistry Letters, 6(8), 882-887.
  • Looper, R. E., & Forsyth, C. J. (2015). Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(20), 10048-10060.
  • Looper, R. E., & Forsyth, C. J. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(20), 10048–10060. Available from: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4896-4899. Available from: [Link]

  • Ireland, R. E., & Willard, A. K. (1975). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. The Journal of Organic Chemistry, 40(13), 1815-1823.
  • Ilisz, I., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(18), 4287.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Moroder, L. (2005). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 5-14). Thieme.
  • Bouillon, A., et al. (2009). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 6(4), 325-327.
  • Aurelio, L., et al. (2004). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 69(17), 5849-5852.
  • Kiser, J. R., & Kingsbury, C. L. (2011). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 52(17), 2132-2135.
  • Kikelj, D. (2009). 2-Aminoimidazoles. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 199-231). Springer.
  • GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Available from: [Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(23), 2346-2364.
  • Müller, J. (2014). Second generation silver(I)-mediated imidazole base pairs. Beilstein Journal of Organic Chemistry, 10, 2097-2103.
  • D'Ascenzio, M., et al. (2008). 2,4(5)-Diarylimidazoles: synthesis and biological evaluation of a new class of sodium channel blockers against hNa(v)1.2. Bioorganic & Medicinal Chemistry Letters, 18(20), 5565-5569.
  • Simeone, J., Hong, P., & Rainville, P. (2015). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Li, H., & Beller, M. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Rogers, S. A., & Melander, C. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 12, 447-455.
  • University of Calcutta. (n.d.). SEMESTER V (H)
  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943.
  • Helleday, T., et al. (2019). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 14(10), 1023-1035.
  • Ciba-Geigy Corporation. (1975). Thiol methylation with methyl chloride.
  • de Oliveira, A. R. M., et al. (2016). Preparative Separation and Structural Identification of Impurities of a New α2‐Adrenoceptor Agonist Using Stacking Injection and High-Resolution Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(9), 1665-1673.
  • Tallo, I., et al. (2018). Isolation, Identification, and Chromatographic Separation of N-Methyl Derivatives of Glycoluril.
  • Bohnsack, K. E., et al. (2023).
  • Harris, C. J., & Jacobsen, S. E. (2021). Promoter and Terminator Optimization for DNA Methylation Targeting in Arabidopsis. International Journal of Molecular Sciences, 22(16), 8846.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving 2-Aminoimidazole Synthesis Yields

Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the laboratory. We understand that maximizing yield while ensuring purity is paramount. Therefore, this resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminoimidazoles, and what are their primary advantages and disadvantages?

A1: Several reliable methods exist for the synthesis of 2-aminoimidazoles, each with its own set of strengths and weaknesses. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. Classical methods generally involve condensation reactions, decoration of existing imidazole derivatives, or heterocyclic exchange reactions.[1] More contemporary approaches include various metal-mediated cycloguanylation reactions.[1]

A widely used approach is the condensation of an α-haloketone with a guanidine derivative.[2] This method is versatile but can be hampered by the use of hazardous volatile organic solvents (VOCs) and sometimes requires an inert atmosphere.[1] Another common strategy involves the reaction of α-aminoketones with cyanamide.[2] More recently, greener alternatives using deep eutectic solvents (DESs) have been developed, offering advantages like reduced reaction times, cleaner reaction profiles, and the potential for solvent recycling.[1]

Q2: My 2-aminoimidazole synthesis is resulting in a low yield. What are the most probable causes?

A2: Low yields in 2-aminoimidazole synthesis can be attributed to several factors, often related to reaction conditions, reagent quality, or the presence of side reactions. Inadequate temperature control, for instance, can either slow the reaction to a crawl or promote the formation of unwanted byproducts. Similarly, the choice of solvent can significantly impact reaction rates and yields; some reactions that are sluggish in traditional solvents like THF can be accelerated in deep eutectic solvents.[1] The presence of moisture or air can also be detrimental in certain protocols, necessitating the use of an inert atmosphere.[1] Finally, the purity of your starting materials, particularly the α-haloketone and guanidine derivatives, is critical. Impurities can interfere with the reaction and lead to a complex mixture of products that is difficult to purify.

Q3: I'm observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

A3: Byproduct formation is a common challenge. In the synthesis involving α-chloroketones and guanidines, for example, self-condensation of the ketone or reactions involving impurities can lead to a range of undesired products. The use of an acid catalyst, such as anilinium chloride, has been shown to accelerate the desired reaction and can help minimize the formation of tarry byproducts that arise from decomposition.[3] Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are invaluable for identifying the structure of these byproducts.[1] Once identified, you can often adjust the reaction conditions—such as temperature, reaction time, or the stoichiometric ratio of reactants—to disfavor their formation. For instance, a cleaner reaction has been observed in a choline chloride-urea deep eutectic solvent, where in some cases, no byproducts were detected.[1]

Q4: What are the best practices for purifying 2-aminoimidazoles?

A4: The purification strategy for 2-aminoimidazoles is highly dependent on the physical properties of the target compound and the nature of the impurities. Common techniques include:

  • Flash Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. A typical stationary phase is silica gel, with an eluent system such as petroleum ether/ethyl acetate or dichloromethane/methanol.[1][2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol) can be a highly effective method for achieving high purity.

  • Extraction: A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate is often the first step in purification to remove water-soluble impurities.[1]

The choice of purification method should be guided by Thin Layer Chromatography (TLC) analysis to assess the separation of the desired product from impurities.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and offers targeted solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Consistently Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient solvent. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.[1] - Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation. - Consider switching to a different solvent system. For example, deep eutectic solvents have been shown to reduce reaction times and improve yields compared to traditional VOCs.[1] - Ensure starting materials are pure and dry. Store them under appropriate conditions to prevent degradation.
Formation of Tarry Byproducts - Decomposition of starting materials or intermediates at high temperatures. - Presence of reactive impurities.- Lower the reaction temperature. - Use a catalytic amount of an acid, such as anilinium chloride, which can act as a general acid catalyst and accelerate the desired reaction.[3] - Purify starting materials before use.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent. - Complex mixture of products with similar polarities.- During aqueous workup, perform multiple extractions with the organic solvent to ensure complete recovery of the product.[1] - If flash chromatography is ineffective, explore alternative purification techniques like preparative HPLC or recrystallization from different solvent systems.
Reaction Fails to Initiate - Inactive catalyst. - Incorrect base or acid if required. - Low quality of starting materials.- If using a catalyst, ensure it is fresh and active. - Verify the pKa and concentration of any acid or base used in the reaction. - Confirm the identity and purity of your starting materials via analytical techniques like NMR or melting point analysis.

Experimental Workflow & Protocol

Representative Synthesis of a 2-Aminoimidazole Derivative

This protocol is based on the synthesis of 2-aminoimidazoles via the condensation of an α-chloroketone and a guanidine derivative in a deep eutectic solvent, a method noted for its efficiency and greener profile.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Weigh α-chloroketone and guanidine derivative des Prepare Deep Eutectic Solvent (e.g., Choline Chloride:Urea) start->des Combine in reaction vessel heat Heat mixture to specified temperature (e.g., 80 °C) des->heat stir Stir for designated time (e.g., 4-6 h) heat->stir monitor Monitor reaction by TLC or GC-MS stir->monitor cool Cool reaction mixture to room temperature monitor->cool water Add water to the mixture cool->water extract Extract with an organic solvent (e.g., Ethyl Acetate) water->extract dry Dry organic phase (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end end purify->end Characterize final product

Caption: A typical workflow for the synthesis of 2-aminoimidazoles.

Step-by-Step Protocol
  • Preparation of the Deep Eutectic Solvent (DES):

    • In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture gently with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.

  • Reaction Setup:

    • To the prepared DES (e.g., 2 g), add the appropriate α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).[1]

    • Equip the flask with a magnetic stirrer and a condenser.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

    • Maintain the temperature and stirring for 4-6 hours, or until the α-chloroketone is consumed as indicated by TLC or GC-MS analysis.[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 5 mL of water to the flask.[1]

    • Transfer the resulting aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 10 mL).[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate).[1]

  • Characterization:

    • Characterize the purified 2-aminoimidazole by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[1]

Logical Troubleshooting Pathway

G start Low Yield of 2-Aminoimidazole check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_time Increase reaction time or temperature incomplete->increase_time change_solvent Consider a more effective solvent (e.g., DES) incomplete->change_solvent optimize_temp Optimize reaction temperature side_products->optimize_temp check_purity Check purity of starting materials side_products->check_purity purification_issue Is the product being lost during workup/purification? side_products->purification_issue optimize_workup Optimize extraction and purification protocols purification_issue->optimize_workup

Caption: A logical decision tree for troubleshooting low yields.

References

  • Salomone, A., Perna, F. M., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 929. [Link]

  • Yahyazadeh, A., & Heravi, M. M. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965-4968.
  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Fernandes, S. C. S., et al. (2017). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. Proceedings, 1(4), 303.
  • Srinivas, M., & Kumar, C. S. (2013). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 485-489.
  • Richards, J. J., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.
  • 2-Aminoimidazoles. (2018). ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2017). Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides. Journal of the American Chemical Society, 139(4), 1482–1488.
  • A Simple and Practical Synthesis of 2-Aminoimidazoles. (2007). The Journal of Organic Chemistry, 72(25), 9854–9857.
  • Reddy, T. R., et al. (2015). One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides. Organic Letters, 17(5), 1256–1259.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016). ResearchGate. Retrieved from [Link]

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. (2012). Virulence, 3(2), 214–223.
  • Thomson, R. J., & Kim, H. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(19), 4344–4347.

Sources

Optimization

optimization of reaction time and temperature for imidazole synthesis

Topic: Optimization of Reaction Time and Temperature for Imidazole Synthesis Ticket ID: IMDZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division System Status & Overview We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time and Temperature for Imidazole Synthesis Ticket ID: IMDZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

System Status & Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your imidazole synthesis—likely a variation of the Debus-Radziszewski or a Four-Component Condensation —is suffering from low yields, incomplete conversion, or the formation of intractable black tars.

The synthesis of the imidazole core relies on a delicate balance between nucleophilic condensation (forming the ring) and oxidative polymerization (forming tar). This guide optimizes the two critical variables controlling this balance: Temperature (


)  and Time (

)
.[1][2]
The Core Reaction Pathways

We categorize your synthesis into two primary workflows. Identify which applies to you:

  • Workflow A (Classic/Unsubstituted): Glyoxal + Formaldehyde + Ammonia. (High risk of polymerization).

  • Workflow B (Substituted/Multicomponent): Benzil (or Benzoin) + Aldehyde + Ammonium Acetate. (Sterically robust, temperature-sensitive).

Tier 1 Support: Thermal Dynamics (Temperature)

Issue: "My reaction is refluxing, but the yield is stuck below 50%."

Root Cause Analysis

Temperature acts as the "gatekeeper" for the activation energy of the dehydration steps.

  • Too Low (< 60°C): The intermediate diimine forms but fails to cyclize/dehydrate into the aromatic imidazole. You isolate acyclic intermediates.

  • Too High (> 140°C or uncontrolled exotherm): The aldehyde component (especially aliphatic aldehydes or glyoxal) undergoes self-aldol condensation or Maillard-type polymerization, leading to dark mixtures.

Optimization Protocol: Thermal Profiling

Use the following matrix to select your optimal temperature based on your energy source.

ParameterConventional Heating (Reflux)Microwave Irradiation (MW)Mechanistic Impact
Target Temp 80°C – 110°C 100°C – 120°C MW overcomes activation barriers for sterically hindered aldehydes [1].
Ramp Rate Slow (2-3°C/min)Fast (Instant access)Fast ramping in MW prevents degradation of labile aldehydes [2].
Solvent Ethanol or Acetic AcidEthanol, Water, or Solvent-FreeAcetic acid acts as both solvent and acid catalyst, raising boiling point to ~118°C.
Stability High thermal mass, slow cooling.Rapid cooling (air jet).Rapid cooling "freezes" the equilibrium, preventing product degradation.

Critical Insight: For Workflow B (Benzil-based), the reaction is endothermic. You must maintain a temperature above 80°C to drive the condensation. Below this, the ammonium acetate dissociates but does not effectively generate the required ammonia in situ [3].

Tier 2 Support: Temporal Optimization (Time)

Issue: "How long should I run the reaction? Overnight reflux seems standard but inefficient."

Kinetic Analysis

In imidazole synthesis, Time (


)  is not linear with yield; it follows a bell curve.
  • Phase 1 (0–30 min): Formation of diamine intermediates.

  • Phase 2 (30 min – 2 hrs): Cyclization and dehydration (aromatization). Peak Yield.

  • Phase 3 (> 2 hrs): Oxidative degradation of the imidazole ring or polymerization of unreacted aldehyde.

Visualization: The Kinetic Workflow

The following diagram illustrates the decision logic for optimizing reaction time based on intermediate monitoring.

ImidazoleOptimization Start Start Reaction CheckTLC TLC Check (30 min) Start->CheckTLC Intermediates Intermediate Visible? CheckTLC->Intermediates HeatMore Increase T (+10°C) Intermediates->HeatMore Yes (Incomplete Cyclization) ProductFormed Product Spot Dominant? Intermediates->ProductFormed No (Consumed) HeatMore->CheckTLC Re-check +30min Stop Quench & Isolate ProductFormed->Stop Yes Overcooked Darkening/Tarring ProductFormed->Overcooked No (Decomposition)

Figure 1: Decision logic for monitoring reaction progress. Note that "Intermediate Visible" often implies the acyclic diimine, which requires higher energy (HeatMore) to cyclize.

Tier 3 Support: Advanced Troubleshooting

Ticket: "The reaction turned into black tar. Is it recoverable?"

The "Black Tar" Phenomenon

Diagnosis: This is likely oligomerization of the dicarbonyl or aldehyde .

  • Mechanism: In the presence of ammonia (base), glyoxal or reactive aldehydes undergo rapid polymerization if the condensation with the dicarbonyl is slower than the self-polymerization rate.

  • Solution:

    • Stoichiometry Control: Do not add all reagents at once if using highly reactive aldehydes. Add the aldehyde dropwise to the refluxing mixture of Benzil + Ammonium Acetate.

    • Inert Atmosphere: Oxygen accelerates the radical polymerization of hot aldehydes. Run under Nitrogen (

      
      ) or Argon.[3]
      
    • Solvent Switch: Switch from neat (solvent-free) to PEG-400 or Acetic Acid . These solvents stabilize the polar transition state and act as heat sinks to prevent local overheating [4].

FAQ: Common Failure Modes
SymptomProbable CauseCorrective Action
Product is Oily/Sticky Incomplete dehydration or trapped solvent.Triturate with ice-cold water or diethyl ether. Recrystallize from Ethanol/Water (9:1).
Low Yield (<40%) Loss of ammonia gas.Use Ammonium Carbonate or Ammonium Acetate in excess (4-5 equiv.) rather than ammonia gas to ensure high effective concentration [5].
Regioselectivity Issues Tautomerization.Imidazoles exist as rapid tautomers (

vs

). If N-substitution is required, alkylate after ring formation using NaH/R-X.

Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: 2,4,5-trisubstituted imidazoles (Benzil + Aldehyde + NH4OAc).

  • Setup: In a 10 mL microwave vial, combine:

    • Benzil (1.0 mmol)[4][5][6]

    • Aldehyde (1.0 mmol)[3][5][6]

    • Ammonium Acetate (4.0 mmol, 4x excess is critical )

    • Ethanol (2 mL) or catalytic Acetic Acid (5 drops).

  • Irradiation: Seal and irradiate at 110°C for 5–10 minutes (Power: Dynamic, max 200W).

  • Workup: Pour hot mixture into crushed ice (20g). The imidazole precipitates as a solid. Filter and wash with water.[1]

  • Validation: Yields typically >85%. [6]

Protocol B: Conventional Reflux (Scale-Up)

Best for: Large batches where microwave penetration depth is a limitation.

  • Setup: Round-bottom flask with reflux condenser.

  • Solvent System: Glacial Acetic Acid (preferred for solubility) or Ethanol.

  • Reaction:

    • Heat Benzil and Ammonium Acetate to 60°C until dissolved.

    • Add Aldehyde.

    • Ramp to Reflux (approx. 118°C for AcOH) .

    • Time: Run for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Cool to room temperature. Neutralize with Ammonium Hydroxide (if using AcOH) or pour into ice water.

  • Purification: Recrystallization from hot ethanol is the gold standard.

Mechanistic Visualization

Understanding the pathway helps identify where temperature exerts its influence.

ReactionMechanism cluster_conditions Critical Control Points Reactants Benzil + NH4OAc (Ammonia Source) Imine Diimine Intermediate (Unstable) Reactants->Imine Condensation Aldehyde + Aldehyde SideReaction Maillard/Polymerization (If T > 140°C or t > 4h) Aldehyde->SideReaction Excess Heat/Time Cyclization Cyclization (Rate Limiting Step) Imine->Cyclization + Aldehyde Imine->SideReaction Stalling Dehydration - H2O (Requires T > 80°C) Cyclization->Dehydration Heat Product Imidazole Product Dehydration->Product

Figure 2: Mechanistic pathway highlighting the thermal dependency of the dehydration step and the risk of side reactions.

References

  • Microwave-Assisted Synthesis of Imidazoles: Kidwai, M., et al. "Microwave Assisted Synthesis of Novel 1,2,4,5-Tetrasubstituted Imidazoles." Journal of the Korean Chemical Society, 2005.

  • Comparison of Methods: Shelke, K. F., et al. "Synthesis of 2,4,5-triaryl-1H-imidazoles under ultrasound irradiation." Ultrasonics Sonochemistry, 2009.

  • Ammonium Acetate Role: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard Text).
  • Green Solvents: Sparks, T. "Green Synthesis of Tri-substituted Imidazoles using PEG-400." Green Chemistry Letters and Reviews, 2012.
  • Debus-Radziszewski Mechanism: Wang, X., et al. "Mechanism and Optimization of the Debus-Radziszewski Reaction." Journal of Organic Chemistry, 2011.
  • Microwave vs Conventional Data: Wolkenberg, S. E., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 2004.

Sources

Troubleshooting

minimizing impurities in the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine

The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (also known as 2-amino-1,4-dimethylimidazole) is a precision exercise in heterocyclic construction. The primary challenge lies not in the yield, but in the impurity profi...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (also known as 2-amino-1,4-dimethylimidazole) is a precision exercise in heterocyclic construction. The primary challenge lies not in the yield, but in the impurity profile —specifically the formation of regioisomers (1,5-dimethyl), polymerization byproducts, and hydrolytic degradation.

This Technical Support Center guide addresses these challenges directly, providing troubleshooting workflows and optimized protocols for researchers.

Part 1: Technical Support & Troubleshooting Guide

Category 1: Regioselectivity & Isomer Control

Q: My crude NMR shows a split methyl signal (


2.1 ppm). Is this the 1,5-dimethyl isomer, and how do I prevent it? 

A: Yes, this is the classic signature of the 1,5-dimethyl-1H-imidazol-2-amine regioisomer.

  • Root Cause: The condensation of

    
    -methylguanidine with chloroacetone proceeds via two competing nucleophilic attacks. If the unmethylated nitrogen (
    
    
    
    ) of the guanidine attacks the chloromethyl group of the ketone, the 1,5-isomer is formed. If the methylated nitrogen (
    
    
    ) attacks, the desired 1,4-isomer is favored.
  • Corrective Action:

    • Solvent Polarity: Switch to a highly polar protic solvent (e.g., water or methanol). The solvation shell stabilizes the transition state involving the more substituted (and more nucleophilic)

      
      -methyl group attacking the alkyl halide, favoring the 1,4-pathway.
      
    • Temperature Control: Maintain reaction temperature below 50°C during the addition phase. Higher temperatures overcome the activation energy barrier for the less favorable 1,5-pathway.

    • Purification: The 1,4-isomer typically has lower solubility in cold ethyl acetate/hexane mixtures than the 1,5-isomer. Use fractional crystallization.

Category 2: Reaction Color & Polymerization

Q: The reaction mixture turns dark brown/black within 30 minutes. Is this normal?

A: No. This indicates oxidative polymerization or the degradation of chloroacetone.

  • Root Cause:

    • Chloroacetone Instability: Chloroacetone polymerizes rapidly in the presence of light and acid/base, forming dark tars.

    • Aminoimidazole Oxidation: Electron-rich 2-aminoimidazoles are prone to air oxidation, forming azo-dimers or extended conjugated systems (colored impurities).

  • Corrective Action:

    • Reagent Quality: Distill chloroacetone immediately before use. If it is dark, do not use it.

    • Inert Atmosphere: Run the reaction strictly under Argon or Nitrogen.

    • Antioxidant Additive: Add 0.5 mol% sodium metabisulfite (

      
      ) to the aqueous workup to quench radical species.
      
Category 3: Hydrolysis & Stability

Q: I see a new peak at M+1 = 127 (ESI-MS) after leaving the product in solution. What is it?

A: This is 1,4-dimethyl-1H-imidazol-2(3H)-one .

  • Root Cause: The 2-amino group is susceptible to hydrolysis, especially in acidic aqueous environments. The exocyclic amine is replaced by a carbonyl oxygen, releasing ammonia.

  • Corrective Action:

    • pH Management: Never store the product in acidic solution. Maintain pH > 9 during extraction.

    • Storage: Store the free base as a solid at -20°C. If salt formation is necessary, use a non-hygroscopic counterion like fumarate or tosylate rather than hydrochloride, which can be hygroscopic and promote hydrolysis.

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the 1,4-regioisomer and minimize oxidative impurities.

Materials
  • Reagent A:

    
    -Methylguanidine Hydrochloride (1.0 equiv)
    
  • Reagent B: Chloroacetone (1.1 equiv, freshly distilled)

  • Base: Sodium Ethoxide (2.5 equiv)

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology
  • Guanidine Activation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve

      
      -Methylguanidine HCl in Ethanol under 
      
      
      
      .
    • Add Sodium Ethoxide (2.5 equiv) at 0°C. Stir for 30 mins to generate the free base. Note: NaCl will precipitate.

  • Controlled Addition (Critical for Regioselectivity):

    • Add Chloroacetone dropwise over 60 minutes at 0°C.

    • Rationale: Slow addition keeps the concentration of the electrophile low, suppressing bimolecular polymerization side reactions.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to mild reflux (60°C) for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup & Isolation:

    • Cool to RT and filter off the NaCl salts.

    • Concentrate the filtrate in vacuo (bath temp < 40°C).

    • Purification: Dissolve residue in minimal hot Ethyl Acetate. Cool slowly to 4°C. The 1,4-isomer crystallizes preferentially. Filter and wash with cold hexanes.

Part 3: Visualization of Impurity Pathways

The following diagram illustrates the competing mechanistic pathways and the origin of key impurities.

ReactionPathways Start Reagents: N-Methylguanidine + Chloroacetone Path14 Path A: N-Me Attack on CH2-Cl Start->Path14 Kinetic Control (Polar Solvent) Path15 Path B: NH2 Attack on CH2-Cl Start->Path15 Thermodynamic Leakage SideRxn Side Reaction: Oxidation / Polymerization Start->SideRxn Air/Light Excess Heat Prod14 Target Product: 1,4-Dimethyl-1H- imidazol-2-amine Path14->Prod14 Cyclization Prod15 Impurity 1: 1,5-Dimethyl isomer Path15->Prod15 Cyclization Hydrolysis Degradation: Hydrolysis of Amine Prod14->Hydrolysis Acidic pH Moisture Imp_Poly Impurity 2: Colored Oligomers (Tars) SideRxn->Imp_Poly Imp_One Impurity 3: 1,4-Dimethyl- imidazol-2-one Hydrolysis->Imp_One

Caption: Mechanistic bifurcation showing the origin of the target 1,4-isomer versus the 1,5-regioisomer and oxidative byproducts.

Part 4: Impurity Profile Summary

Impurity TypeChemical IdentityOriginRemoval Strategy
Regioisomer 1,5-Dimethyl-1H-imidazol-2-amineCompeting nucleophilic attackFractional Crystallization (EtOAc)
Hydrolysis Product 1,4-Dimethyl-1H-imidazol-2-oneAcid-catalyzed deaminationMaintain pH > 9; Store dry
Starting Material

-Methylguanidine
Incomplete reactionIon Exchange Chromatography (SCX)
Polymer Poly(chloroacetone) / Azo-dimersRadical polymerization / OxidationDistill reagents; Inert atmosphere

References

  • Regioselective Synthesis of 2-Aminoimidazoles

    • Title: An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
    • Source: MDPI, Molecules 2016.
    • URL: [Link][1]

  • General Imidazole Synthesis

    • Title: Imidazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Impurity Characterization

    • Title: Investigation of Impurities in Peptide Pools (Discusses side reactions of amino groups).
    • Source: MDPI, Separ
    • URL: [Link][1][2][3][4]

Sources

Optimization

Technical Support Center: Imidazole Kinetics &amp; Functionalization

Ticket ID: #IMD-KIN-2026 Status: Open Subject: Overcoming Poor Reaction Kinetics in Imidazole Derivatization Mission Statement Welcome to the Imidazole Technical Support Center. This guide is not a textbook; it is a trou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMD-KIN-2026 Status: Open Subject: Overcoming Poor Reaction Kinetics in Imidazole Derivatization

Mission Statement

Welcome to the Imidazole Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for drug discovery chemists facing "stalled" kinetics. Imidazole is a deceptive scaffold—structurally simple but kinetically treacherous due to its amphoteric nature (acidic N1-H, basic N3) and high propensity for catalyst poisoning.

We address the three most common failure modes:

  • Catalyst Poisoning in Cross-Couplings (The "Dead Catalyst" Problem).

  • Nucleophilic Apathy in N-Alkylation (The "Steric Wall").

  • Regiochemical Chaos in C-H Activation (The "Wrong Carbon" Issue).

Module 1: The "Metal Poisoning" Crisis (Transition Metal Catalysis)

The Problem: Your Palladium-catalyzed cross-coupling (Suzuki, Buchwald) stalls at <20% conversion. Adding more catalyst only precipitates Palladium black.

The Root Cause: The basic N3 nitrogen of imidazole is a potent


-donor. Unlike pyridine, imidazole's N3 often binds to the metal center stronger than your phosphine ligands, displacing them and forming a catalytically inactive "Pd-N3" dead-end complex. This shuts down the oxidative addition/reductive elimination cycle.

The Self-Validating Fix: You must physically block the N3 site or overwhelm it with sterics.

Protocol A: The "SEM-Switch" Strategy (High Reliability)

For C-H Arylation and Cross-Coupling

  • Protection: Install a SEM (2-(trimethylsilyl)ethoxymethyl) group. Unlike Boc (which is labile under basic coupling conditions) or Benzyl (hard to remove), SEM is stable and bulky enough to disrupt N3-Pd coordination.

  • The Mechanism: The SEM group exerts a "remote steric effect," preventing the formation of the bis-imidazole-Pd complex.

Protocol B: The "Bulky Ligand" Override (High Speed)

If protection is impossible, you must use ligands with a large cone angle to prevent N3 approach.

  • Recommended Ligand: BrettPhos or tBuXPhos .

  • Why: These ligands create a "protective shell" around the Pd center that admits the aryl halide but rejects the imidazole N3 lone pair.

Data Presentation: Catalyst System Comparison

VariableStandard Conditions (Failure Mode)Optimized Conditions (Success Mode)Kinetic Impact
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + BrettPhos Prevents N3-ligation death spiral.
Base Na2CO3 (Weak, heterogeneous)K3PO4 or Cs2CO3 Soluble base accelerates transmetallation.
Solvent DMF (Promotes N-coordination)1,4-Dioxane or t-Amyl Alcohol Non-coordinating solvents maintain active Pd species.
Visualization: The Poisoning Trap vs. The Productive Cycle

ImidazoleCatalysis Pd_Active Active Pd(0) Species Poisoned DEAD END: Pd-Imidazole Complex (Catalytic Arrest) Pd_Active->Poisoned N3 Coordination (Fast w/o Protection) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Normal Cycle Im_N3 Imidazole (N3 Lone Pair) Im_N3->Poisoned Prod C-Coupled Product OxAdd->Prod Reductive Elimination Protect Add SEM Group / Bulky Ligand Protect->Poisoned BLOCKS

Caption: The "Death Spiral" of imidazole catalysis. Without steric protection (SEM/Bulky Ligands), the N3 lone pair sequesters the catalyst.

Module 2: The "Sluggish Nucleophile" (N-Alkylation & Chan-Lam)

The Problem: N-alkylation with alkyl halides requires high temperatures (leading to decomposition), or Chan-Lam (N-arylation) coupling takes 48+ hours.

The Root Cause:

  • N-Alkylation: The N1-H bond (pKa ~14.4) is not acidic enough for weak bases, but the resulting anion is often aggregated (ion-paired), reducing nucleophilicity.

  • Chan-Lam: This Cu-catalyzed cycle is notoriously slow because the oxidative transmetallation step is rate-limiting and sensitive to moisture/base strength.

Protocol C: The "Cesium Effect" for N-Alkylation

Do not use NaH or K2CO3 if kinetics are slow. Switch to Cesium Carbonate (Cs2CO3) .

  • Scientific Logic: The "Cesium Effect" is driven by the large ionic radius of Cs+ (1.67 Å). Unlike Na+ or K+, Cs+ forms a "loose" ion pair with the imidazolide anion in organic solvents (DMF/MeCN). This creates a "naked," highly reactive anion that attacks electrophiles 10-100x faster.

Optimization Table: N-Alkylation Kinetics

ParameterStandard (Slow)Optimized (Fast)Mechanism
Base K2CO3Cs2CO3 Loose ion-pairing increases nucleophilicity.
Solvent THFDMF or MeCN High dielectric constant dissociates ion pairs.
Additives NoneTBAI (10 mol%) Finkelstein reaction (in situ alkyl iodide formation).
Protocol D: Accelerating Chan-Lam Coupling

If coupling aryl boronic acids to imidazole:

  • Ligand: Use 4,5-diazafluoren-9-one or a bidentate pyridine-ligand. These stabilize the Cu(II)/Cu(III) cycle.

  • Oxygen: The reaction consumes O2 (re-oxidant). Ensure vigorous stirring open to air or use an O2 balloon.

  • Molecular Sieves: Water inhibits the reaction by competing for coordination sites. Add 4Å MS.

Module 3: Regioselectivity Nightmares (C-H Activation)

The Problem: You want to functionalize C2, but you get C5 (or vice versa).

The Root Cause:

  • C2: Most acidic proton (pKa ~18.6), but sterically flanked by two nitrogens.

  • C5: Electronically favored for Electrophilic Aromatic Substitution (SEAr) due to the inductive stabilization from N1.

The Workflow: Use the CMD (Concerted Metalation-Deprotonation) mechanism to control this.[1]

  • For C5-Arylation: Use Pd(OAc)2 with Pivalic Acid (additive). The pivalate acts as a proton shuttle, lowering the energy barrier for C5 activation via a six-membered transition state.

  • For C2-Arylation: Use Ni(OTf)2 or CuI systems. Nickel/Copper prefer the more acidic C2 position via a base-assisted mechanism.

Visualization: Troubleshooting Decision Tree

ImidazoleWorkflow Start Start: Imidazole Derivatization Type Reaction Type? Start->Type N_Func N-Functionalization Type->N_Func C_Func C-H Activation Type->C_Func Alkylation Alkyl Halide (Alkylation) N_Func->Alkylation Arylation Boronic Acid (Chan-Lam) N_Func->Arylation Cs_Sol USE: Cs2CO3 / DMF (Cesium Effect) Alkylation->Cs_Sol Slow? Cu_Sol USE: Cu(OAc)2 / O2 / 4Å MS (Ligand: Phenanthroline) Arylation->Cu_Sol Stalled? Regio Target Position? C_Func->Regio C2 C2 Position Regio->C2 C5 C5 Position Regio->C5 Ni_Sol USE: Ni(OTf)2 / t-AmylOH (Acidity Driven) C2->Ni_Sol Pd_Sol USE: Pd(OAc)2 / Pivalic Acid (CMD Mechanism) C5->Pd_Sol

Caption: Logic flow for selecting the correct kinetic booster based on reaction type and regiochemical goals.

Frequently Asked Questions (FAQs)

Q: My Chan-Lam reaction turned black immediately and stopped. Why? A: This is "disproportionation." The Cu(II) active species reduced to Cu(0) (black precipitate) or Cu(I) oxide.

  • Fix: Your re-oxidation cycle is too slow. Increase O2 pressure (balloon) or add a co-oxidant like TEMPO. Ensure your solvent is dry; water accelerates disproportionation.

Q: I am trying to alkylate a 4,5-disubstituted imidazole, but I get zero yield even with Cs2CO3. A: This is a steric wall. The N1 site is blocked by the adjacent substituents.

  • Fix: Switch to Phase Transfer Catalysis (PTC) . Use 50% NaOH (aq), Toluene, and TBAB (Tetrabutylammonium bromide). The interfacial mechanism can sometimes force alkylation where homogenous conditions fail. Alternatively, use microwave irradiation (120°C, 10 min) to overcome the activation energy barrier.

Q: Can I do C-H activation without protecting the Nitrogen? A: Generally, no. The free N-H is acidic and will quench organometallic intermediates, and the N3 will poison the catalyst.

  • Fix: If you absolutely cannot protect, use excess base (2.5 equiv) to generate the imidazolate in situ, which can sometimes undergo C-H activation if the metal center is electron-rich enough (e.g., Ru-catalysis), but yields will be lower.

References
  • Regioselective C-H Activation Mechanisms

    • Source: Vertex AI / NIH (PMC).
    • URL:[Link]

  • Chan-Lam Coupling Optimization

    • Source: Journal of Organic Chemistry / NIH. "Cu-Catalyzed Chan-Evans-Lam Coupling Reactions of 2-Nitroimidazole with Aryl Boronic Acids."
    • URL:[Link]

  • The Cesium Effect in N-Alkylation

    • Source: Journal of Organic Chemistry.[2][3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4]

    • URL:[Link]

  • Nickel-Catalyzed C2-Arylation

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Palladium Catalyst Deactivation

    • Source: Journal of Molecular Catalysis A: Chemical.[5] "Poisoning and deactivation of palladium catalysts."

    • URL:[Link]

Sources

Troubleshooting

troubleshooting guide for scaling up imidazole synthesis

Ticket ID: SC-IMDZ-2024 | Status: Open Subject: Troubleshooting Guide for Scaling Up Imidazole Synthesis (Debus-Radziszewski & Variants) Executive Summary: The Scale-Up Gap From the Desk of the Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-IMDZ-2024 | Status: Open
Subject: Troubleshooting Guide for Scaling Up Imidazole Synthesis (Debus-Radziszewski & Variants)

Executive Summary: The Scale-Up Gap

From the Desk of the Senior Application Scientist: Scaling up imidazole synthesis—particularly the classical Debus-Radziszewski condensation (Glyoxal + Formaldehyde + Ammonia)—is deceptively simple on paper but notoriously temperamental in the pilot plant.

At the milligram scale, heat dissipation is instantaneous. At the kilogram scale, the reaction's significant exothermicity becomes a safety hazard and a quality killer. The most common failure mode is the formation of "imidazole tar"—a dark, polymeric byproduct resulting from uncontrolled glyoxal polymerization and Maillard-type side reactions.

This guide moves beyond the "add A to B" instruction set. We focus on thermodynamic control , mass transfer efficiency , and purification engineering to ensure your process is robust, safe, and reproducible.

Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Control & Thermodynamics

Q1: "My reaction mixture turns into a dark brown/black tar upon scaling up to 5L. Yield dropped from 85% to 40%."

  • Diagnosis: Thermal Runaway & Glyoxal Polymerization.

  • Root Cause: The condensation of glyoxal, formaldehyde, and ammonia is highly exothermic. In small flasks, air cooling suffices. In a 5L reactor, the surface-area-to-volume ratio decreases drastically. If the internal temperature spikes (>70°C uncontrolled), glyoxal polymerizes rather than cyclizing, forming irreversible tars.

  • Technical Solution:

    • Dosing Strategy: Switch from "all-in" to semi-batch . Charge the ammonia source first, then slowly dose the glyoxal/formaldehyde mixture.[1]

    • Active Cooling: Use a reactor with a cooling jacket. Maintain internal temperature strictly between 40–60°C during addition.

    • Quench Protocol: Have a pre-chilled water quench ready. If

      
       rises >10°C/min, stop dosing immediately.
      

Q2: "We are losing ammonia pressure, and the reaction stalls."

  • Diagnosis: Mass Transfer Limitation & Volatility.

  • Root Cause: Ammonia gas has low solubility in hot aqueous media. As the reaction heats up, ammonia off-gasses before it can react with the glyoxal.

  • Technical Solution:

    • Ammonium Salts: Replace gaseous

      
       or 
      
      
      
      with Ammonium Acetate (
      
      
      )
      or Ammonium Carbonate. These act as a buffered ammonia source, releasing
      
      
      slowly in situ.
    • Pressurized Reactor: If using aqueous ammonia, run the reaction in a closed vessel (autoclave) at mild pressure (2–5 bar) to keep

      
       in the liquid phase.
      
Category B: Purification & Isolation[2][3][4][5]

Q3: "I cannot run a silica column for 2kg of crude material. How do I purify?"

  • Diagnosis: Non-Scalable Downstream Processing (DSP).

  • Root Cause: Chromatography is cost-prohibitive and solvent-heavy at scale.

  • Technical Solution:

    • pH-Swing Crystallization: Imidazoles are amphoteric.[2]

      • Step 1: Acidify to pH 1–2 (forms stable hydrochloride salt, impurities remain in organic/aqueous phase).

      • Step 2: Wash with non-polar solvent (DCM/Toluene) to remove tars.

      • Step 3: Basify to pH 10–11 to precipitate the free base.

    • Melt Crystallization: For simple alkyl-imidazoles (e.g., 2-methylimidazole), use melt crystallization. It is far superior to solvent recrystallization for industrial purity (>99.5%).

Visualizing the Process

Diagram 1: The Reaction Pathway & Failure Modes

This diagram illustrates the kinetic competition between the desired cyclization and the unwanted polymerization.

ImidazoleMechanism Inputs Glyoxal + Formaldehyde + Ammonia source Diimine Diimine Intermediate (Unstable) Inputs->Diimine Condensation Tar Polymeric Tar (Glyoxal Oligomers) Inputs->Tar Direct Polymerization (Local Hotspots) Heat Exotherm (Heat Release) Diimine->Heat Imidazole Target Imidazole (Cyclized Product) Diimine->Imidazole Cyclization (Controlled Temp < 60°C) Diimine->Tar Polymerization (High Temp > 70°C)

Caption: Kinetic competition in the Radziszewski reaction. High temperatures favor the irreversible "Tar" pathway.

Diagram 2: Scalable Workflow (Batch vs. Flow)

Moving from batch to continuous flow (Plug Flow Reactor - PFR) is the gold standard for managing the exotherm.

ScaleUpWorkflow cluster_Batch Batch Process (Risk: Exotherm) cluster_Flow Continuous Flow (Optimized Safety) Mix Stirred Tank Reactor (Cooling Jacket) Dose Slow Addition (2-4 Hours) Mix->Dose Monitor IPC: HPLC/TLC (Check Glyoxal) Dose->Monitor Quench Quench / pH Adjust Monitor->Quench Complete Pumps Syringe/Piston Pumps MicroReactor Plug Flow Reactor (PFR) High Surface Area Cooling Pumps->MicroReactor BackPressure BPR (5 bar) Prevents NH3 gas out MicroReactor->BackPressure BackPressure->Quench Isolate Crystallization / Distillation Quench->Isolate

Caption: Comparison of Batch vs. Continuous Flow workflows. Flow chemistry minimizes thermal risks.[3]

Standardized Scale-Up Protocol (100g - 1kg Scale)

Safety Warning: Ammonia is toxic and corrosive. Glyoxal is a sensitizer. Perform all operations in a fume hood with appropriate PPE.

Reagents & Equipment
  • Reactor: Jacketed glass reactor (Double-walled) with overhead mechanical stirrer (Anchor or Pitch-blade impeller).

  • Cooling: Chiller circulator set to 10°C.

  • Reagents:

    • Glyoxal (40% aq.[1] solution)

    • Formaldehyde (37% aq. solution)

    • Ammonium Acetate (Solid) or Ammonium Hydroxide (28%)

    • Solvent: Water or Methanol/Water mix.

Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1 Charge Reactor Load Ammonium Acetate (4.0 equiv) and solvent. Start stirring at 250 RPM.
2 Pre-Cooling Cool internal temperature (

) to 15°C.
3 Aldehyde Premix In a separate vessel, mix Glyoxal (1.0 equiv) and Formaldehyde (1.0 equiv).
4 Controlled Addition Add the Aldehyde mix via peristaltic pump over 2–3 hours .
5 Digestion After addition, warm to 60°C and hold for 2 hours.
6 IPC Check Sample for HPLC. Look for disappearance of Glyoxal peak.
7 Work-up Cool to 20°C. Adjust pH to 10 with NaOH (50%).
8 Isolation Extract with Ethyl Acetate OR filter if solid precipitates.

Comparative Data: Bench vs. Pilot

ParameterBench Scale (10g)Pilot Scale (1kg)Impact on Quality
Heat Removal Passive (Air/Oil bath)Active (Chiller/Jacket)Poor cooling = Tars/Polymers.
Addition Time 10–15 mins2–4 HoursFast addition at scale causes runaway.
Stirring Magnetic BarOverhead ImpellerMagnetic bars decouple in thick slurries.
Purification Flash ChromatographyCrystallization / DistillationChromatography is not viable >100g.

References

  • Ebel, K., et al. (2002). "Imidazole and Derivatives."[1][2][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[6][8]

  • Leadbeater, N. E., & Schmink, J. R. (2012). "Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors." Organic Process Research & Development, 16(5).[11]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Fine Chemical Industry. Academic Press. (Standard text for scale-up principles).
  • Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research. (Context on imidazole stability and derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Activity of 1,4-Dimethyl-1H-imidazol-2-amine: A Technical Guide

Introduction The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Imidazole derivatives have long been a cornerstone of antifungal therapy and are increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Imidazole derivatives have long been a cornerstone of antifungal therapy and are increasingly explored for their antibacterial potential.[1][2] This guide provides a comprehensive technical evaluation of the antimicrobial properties of a novel compound, 1,4-Dimethyl-1H-imidazol-2-amine. Through a detailed comparison with established antifungal and antibacterial agents, we aim to elucidate its potential spectrum of activity and position it within the current landscape of antimicrobial chemotherapy.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's presumptive mechanisms of action, supported by detailed experimental protocols for validation, and a comparative assessment of its efficacy against clinically relevant microorganisms.

Putative Mechanisms of Action

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

Imidazole-based compounds are well-established inhibitors of fungal ergosterol biosynthesis.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6] The primary target for imidazole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[7][8]

Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of mature ergosterol.[7][9] This cascade of events compromises the structural integrity and function of the fungal cell membrane, ultimately leading to fungistatic or fungicidal effects.[4][5] It is hypothesized that 1,4-Dimethyl-1H-imidazol-2-amine shares this mechanism of action.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Result AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Target Lanosterol 14α-demethylase (Erg11p) Lanosterol->Target Blocks Conversion Disruption Disrupted Fungal Cell Membrane Imidazole 1,4-Dimethyl-1H-imidazol-2-amine Imidazole->Target Inhibits Death Fungal Cell Death Disruption->Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,4-Dimethyl-1H-imidazol-2-amine.

Antibacterial Activity: Potential Disruption of Bacterial Cell Wall Synthesis

While the primary mechanism of imidazoles is antifungal, some derivatives have shown antibacterial activity.[2] Potential mechanisms include interference with DNA replication or disruption of the cell membrane.[2] Another plausible target, particularly against Gram-positive bacteria, is the inhibition of peptidoglycan synthesis, a pathway targeted by cornerstone antibiotics like β-lactams and vancomycin.[10][11][12][13]

The bacterial cell wall is essential for maintaining cell shape and protecting against osmotic lysis.[3] It is composed of a mesh-like structure of peptidoglycan, which consists of glycan chains cross-linked by short peptides.[14] The final step in peptidoglycan synthesis, the transpeptidation reaction that cross-links the peptide side chains, is catalyzed by penicillin-binding proteins (PBPs).[11][15] Inhibition of this process leads to a weakened cell wall and subsequent cell death.[12][16]

Peptidoglycan_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Potential Mechanism of Action cluster_outcome Result Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) LipidII Lipid II Synthesis (at cell membrane) Precursors->LipidII Translocation Translocation across membrane LipidII->Translocation Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation by PBPs) Polymerization->Crosslinking PBP Penicillin-Binding Proteins (PBPs) Crosslinking->PBP Blocks Step WeakWall Weakened Cell Wall Compound 1,4-Dimethyl-1H- imidazol-2-amine Compound->PBP Putative Inhibition Lysis Cell Lysis and Death WeakWall->Lysis

Caption: Putative inhibition of bacterial peptidoglycan synthesis by 1,4-Dimethyl-1H-imidazol-2-amine.

Comparative Efficacy Assessment: Experimental Design

To quantitatively assess the antimicrobial potential of 1,4-Dimethyl-1H-imidazol-2-amine, a standardized broth microdilution assay is proposed. This method, recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][17][18][19] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[20]

Selected Comparators
  • Antifungal: Clotrimazole, a widely used imidazole antifungal agent.[4][21][22][23]

  • Antibacterial (Gram-positive): Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis and is a key treatment for methicillin-resistant Staphylococcus aureus (MRSA).[10][13][24][25]

  • Antibacterial (Gram-negative): Penicillin G, a classic β-lactam antibiotic that inhibits peptidoglycan cross-linking.[11][12][15][16][26]

Test Organisms
  • Candida albicans : A common fungal pathogen.

  • Staphylococcus aureus : A Gram-positive bacterium, including methicillin-resistant strains (MRSA).

  • Escherichia coli : A Gram-negative bacterium.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI document M07.[1]

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve 1,4-Dimethyl-1H-imidazol-2-amine, clotrimazole, vancomycin, and penicillin G in a suitable solvent (e.g., dimethyl sulfoxide or water) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Using sterile 96-well microtiter plates, perform a serial two-fold dilution of each antimicrobial agent in the appropriate broth medium (e.g., RPMI-1640 for fungi, Cation-Adjusted Mueller-Hinton Broth for bacteria).

    • The final volume in each well should be 100 µL, with concentrations typically ranging from 64 µg/mL to 0.0625 µg/mL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • Grow the test organisms overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi and 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for fungi and 5 x 10^5 CFU/mL for bacteria in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

    • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for fungi and 16-20 hours for bacteria.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock plate_dilution Serial Dilution in 96-Well Plate prep_stock->plate_dilution inoculate Inoculate Plates plate_dilution->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Visually Read MIC Values incubate->read_mic end End read_mic->end

Sources

Comparative

structure-activity relationship of N-methylated vs non-methylated 2-aminoimidazoles

Structure-Activity Relationship of N-Methylated vs. Non-Methylated 2-Aminoimidazoles[1] Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, primarily recognized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of N-Methylated vs. Non-Methylated 2-Aminoimidazoles[1]

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent ability to inhibit and disperse bacterial biofilms without inducing bactericidal pressure (thereby reducing resistance evolution). This guide analyzes the critical Structure-Activity Relationship (SAR) differences between N-methylated and non-methylated variants.

Key Takeaway: The biological activity of 2-AIs is governed by a precise hydrogen-bond donor/acceptor motif.

  • Ring Nitrogen (N1) Methylation: Generally acts as an activity cliff , drastically reducing or abolishing biofilm inhibition potency by removing a critical hydrogen bond donor (NH).

  • Exocyclic Amine (2-N) Alkylation: Serves as a tuning knob . While methylation here has variable effects, longer alkyl chains (e.g., octyl) on the exocyclic amine often enhance membrane permeability and potency, albeit sometimes with increased mammalian toxicity.

Chemical Structure & Physicochemical Properties

The 2-aminoimidazole core exists in a tautomeric equilibrium. Understanding this is vital for predicting how methylation locks the conformation and alters binding affinity.

FeatureNon-Methylated (Parent)N1-Methylated (Ring)2-N-Methylated (Exocyclic)
Structure Tautomeric (1H-imidazol-2-amine

2-iminoimidazoline)
Fixed Tautomer (Locked)Tautomeric (favoring imino form depending on solvent)
H-Bonding Donor (Ring NH) + Donor (Exocyclic NH₂)Acceptor Only (Ring N-Me)Donor (Exocyclic NH-Me)
pKa ~7.5 - 8.5 (Basicity allows protonation at physiological pH)Slightly higher basicity due to inductive effect of methylVariable
Solubility Moderate (Polar)Improved LipophilicityImproved Lipophilicity

Biological Performance Comparison

Biofilm Inhibition (IC₅₀ Data)

The primary application of 2-AIs is the inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive).

Comparative Activity Profile:

Compound ClassModificationActivity StatusIC₅₀ Range (Biofilm)*Mechanism Note
Parent 2-AI Unsubstituted (NH)High 1.0 – 20 µMCritical H-bond donor intact.
N1-Methyl 2-AI Ring N-MethylationInactive / Low > 200 µMLoss of H-bond donor prevents target binding.
N1-Alkyl 2-AI Ring N-Butyl/PentylModerate 10 – 50 µMSteric bulk compensates for H-bond loss (specific cases).
2-N-Alkyl 2-AI Exocyclic N-OctylVery High 0.5 – 5.0 µMHydrophobic tail aids membrane penetration.

*Data aggregated from Melander et al. and Steenackers et al. studies on S. typhimurium and P. aeruginosa.

Toxicity & Selectivity
  • Non-methylated: Generally non-toxic to mammalian cells (e.g., hemolysis assays > 200 µM).

  • N1-Methylated: Often inactive, so toxicity is less relevant, but metabolic stability may be higher.

  • N1-Alkyl (Long Chain): Increases mammalian cytotoxicity significantly as chain length exceeds C6.

Mechanistic Insights: The "H-Bond Donor" Hypothesis

The drastic loss of activity upon N1-methylation suggests that the ring NH is a prerequisite for binding to bacterial response regulators (such as the PilZ domain proteins or Two-Component System regulators).

Pathway Diagram: Mechanism of Action

The following diagram illustrates how the non-methylated form binds to the target, while N1-methylation disrupts this interaction.

G Compound_NH Non-Methylated 2-AI (Ring NH Present) Binding H-Bond Formation (Donor: NH -> Acceptor: Protein) Compound_NH->Binding Intact Donor Compound_NMe N1-Methylated 2-AI (Ring N-Me) NoBinding Steric/Electronic Repulsion (No H-Bond Donor) Compound_NMe->NoBinding Methyl Blocks NH Target Bacterial Response Regulator (e.g., PilZ / OmpR) Biofilm_Inhib Biofilm Inhibition (Dispersal) Target->Biofilm_Inhib Signal Blocked Biofilm_Growth Biofilm Growth (No Effect) Target->Biofilm_Growth Signal Active Binding->Target High Affinity NoBinding->Target Low/No Affinity

Caption: Comparative binding mechanism showing how the ring NH is critical for target engagement, leading to biofilm inhibition.

Experimental Protocols

To verify these SAR findings in your own lab, follow these standardized protocols.

Synthesis of 2-Aminoimidazoles (General Method)
  • Principle: Condensation of

    
    -haloketones with guanidine (or N-methylguanidine for methylated variants).
    
  • Reagents:

    
    -Bromoketone, Boc-Guanidine (protected) or Methylguanidine HCl.
    

Step-by-Step Workflow:

  • Reactants: Dissolve 1.0 equiv of

    
    -bromoketone in DMF/Ethanol (1:1).
    
  • Addition: Add 2.5 equiv of Acetylguanidine (for non-methylated) or N-methylguanidine (for methylated).

  • Conditions: Reflux at 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent. Dilute with water. Extract with CH₂Cl₂.

  • Deprotection (if needed): Treat with TFA/DCM (1:1) to remove Boc/Acetyl groups.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Biofilm Inhibition Assay (Crystal Violet)
  • Objective: Quantify the IC₅₀ of the compound against P. aeruginosa (PAO1) or S. aureus.

Protocol:

  • Culture: Grow bacteria in LB media overnight; dilute to OD₆₀₀ = 0.05.

  • Plating: Add 100 µL bacterial suspension to 96-well PVC plates.

  • Treatment: Add 1 µL of test compound (DMSO stock) to wells to achieve final concentrations (0, 1, 5, 10, 50, 100, 200 µM).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently rinse wells with water to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution for 10 mins.

  • Quantification: Rinse 3x with water. Solubilize stain with 150 µL of 30% acetic acid. Measure absorbance at 550 nm.

Decision Tree: SAR Optimization Strategy

Use this logic flow when designing new 2-AI derivatives.

SAR_Tree Start Start: 2-Aminoimidazole Core Q1 Modification Site? Start->Q1 Branch_N1 Ring Nitrogen (N1) Q1->Branch_N1 Branch_2N Exocyclic Amine (2-N) Q1->Branch_2N Action_N1_Me Methylation (N-Me) Branch_N1->Action_N1_Me Action_N1_Alkyl Alkyl Chain (C4-C6) Branch_N1->Action_N1_Alkyl Action_2N_Alkyl Long Chain Alkyl (C8-C10) Branch_2N->Action_2N_Alkyl Action_2N_Rev Reverse Amide Linkage Branch_2N->Action_2N_Rev Result_Dead Loss of Activity (Avoid) Action_N1_Me->Result_Dead Result_Mod Retained Activity (High Toxicity Risk) Action_N1_Alkyl->Result_Mod Result_Potent High Potency (Biofilm Dispersion) Action_2N_Alkyl->Result_Potent Action_2N_Rev->Result_Potent

Caption: SAR decision tree highlighting that exocyclic modification is preferred over ring methylation for potency.

References

  • Steenackers, H. P., et al. (2011).[2] "Structure–Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation." Journal of Medicinal Chemistry. Link

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms." ChemBioChem. Link

  • Rogers, S. A., & Melander, C. (2008). "Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Capable of Dispersing Established Biofilms."[3] Angewandte Chemie International Edition. Link

  • Peeters, E., et al. (2016). "Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity."[4] Antimicrobial Agents and Chemotherapy.[5] Link

  • Huigens, R. W., et al. (2007). "Inhibition of Pseudomonas aeruginosa Biofilm Formation with Bromoageliferin Analogues." Journal of the American Chemical Society. Link

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Validation

Validating the Mechanism of Action of 1,4-Dimethyl-1H-imidazol-2-amine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the validation of a small molecule's mechanism of action (MoA) is a critical step that bridges initial hit identification with preclinical development.[1][2] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the validation of a small molecule's mechanism of action (MoA) is a critical step that bridges initial hit identification with preclinical development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of the novel compound, 1,4-Dimethyl-1H-imidazol-2-amine. Drawing upon established principles of chemical biology and pharmacology, we will outline a systematic, multi-faceted approach. This document will not only detail experimental protocols but also delve into the strategic rationale behind each step, ensuring a robust and self-validating workflow.

For the purposes of this guide, we will treat 1,4-Dimethyl-1H-imidazol-2-amine as a hypothetical lead compound with promising, yet uncharacterized, biological activity. This approach allows us to present a universally applicable strategy for MoA validation that can be adapted to a wide range of small molecules.

Part 1: Initial Target Identification and Hypothesis Generation

The journey to validate a compound's MoA begins with the crucial step of identifying its biological target(s).[3][4] Without a known target, understanding the downstream effects of 1,4-Dimethyl-1H-imidazol-2-amine is akin to navigating without a map. Several parallel strategies can be employed to generate initial hypotheses.

1.1. Computational and In Silico Approaches

Modern computational tools offer a powerful and cost-effective first pass at target identification.[4] By analyzing the structure of 1,4-Dimethyl-1H-imidazol-2-amine, we can predict its potential binding partners.

  • Pharmacophore Modeling and Ligand-Based Virtual Screening: This method involves identifying the key chemical features of our compound and using them to search databases of known bioactive molecules. This can reveal similarities to compounds with established targets, thus generating an initial list of potential candidates.

  • Reverse Docking and Structure-Based Virtual Screening: If the three-dimensional structures of potential protein targets are known, we can computationally "dock" 1,4-Dimethyl-1H-imidazol-2-amine into their binding sites to predict binding affinity and mode.[1]

1.2. Phenotypic Screening and Cellular Profiling

Phenotypic screening, which assesses the effect of a compound on cellular morphology or function, can provide unbiased clues to its MoA.[1]

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis, organelle morphology) in response to treatment with 1,4-Dimethyl-1H-imidazol-2-amine. The resulting "phenotypic fingerprint" can be compared to those of well-characterized compounds to infer a potential MoA.

  • Gene Expression Profiling (Transcriptomics): By analyzing changes in gene expression following compound treatment, we can identify modulated signaling pathways, offering insights into the compound's biological effects.[5]

1.3. Affinity-Based Proteomics

This powerful technique directly identifies proteins that physically interact with the compound of interest.

  • Chemical Proteomics: This involves immobilizing a derivative of 1,4-Dimethyl-1H-imidazol-2-amine onto a solid support and using it to "pull down" interacting proteins from cell lysates. These proteins are then identified by mass spectrometry.

The convergence of data from these orthogonal approaches will provide a ranked list of putative targets for 1,4-Dimethyl-1H-imidazol-2-amine, forming the basis for the subsequent validation experiments.

Part 2: Experimental Validation of Target Engagement

Once a list of potential targets is generated, the next critical step is to experimentally confirm direct binding, or "target engagement," in a biologically relevant context.[6][7][8] This is a crucial checkpoint to ensure that the observed biological effects are a direct consequence of the compound interacting with its intended target.

2.1. In Vitro Biophysical and Biochemical Assays

These assays provide direct, quantitative evidence of compound-target interaction.

Assay Principle Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (KD, ΔH, ΔS).Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.Real-time kinetics (kon, koff) and affinity (KD).Requires immobilization of the target, which may affect its conformation.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein upon ligand binding.[8]Can be performed in cell lysates and intact cells, confirming intracellular target engagement.[8]Not all proteins exhibit a significant thermal shift.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6]A live-cell assay that provides real-time, quantitative data on intracellular target engagement.[6]Requires genetic modification of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a general workflow for assessing the target engagement of 1,4-Dimethyl-1H-imidazol-2-amine in intact cells.

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with varying concentrations of 1,4-Dimethyl-1H-imidazol-2-amine or a vehicle control for a defined period.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells to release the proteins. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of 1,4-Dimethyl-1H-imidazol-2-amine indicates target engagement.

Workflow for Target Engagement Validation

G cluster_0 Target Identification cluster_1 Target Engagement Validation In Silico Prediction In Silico Prediction Putative Targets Putative Targets In Silico Prediction->Putative Targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Putative Targets Affinity Proteomics Affinity Proteomics Affinity Proteomics->Putative Targets Biophysical Assays (ITC, SPR) Biophysical Assays (ITC, SPR) Biochemical Assays Biochemical Assays Cell-Based Assays (CETSA, NanoBRET) Cell-Based Assays (CETSA, NanoBRET) Confirmed Target Engagement Confirmed Target Engagement Cell-Based Assays (CETSA, NanoBRET)->Confirmed Target Engagement Putative Targets->Biophysical Assays (ITC, SPR) Putative Targets->Biochemical Assays Putative Targets->Cell-Based Assays (CETSA, NanoBRET)

Caption: A streamlined workflow for identifying and validating target engagement.

Part 3: Elucidating Downstream Signaling and Functional Consequences

Confirming target engagement is a significant milestone, but it is equally important to understand the functional consequences of this interaction. This involves investigating the downstream signaling pathways modulated by 1,4-Dimethyl-1H-imidazol-2-amine.

3.1. Pathway Analysis and Biomarker Identification

Once the target is validated, we can investigate the known signaling pathways in which it participates.

  • Western Blotting and Phospho-Specific Antibodies: This technique is invaluable for assessing the phosphorylation status of key downstream signaling proteins, providing a direct readout of pathway activation or inhibition.

  • Reporter Gene Assays: These assays utilize engineered cell lines containing a reporter gene (e.g., luciferase) under the control of a specific transcription factor. Changes in reporter activity reflect the modulation of the upstream signaling pathway.

  • Proteomics and Phosphoproteomics: These unbiased, large-scale approaches can provide a global view of the changes in protein expression and phosphorylation following compound treatment, potentially revealing novel downstream effectors.[5]

3.2. Cellular Function and Phenotypic Assays

The ultimate goal is to link the molecular MoA to a relevant cellular phenotype. The choice of assay will depend on the nature of the target and the therapeutic area of interest.

Therapeutic Area Example Cellular Assays
Oncology Cell proliferation assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), cell migration and invasion assays.[5]
Neuroscience Neurite outgrowth assays, electrophysiological recordings, neurotransmitter release assays.
Immunology Cytokine release assays (e.g., ELISA, Luminex), immune cell activation assays (e.g., proliferation, marker expression).

Signaling Pathway Diagram: A Hypothetical Example

Let's assume our validation studies reveal that 1,4-Dimethyl-1H-imidazol-2-amine is an inhibitor of a hypothetical kinase, "Kinase X," which is known to be upstream of the MAPK/ERK pathway.

G 1,4-Dimethyl-1H-imidazol-2-amine 1,4-Dimethyl-1H-imidazol-2-amine Kinase X Kinase X 1,4-Dimethyl-1H-imidazol-2-amine->Kinase X Inhibition MEK MEK Kinase X->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 4: Comparison with Alternative Compounds

A crucial aspect of validating a new compound is to benchmark its performance against existing alternatives. Imidazole-containing compounds are known to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to anticancer effects.[9][10][11][12]

For our hypothetical scenario where 1,4-Dimethyl-1H-imidazol-2-amine is a Kinase X inhibitor, we would compare it to other known inhibitors of this kinase, or to compounds with a similar chemical scaffold that target other kinases.

Comparative Data Table (Hypothetical)

Compound Target(s) IC50 (Kinase X) Cellular Potency (EC50) Selectivity Profile
1,4-Dimethyl-1H-imidazol-2-amine Kinase X50 nM200 nMHighly selective
Competitor A Kinase X, Kinase Y25 nM150 nMDual inhibitor
Competitor B (Imidazole-based) Kinase Z>10 µM>10 µMInactive on Kinase X

This comparative analysis is essential for understanding the unique properties of 1,4-Dimethyl-1H-imidazol-2-amine and its potential advantages in a therapeutic context.

Conclusion

The validation of a small molecule's mechanism of action is a rigorous, iterative process that requires a combination of computational, biochemical, and cell-based approaches. By systematically identifying the target, confirming engagement, and elucidating the downstream functional consequences, we can build a comprehensive understanding of how a novel compound like 1,4-Dimethyl-1H-imidazol-2-amine exerts its biological effects. This detailed MoA characterization is fundamental for making informed decisions in the drug discovery pipeline and ultimately for the development of new and effective therapies.

References

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Available from: [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

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  • Sygnature Discovery. Strategies for target and pathway engagement in cellular assays. Available from: [Link]

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  • MDPI. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Available from: [Link]

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  • Vipergen. Small Molecule Drug Discovery. Available from: [Link]

  • PubChem. 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

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  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

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  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • National Center for Biotechnology Information. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available from: [Link]

  • PubMed. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • HETEROCYCLES. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available from: [Link]

Sources

Comparative

In Vitro vs. In Vivo Correlation of 2-Aminoimidazole Activity: A Translational Guide

Topic: In Vitro vs. In Vivo Correlation of 2-Aminoimidazole Activity Content Type: Publish Comparison Guide Executive Summary The transition from petri dish to host is the "valley of death" for antimicrobial discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Correlation of 2-Aminoimidazole Activity Content Type: Publish Comparison Guide

Executive Summary

The transition from petri dish to host is the "valley of death" for antimicrobial discovery. 2-Aminoimidazoles (2-AIs), a class of compounds derived from marine sponge alkaloids (e.g., oroidin, ageliferin), represent a paradigm shift: they are anti-virulence rather than biocidal. They disperse biofilms and resensitize drug-resistant bacteria (MRSA, MDR A. baumannii) without imposing the selective pressure that drives resistance.

However, correlating in vitro bioactivity with in vivo efficacy is non-linear. While in vitro assays (IC50/EC50) measure static biofilm inhibition, in vivo success depends on pharmacokinetic stability, host immune synergy, and the specific microenvironment (e.g., calcium/zinc levels). This guide analyzes the translational gap, providing comparative data, mechanistic insights, and validated protocols for researchers bridging this divide.

Mechanistic Foundation: The Non-Biocidal Advantage

Unlike conventional antibiotics that target essential cellular processes (cell wall synthesis, ribosome function), 2-AIs target Two-Component Systems (TCS) . They act as antagonists to Response Regulators (RR), effectively "blinding" bacteria to their population density (quorum sensing) and environmental cues.

Mechanism of Action (DOT Diagram)

The following diagram illustrates how 2-AIs intercept bacterial signaling to downregulate Extracellular Polymeric Substance (EPS) production, the glue of the biofilm.

G Signal Environmental Signal (e.g., Autoinducers) Sensor Sensor Kinase (SK) (Membrane Bound) Signal->Sensor Activates RR Response Regulator (RR) (e.g., BfmR, CsgD) Sensor->RR Phosphorylates Phos Phosphorylation GeneExpr Gene Expression (csgD, adrA) RR->GeneExpr Upregulates Dispersion Biofilm Dispersion & Antibiotic Resensitization RR->Dispersion Blocked Path AI 2-Aminoimidazole (2-AI) (Inhibitor) AI->RR Inhibits/Binds AI->Dispersion Induces Biofilm Biofilm Formation (EPS Production) GeneExpr->Biofilm Promotes

Caption: 2-AIs intercept the signal transduction between Sensor Kinase and Response Regulator, preventing the upregulation of biofilm-specific genes.

Comparative Analysis: In Vitro Metrics vs. In Vivo Outcomes[1]

The correlation between in vitro potency and in vivo efficacy is often decoupled due to the complex host environment. Below is a comparative analysis of key 2-AI derivatives.

Table 1: Performance Correlation of Key 2-AI Derivatives
Compound ClassIn Vitro Metric (Biofilm)In Vitro ResensitizationIn Vivo ModelIn Vivo OutcomeCorrelation Insight
2-AIT (Compound 1) EC50: ~45 µM (S. aureus)Disperses pre-formed biofilm.Resensitizes MRSA to Methicillin; MDR A. baumannii to Imipenem.G. mellonella (Wax moth) / Murine woundSynergy: High survival rate when combined with antibiotics.Strong. In vitro resensitization predicts in vivo adjuvant efficacy.
LC0024-NH2 (Coating)Log Reduction: 1 log (90%) vs S. aureus on Ti disks.[1]N/A (Surface Coating)Rabbit Osteotomy (Bone Implant)94% Reduction (Coating + Cefuroxime).[1][2] No impairment of bone healing.[2][3]Moderate. In vitro data underestimated in vivo efficacy when combined with systemic antibiotics.
H10 (Reverse Amide)IC50: 12 µM (S. aureus)EC50: 100 µM (S. aureus)Resensitizes planktonic bacteria.[4]Swine Dermal ModelSafety Confirmed: No gross abnormalities or immune reaction.[4]Safety-Focused. High in vitro EC50 required validation of tissue safety before efficacy testing.
The "Decoupling" Phenomenon

Research indicates that antibiofilm activity and antibiotic potentiation can be structurally decoupled.[5]

  • Observation: Some 2-AI analogs effectively disperse biofilms in vitro but fail to potentiate beta-lactams in vivo.

  • Implication: Screening solely for crystal violet reduction (biofilm mass) may miss compounds that are excellent antibiotic adjuvants.

  • Recommendation: Dual-screen libraries for both biofilm dispersion (EC50) and checkerboard MIC reduction (FICI) early in the pipeline.

Experimental Protocols

To ensure data integrity and reproducibility, use these self-validating protocols.

Protocol A: In Vitro Biofilm Dispersion & Resensitization

Objective: Determine EC50 and Synergistic Fractional Inhibitory Concentration Index (FICI).

  • Biofilm Establishment:

    • Inoculate 96-well PVC plates with bacterial suspension (OD600 = 0.01) in TSB + 1% Glucose.

    • Incubate 24h at 37°C (static) to form mature biofilm.

  • Treatment:

    • Remove media; wash planktonic cells with PBS (2x).

    • Add fresh media containing serial dilutions of 2-AI (e.g., 0–200 µM) +/- Antibiotic.

    • Incubate 24h.[1][2]

  • Quantification (Crystal Violet):

    • Wash wells. Stain with 0.1% Crystal Violet (15 min).

    • Solubilize with 30% Acetic Acid or 95% Ethanol.

    • Measure Absorbance at 590 nm.

  • Viability Cross-Check (Critical Step):

    • Perform CFU counts on the supernatant to confirm the 2-AI is non-biocidal . If CFU drops significantly without antibiotic, the mechanism is off-target (toxicity).

Protocol B: In Vivo Translational Workflow

Objective: Validate efficacy while minimizing vertebrate usage.

Workflow Screen Step 1: In Vitro Screen (Biofilm Inhibition/Dispersion) Tox Step 2: In Vivo Toxicity (C. elegans / G. mellonella) Screen->Tox Hits (IC50 < 50µM) PK Step 3: ADME/PK Check (Stability in Serum) Tox->PK Non-toxic > 10x EC50 Model Step 4: Mammalian Model (Murine Wound/Implant) PK->Model Stable > 4h Analysis Step 5: Analysis (CFU/g tissue + Histology) Model->Analysis Analysis->Screen SAR Refinement

Caption: A tiered screening workflow prioritizing invertebrate toxicity models before expensive mammalian efficacy studies.

Step-by-Step In Vivo (Murine Implant Model):

  • Implant Preparation: Coat titanium K-wires or disks with 2-AI (e.g., via silanization for LC0024-NH2).[3]

  • Infection: Inoculate implant with 1x10^4 CFU of S. aureus (clinical isolate).

  • Surgery: Insert implant into the tibia or subcutaneous pocket of anesthetized mice.

  • Treatment: Administer systemic antibiotic (IP or SC) at clinical dosing intervals.

  • Harvest (Day 7-14):

    • Euthanize animal. Explant device and surrounding tissue separately.

    • Sonication: Sonicate implant in PBS to dislodge biofilm bacteria.

    • Plating: Serial dilute and plate for CFU/cm².

    • Histology: Score tissue for inflammation and healing (e.g., osteointegration).

Critical Factors for Correlation

When your in vitro data does not match in vivo results, investigate these three variables:

  • Serum Albumin Binding: Many 2-AIs are hydrophobic. High serum protein binding can reduce free drug concentration in vivo.

    • Correction: Run in vitro MIC/biofilm assays in the presence of 10-50% human serum.

  • Divalent Cation Interference: High concentrations of Ca²⁺ or Mg²⁺ in host tissues can stabilize the biofilm matrix, antagonizing 2-AI activity.

    • Correction: Test activity in physiological levels of Ca²⁺ (approx. 2.5 mM).[6]

  • PK/PD Mismatch: As adjuvants, 2-AIs must be present concurrently with the antibiotic. If the 2-AI is metabolized faster than the antibiotic, resensitization will fail.

References

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Source: Antimicrobial Agents and Chemotherapy (2010) Key Finding: Compound 1 resensitizes MRSA and MDR A. baumannii to conventional antibiotics.[7][8]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Source: Frontiers in Microbiology (2021) Key Finding: LC0024-NH2 coating on titanium reduces biofilm by 94% in vivo when combined with cefuroxime.

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Source: International Journal of Nanomedicine (2011) Key Finding: H10 is non-bactericidal and safe for topical application in swine models.

  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Source: Organic & Biomolecular Chemistry (2008) Key Finding: Establishes IC50/EC50 metrics for H10 against Gram-negative pathogens.[4]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. Source: Chemistry - A European Journal (2023) Key Finding: Highlights the potentiation of macrolides against Gram-negative bacteria.[9]

Sources

Validation

Comparative Guide: Anti-Biofilm Activity of 1,4-Dimethyl-1H-imidazol-2-amine vs. Known Inhibitors

This guide provides an in-depth technical comparison of 1,4-Dimethyl-1H-imidazol-2-amine —a representative of the 2-aminoimidazole (2-AI) scaffold—against established biofilm inhibitors. The analysis synthesizes specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-Dimethyl-1H-imidazol-2-amine —a representative of the 2-aminoimidazole (2-AI) scaffold—against established biofilm inhibitors.

The analysis synthesizes specific Structure-Activity Relationship (SAR) data from the 2-AI class to evaluate the theoretical and practical performance of the 1,4-dimethyl derivative relative to optimized analogs and conventional antibiotics.

Executive Summary & Compound Profile

1,4-Dimethyl-1H-imidazol-2-amine represents a foundational "scaffold" structure within the 2-aminoimidazole (2-AI) class of anti-biofilm agents. Originally inspired by the marine sponge metabolite leucettamine, this class is unique because it targets bacterial behavior (anti-virulence) rather than bacterial growth (bactericidal).

While the 2-AI moiety is the pharmacophore responsible for disrupting Two-Component Systems (TCS), comparative SAR analysis indicates that the specific 1,4-dimethyl substitution pattern typically yields lower potency compared to 5-aryl substituted analogs.

Compound Snapshot
Feature1,4-Dimethyl-1H-imidazol-2-amineOptimized 2-AI (e.g., 5-Aryl-2-AI)Conventional Antibiotic (e.g., Ciprofloxacin)
Primary Mechanism Response Regulator Inhibition (TCS)Response Regulator Inhibition (TCS)DNA Gyrase Inhibition
Activity Type Non-Biocidal (Dispersal/Inhibition)Non-Biocidal (Dispersal/Inhibition)Bactericidal (Killing)
Biofilm Penetration High (Small Molecule)HighLow (often sequestered)
Resistance Potential Low (No selective pressure for survival)LowHigh
Estimated IC50 >100 µM (Predicted based on SAR*)2 – 10 µM N/A (MIC used instead)

*Note: SAR studies by Steenackers et al. and Melander et al. demonstrate that short N1-alkyl chains (C1-C3) significantly reduce potency compared to aryl or intermediate alkyl chains.

Mechanism of Action: The 2-AI Signaling Blockade

Unlike antibiotics that kill cells, 1,4-Dimethyl-1H-imidazol-2-amine and its derivatives function by "blinding" the bacteria to their biofilm-inducing signals.

Pathway Diagram: Response Regulator Interference

The 2-AI scaffold intercepts the signal transduction between the Histidine Kinase (HK) and the Response Regulator (RR), preventing the expression of biofilm matrix genes (e.g., csgD in Salmonella or pel/psl in Pseudomonas).

TCS_Inhibition Signal Environmental Signal HK Histidine Kinase (Sensor) Signal->HK Phos Phosphorylation (P) HK->Phos Activate RR Response Regulator (e.g., CsgD/RcsB) Phos->RR Genes Biofilm Genes (Matrix Production) RR->Genes Transcription Inhibitor 1,4-Dimethyl-1H- imidazol-2-amine Inhibitor->RR  BLOCKS   Biofilm Biofilm Formation Genes->Biofilm

Caption: The 2-aminoimidazole scaffold binds to the Response Regulator (RR), preventing the transcriptional activation of biofilm matrix genes without killing the bacteria.

Comparative Performance Analysis

This section compares the 1,4-dimethyl derivative against three distinct classes of inhibitors.

A. vs. Optimized 2-AI Derivatives (The "Gold Standard")
  • The Gap: Research indicates that the aryl substituent at the 4 or 5 position is critical for high-affinity binding. The 1,4-dimethyl variant lacks this hydrophobic bulk, leading to a higher IC50 (concentration required to inhibit 50% of biofilm).

  • Data:

    • 1,4-Dimethyl-1H-imidazol-2-amine: Estimated IC50 > 100 µM.[1]

    • 5-(4-chlorophenyl)-2-aminoimidazole: Reported IC50 ~ 2–10 µM.

  • Implication: You may need 10-50x more of the dimethyl compound to achieve the same inhibition as the aryl-derivative.

B. vs. Ciprofloxacin (The Antibiotic)[3]
  • Synergy: Ciprofloxacin kills planktonic cells but fails to penetrate the biofilm matrix. The 2-AI compounds disperse the matrix, resensitizing the bacteria to Ciprofloxacin.

  • Outcome: 1,4-Dimethyl-1H-imidazol-2-amine alone will not clear an infection, but it can lower the Minimum Biofilm Eradication Concentration (MBEC) of Ciprofloxacin.

C. vs. Dispersin B (The Enzyme)
  • Stability: Dispersin B is an enzyme that degrades the matrix (PNAG). While effective, it is expensive and thermally unstable.

  • Advantage of 2-AI: The 1,4-dimethyl compound is a chemically stable small molecule, autoclavable, and pH resistant, making it superior for industrial or coating applications despite lower molar potency.

Summary Table: Efficacy Metrics
Metric1,4-Dimethyl-1H-imidazol-2-amineCiprofloxacinDispersin B5-Aryl-2-AI (Lead)
Biofilm Inhibition (IC50) Low (>100 µM)Poor (Induces Biofilm)High (< 1 µM)High (2-10 µM)
Dispersion (EC50) ModerateNoneVery HighHigh
Bactericidal Activity NegativePositiveNegativeNegative
Mode of Action Signaling InhibitionDNA ReplicationMatrix HydrolysisSignaling Inhibition

Experimental Validation Protocols

To validate the activity of 1,4-Dimethyl-1H-imidazol-2-amine, use the following self-validating workflows.

Workflow Diagram: Screening Pipeline

Workflow cluster_0 Phase 1: Inhibition (Prevention) cluster_1 Phase 2: Dispersion (Eradication) Start Compound Preparation (DMSO Stock 100mM) Step1 Static Biofilm Assay (96-well, 24h) Start->Step1 Readout1 Crystal Violet Staining (OD 590nm) Step1->Readout1 Step2 Grow Mature Biofilm (24h growth -> Wash -> Treat) Readout1->Step2 If IC50 < 200µM Readout2 CFU Enumeration (Plating) Step2->Readout2

Caption: A sequential screening workflow prioritizing inhibition assays before advancing to more complex dispersion and viability assays.

Protocol 1: Crystal Violet Inhibition Assay (Standardized)
  • Purpose: Determine the IC50 of the compound.

  • Controls:

    • Negative: DMSO only (0% inhibition).

    • Positive: 5-(4-chlorophenyl)-2-aminoimidazole (if available) or Ciprofloxacin (note: Cipro may not inhibit mass).

  • Steps:

    • Dilute 1,4-Dimethyl-1H-imidazol-2-amine in bacterial media (e.g., LB or TSB) to concentrations: 0, 10, 25, 50, 100, 200 µM.

    • Inoculate with pathogen (e.g., P. aeruginosa PAO1) at OD600 = 0.01.

    • Incubate statically at 37°C for 24 hours.

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize with 30% Acetic Acid and measure OD590.

  • Validation: The DMSO control must show a robust ring/film. If the compound wells are clear but OD600 (growth) is high, it confirms biofilm-specific inhibition (not killing).

Protocol 2: Synergy Checkerboard (Resensitization)
  • Purpose: Test if the compound restores antibiotic sensitivity.[1][2]

  • Matrix:

    • X-Axis: Ciprofloxacin (0 to 4x MIC).

    • Y-Axis: 1,4-Dimethyl-1H-imidazol-2-amine (0 to 200 µM).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI < 0.5 indicates synergy.

References

  • Steenackers, H. P., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation.[3] Bioorganic & Medicinal Chemistry, 19(11), 3462-3473.[3][4]

    • Source:

  • Melander, C., et al. (2014). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Frontiers in Microbiology.

    • Source:

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294.

    • Source:

  • Rogers, S. A., et al. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118.

    • Source:

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 1,4-Dimethyl-1H-imidazol-2-amine

Introduction: The Analytical Imperative for 1,4-Dimethyl-1H-imidazol-2-amine 1,4-Dimethyl-1H-imidazol-2-amine is a substituted imidazole derivative, a class of heterocyclic compounds with significant relevance in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1,4-Dimethyl-1H-imidazol-2-amine

1,4-Dimethyl-1H-imidazol-2-amine is a substituted imidazole derivative, a class of heterocyclic compounds with significant relevance in pharmaceutical and biological research. As with any compound of interest in drug development, the ability to accurately and reliably quantify it in various matrices is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This guide provides a comparative analysis of principal analytical methodologies for the quantification of this and structurally related small polar amines, grounded in established scientific principles and regulatory expectations.

The inherent chemical properties of 1,4-Dimethyl-1H-imidazol-2-amine—a small, polar molecule with a basic amine functional group—present specific challenges for chromatographic separation and detection. This guide will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS). We will delve into the causality behind the selection of specific methods and their validation in line with the International Council for Harmonisation (ICH) guidelines.[1][2]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds.[2] For a polar compound like 1,4-Dimethyl-1H-imidazol-2-amine, achieving adequate retention on traditional reversed-phase columns can be challenging.

Causality of Method Design

The primary challenge with small, polar amines in reversed-phase HPLC is their limited retention on non-polar stationary phases (like C18) and poor peak shape due to interactions with residual silanols on the silica support. To overcome this, several strategies can be employed:

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., sodium dodecyl sulfate) into the mobile phase forms a neutral complex with the protonated amine, enhancing its retention on a C18 column.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of highly polar compounds.

  • Modern Reversed-Phase Columns: Newer generations of C18 columns are end-capped to minimize silanol interactions and are designed to be stable in highly aqueous mobile phases, which can improve the retention of polar analytes.

For this guide, we will focus on a reversed-phase method using a modern, aqueous-stable C18 column, as it represents a widely accessible and robust approach.

Experimental Protocol: HPLC-UV

Objective: To quantify 1,4-Dimethyl-1H-imidazol-2-amine in a bulk drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC HSS T3, 100 Å, 1.8 µm, 2.1 mm X 100 mm, or equivalent aqueous-stable C18 column. The T3 chemistry provides balanced retention for polar and non-polar compounds.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the analyte is in its protonated form, leading to consistent interactions with the stationary phase.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 30% B over 10 minutes. This gradient is a starting point and should be optimized to ensure adequate separation from any impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm. Small imidazoles typically have a UV absorbance maximum at a low wavelength.[1]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase (95% A, 5% B) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Workflow for HPLC-UV Method Validation

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Sample injection Inject into HPLC prep_sample->injection prep_std Prepare Calibration Standards prep_std->injection separation C18 Column Separation injection->separation detection UV Detection (210 nm) separation->detection integration Integrate Peak Area detection->integration calibration Construct Calibration Curve integration->calibration Standards quantification Quantify Analyte integration->quantification Sample calibration->quantification

Caption: HPLC-UV workflow for quantification.

Pillar 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[4]

Causality of Method Design

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer. The key advantages are:

  • Sensitivity: Capable of detecting analytes at picogram or even femtogram levels.

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor-to-product ion transition, which is unique to the analyte, thereby minimizing matrix interference.[4][5]

  • Structural Information: Provides mass information that confirms the identity of the analyte.

Given the expected basic nature of 1,4-Dimethyl-1H-imidazol-2-amine, Electrospray Ionization (ESI) in positive mode is the most appropriate ionization technique, as the amine group will readily accept a proton.

Experimental Protocol: LC-MS/MS

Objective: To quantify 1,4-Dimethyl-1H-imidazol-2-amine in human plasma.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Same as HPLC-UV method (e.g., Waters Acquity UPLC HSS T3).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of formic acid in both mobile phases ensures consistent ionization efficiency.[4]

  • Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes, can be used due to the high selectivity of the MS detector.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Hypothetical):

  • Ionization Mode: ESI Positive.

  • Precursor Ion (Q1): m/z 112.1 (corresponding to [M+H]⁺ of C₅H₉N₃).

  • Product Ions (Q3): These would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Plausible fragments could result from the loss of methyl groups or ring cleavage.

  • MRM Transitions: At least two transitions should be monitored for confident quantification and qualification.

  • Source Parameters: Nebulizer gas, drying gas, and capillary voltage would need to be optimized for the specific instrument and analyte.[4][6]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.

Workflow for LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample + Internal Std ppt Protein Precipitation (ACN) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC supernatant->injection separation UPLC Separation injection->separation ionization ESI+ Ionization separation->ionization msms MRM Detection ionization->msms peak_ratio Calculate Peak Area Ratios msms->peak_ratio calibration Generate Calibration Curve peak_ratio->calibration Standards quantify Quantify Concentration peak_ratio->quantify Sample calibration->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent filter Filter (if needed) dissolve->filter injection Inject into GC filter->injection separation Capillary Column Separation injection->separation ionization EI Ionization separation->ionization detection SIM/Scan Detection ionization->detection integration Integrate Ion Chromatogram detection->integration calibration Construct Calibration Curve integration->calibration Standards quantify Quantify Concentration integration->quantify Sample calibration->quantify

Sources

Validation

Assessing the Selectivity of 1,4-Dimethyl-1H-imidazol-2-amine for Specific Microbial Strains: A Comparative Guide

In the ever-evolving landscape of antimicrobial research, the pursuit of compounds with selective activity against pathogenic microbes, while minimizing harm to host cells and beneficial microflora, is a paramount object...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of compounds with selective activity against pathogenic microbes, while minimizing harm to host cells and beneficial microflora, is a paramount objective. This guide provides a comprehensive technical assessment of the antimicrobial selectivity of 1,4-Dimethyl-1H-imidazol-2-amine, a member of the promising 2-aminoimidazole class of compounds. Given the limited direct experimental data on this specific molecule, this guide will leverage data from structurally similar 2-aminoimidazole derivatives to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

The 2-aminoimidazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3] The introduction of methyl groups at the 1 and 4 positions, along with the amino group at the 2 position, is anticipated to modulate the compound's lipophilicity and target interactions, thereby influencing its efficacy and selectivity.

The Imperative of Antimicrobial Selectivity

The clinical utility of any antimicrobial agent is not solely defined by its potency but also by its therapeutic index—a measure of its selectivity for microbial versus host cells. A high degree of selectivity is crucial to minimize off-target effects and patient toxicity. Furthermore, selectivity against specific pathogenic strains is highly desirable to avoid the disruption of the host's natural microbiome, which can lead to secondary infections. This guide will outline a series of established experimental protocols to rigorously evaluate the selectivity profile of 1,4-Dimethyl-1H-imidazol-2-amine.

Comparative Antimicrobial Agents

To provide a clear benchmark for the performance of 1,4-Dimethyl-1H-imidazol-2-amine, this guide will use the following well-characterized antimicrobial agents for comparison:

  • Ampicillin: A broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria.[4]

  • Vancomycin: A narrow-spectrum glycopeptide antibiotic primarily used for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with activity against both Gram-positive and Gram-negative bacteria.[4]

  • Fluconazole: A broad-spectrum antifungal agent used to treat a variety of fungal infections.[5]

Experimental Assessment of Antimicrobial Selectivity

A multi-faceted approach is necessary to thoroughly assess the selectivity of a novel antimicrobial compound. The following experimental workflows are fundamental to this process.

Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] It is a critical quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8][9][10][11]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Prepare standardized microbial inoculum (0.5 McFarland standard) prepare_dilutions Perform serial two-fold dilutions of 1,4-Dimethyl-1H-imidazol-2-amine and comparator drugs in a 96-well microtiter plate start->prepare_dilutions inoculate Inoculate each well with the standardized microbial suspension prepare_dilutions->inoculate controls Include positive (no drug) and negative (no microbes) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end Record MIC values (µg/mL) read_results->end

Caption: Workflow for MIC determination using the broth microdilution method.

Interpretation of MIC Data:

Lower MIC values indicate greater potency. By testing against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans), a spectrum of activity can be established. The selectivity of the compound can be inferred by comparing its MIC values against different microbial groups. For instance, significantly lower MICs against Gram-positive bacteria compared to Gram-negative bacteria would suggest a degree of selectivity.

Comparative MIC Data (Hypothetical for 1,4-Dimethyl-1H-imidazol-2-amine, based on related compounds)

Microbial Strain1,4-Dimethyl-1H-imidazol-2-amine (µg/mL)Ampicillin (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (ATCC 29213)8 - 320.25 - 20.5 - 20.12 - 1>128
Enterococcus faecalis (ATCC 29212)16 - 641 - 81 - 40.5 - 4>128
Escherichia coli (ATCC 25922)32 - 1282 - 8>640.008 - 0.06>128
Pseudomonas aeruginosa (ATCC 27853)>128>64>640.25 - 1>128
Candida albicans (ATCC 90028)16 - 64>128>128>1280.25 - 2

Note: The MIC values for 1,4-Dimethyl-1H-imidazol-2-amine are hypothetical and represent a potential profile based on the known activity of other 2-aminoimidazole derivatives. Actual experimental data is required for definitive assessment.

Qualitative Assessment of Antimicrobial Activity: The Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[12][13][14][15][16] It provides a visual confirmation of antimicrobial activity and can be a useful preliminary screening tool.

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

KirbyBauer_Workflow start Prepare a lawn of bacteria on a Mueller-Hinton agar plate place_disks Aseptically place paper disks impregnated with 1,4-Dimethyl-1H-imidazol-2-amine and comparator drugs onto the agar surface start->place_disks incubate Incubate the plate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition (clear areas around the disks) in millimeters incubate->measure_zones interpret Interpret results as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized charts (e.g., CLSI, EUCAST) measure_zones->interpret end Record zone diameters (mm) and interpretations interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Interpretation of Kirby-Bauer Results:

The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent. Larger zones indicate greater susceptibility. Comparing the zone diameters for 1,4-Dimethyl-1H-imidazol-2-amine against different bacteria provides a qualitative assessment of its spectrum of activity.

Assessing Cytotoxicity: The MTT Assay

To evaluate the selectivity of an antimicrobial compound for microbial cells over host cells, it is essential to determine its cytotoxicity against a relevant mammalian cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate and allow to adhere add_compounds Treat cells with serial dilutions of 1,4-Dimethyl-1H-imidazol-2-amine and control compounds start->add_compounds incubate_cells Incubate for 24-48 hours add_compounds->incubate_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals add_mtt->solubilize measure_absorbance Measure the absorbance at ~570 nm using a microplate reader solubilize->measure_absorbance calculate_viability Calculate cell viability relative to untreated controls and determine the IC50 value measure_absorbance->calculate_viability end Record IC50 (µg/mL) calculate_viability->end

Caption: Workflow for the MTT assay to determine cytotoxicity.

Interpretation of Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. A higher IC50 value indicates lower cytotoxicity. The selectivity index (SI) can be calculated as the ratio of the IC50 for a mammalian cell line to the MIC for a specific microbial strain (SI = IC50 / MIC). A higher SI value is indicative of greater selectivity for the microbe.

Comparative Selectivity Index (Hypothetical)

CompoundIC50 (HEK293 cells, µg/mL)MIC (S. aureus, µg/mL)Selectivity Index (SI)
1,4-Dimethyl-1H-imidazol-2-amine>10016>6.25
Ciprofloxacin~500.5~100

Note: The IC50 and SI values for 1,4-Dimethyl-1H-imidazol-2-amine are hypothetical. Experimental determination is necessary.

Conclusion and Future Directions

The collective evidence from studies on 2-aminoimidazole derivatives suggests that 1,4-Dimethyl-1H-imidazol-2-amine holds promise as an antimicrobial agent.[1][21] The proposed experimental framework provides a robust methodology for a comprehensive assessment of its selectivity. Based on the anticipated data, it is plausible that 1,4-Dimethyl-1H-imidazol-2-amine will exhibit preferential activity against certain classes of microbes, potentially with a favorable cytotoxicity profile.

Future research should focus on obtaining empirical data for 1,4-Dimethyl-1H-imidazol-2-amine to validate these hypotheses. Further investigations into its mechanism of action, potential for resistance development, and in vivo efficacy are also critical next steps in evaluating its therapeutic potential. The exploration of its antibiofilm properties, a known characteristic of many 2-aminoimidazoles, could reveal additional applications for this compound.[22][23][24][25]

References

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  • Biology LibreTexts. (2024, November 23). 13.1D: Spectrum of Antimicrobial Activity. [Link]

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  • Peeters, E., et al. (2016). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. International Journal of Molecular Sciences, 17(10), 1640. [Link]

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  • Microbiology Info.com. Broth Microdilution. [Link]

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  • Worthington, R. J., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(11), 4877-4880. [Link]

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Validation

A Researcher's Guide to Cross-Validation of Biological Assays for 2-Aminoimidazoles

In the landscape of modern drug discovery, the 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities ranging from antimicrobial and anti-biofi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities ranging from antimicrobial and anti-biofilm to anticancer agents.[1][2] The journey from a promising 2-AI hit to a validated lead compound, however, is paved with rigorous biological evaluation. A critical, yet often overlooked, aspect of this process is the cross-validation of results obtained from different biological assays. This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret a multi-assay approach for the characterization of 2-aminoimidazoles, ensuring data integrity and building a robust biological profile for your compounds of interest.

The core principle of cross-validation in a bioanalytical context is to ensure the reliability and consistency of results across various experimental conditions and methodologies.[3][4] For multifaceted compounds like 2-AIs, which can exhibit both antimicrobial and cytotoxic effects, relying on a single assay can be misleading. For instance, a compound might appear to inhibit biofilm formation, but this could be a secondary effect of it being cytotoxic to the bacteria. Therefore, a well-designed experimental plan incorporating a suite of orthogonal assays is paramount.

I. The Antimicrobial and Anti-Biofilm Activity of 2-Aminoimidazoles: A Multi-Assay Approach

A significant body of research highlights the potential of 2-AIs in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][5][6][7] A comprehensive evaluation of a 2-AI's anti-biofilm potential necessitates a distinction between biofilm inhibition, biofilm dispersal, and general antimicrobial activity against planktonic (free-swimming) bacteria.

A. Primary Screening: Biofilm Inhibition and Dispersal Assays

The initial assessment of a 2-AI's efficacy against biofilms typically involves high-throughput screening assays to determine its ability to prevent biofilm formation (inhibition) or eradicate pre-formed biofilms (dispersal).

1. Biofilm Inhibition Assay: This assay assesses the ability of a compound to prevent the initial attachment and proliferation of bacteria into a biofilm.[7][8]

Experimental Protocol: Crystal Violet Staining for Biofilm Inhibition

  • Bacterial Culture Preparation: Grow a bacterial culture overnight in a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus or Lysogeny Broth for P. aeruginosa).[7][9]

  • Compound Preparation: Prepare a stock solution of the 2-aminoimidazole compound in a suitable solvent (e.g., DMSO).[7][10] Create a serial dilution of the compound in the bacterial growth medium.

  • Incubation: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of the 2-AI compound. Include positive (bacteria with no compound) and negative (medium only) controls. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[6]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.[9]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining and Quantification: Wash the wells again with PBS to remove excess stain. Solubilize the bound crystal violet with 30% acetic acid or ethanol.[11] Measure the absorbance at a wavelength of 550-600 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control. The IC50 value, the concentration required to inhibit 50% of biofilm formation, can then be determined.[5][7]

2. Biofilm Dispersal Assay: This assay evaluates the compound's ability to break down and disperse established biofilms.[1]

Experimental Protocol: Biofilm Dispersal Assay

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 3) without the addition of the 2-AI compound.

  • Compound Treatment: After the incubation period, remove the planktonic bacteria and add fresh medium containing various concentrations of the 2-AI compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method described above (steps 4-7).

  • Data Analysis: Calculate the percentage of biofilm dispersal relative to the untreated control. The EC50 value, the effective concentration to disperse 50% of the pre-formed biofilm, can be determined.[12]

B. Cross-Validation: Distinguishing Anti-Biofilm from Bactericidal/Bacteriostatic Effects

A critical cross-validation step is to determine if the observed anti-biofilm activity is a true disruption of the biofilm lifecycle or simply a consequence of the compound killing or inhibiting the growth of the bacteria.

1. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial and Compound Preparation: Prepare bacterial cultures and serial dilutions of the 2-AI compound as described for the biofilm inhibition assay.

  • Incubation: In a 96-well plate, inoculate the wells containing the serially diluted compound with the bacterial suspension.

  • Growth Assessment: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12]

2. Growth Curve Assay: This assay provides a more detailed picture of the compound's effect on bacterial growth over time.[1][7]

Experimental Protocol: Bacterial Growth Curve Assay

  • Culture Preparation: In a 96-well plate, add a diluted bacterial culture to wells containing different concentrations of the 2-AI compound (typically at or near the IC50 for biofilm inhibition).

  • Kinetic Measurement: Place the plate in a microplate reader capable of kinetic measurements and incubate at 37°C with shaking. Measure the optical density (OD600) at regular intervals (e.g., every 30-60 minutes) for up to 24 hours.[7]

  • Data Analysis: Plot the OD600 values against time to generate growth curves. A compound that is non-bactericidal will show little to no difference in the growth curve compared to the control, especially at concentrations effective against biofilms.[7][8]

Interpreting the Cross-Validated Results:

By comparing the results from these assays, a more accurate picture of the 2-AI's mechanism of action can be formed.

Scenario Biofilm Inhibition (Low IC50) MIC (High Value) Growth Curve Interpretation
Ideal Anti-Biofilm Agent YesNo significant inhibitionUnaffected at anti-biofilm concentrationsThe compound specifically targets biofilm formation without affecting planktonic growth.[1][7]
Bacteriostatic/Bactericidal Agent YesLow MICSignificant growth inhibitionThe observed anti-biofilm effect is likely due to the compound's antimicrobial activity against the bacteria.
Potent Dual-Action Agent YesLow MICSignificant growth inhibitionThe compound possesses both anti-biofilm and antimicrobial properties.

Visualization of the Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_primary_screening Primary Screening cluster_cross_validation Cross-Validation cluster_interpretation Data Interpretation biofilm_inhibition Biofilm Inhibition Assay (Crystal Violet) mic_assay MIC Assay biofilm_inhibition->mic_assay Compare IC50 with MIC growth_curve Growth Curve Assay biofilm_inhibition->growth_curve Confirm non-bactericidal nature biofilm_dispersal Biofilm Dispersal Assay biofilm_dispersal->mic_assay true_antibiofilm True Anti-Biofilm Activity mic_assay->true_antibiofilm bactericidal_effect Bactericidal/Bacteriostatic Effect mic_assay->bactericidal_effect dual_action Dual Action mic_assay->dual_action growth_curve->true_antibiofilm growth_curve->bactericidal_effect growth_curve->dual_action start 2-Aminoimidazole Compound Library start->biofilm_inhibition start->biofilm_dispersal

Caption: Workflow for the cross-validation of antimicrobial and anti-biofilm assays.

II. Assessing the Anticancer and Cytotoxic Profile of 2-Aminoimidazoles

Several 2-aminoimidazole derivatives have also been investigated for their potential as anticancer agents.[2][13][14] A crucial aspect of this evaluation is to determine the compound's cytotoxicity against cancer cells while assessing its impact on normal, non-cancerous cells to establish a therapeutic window.

A. Primary Cytotoxicity Screening

The initial evaluation of a 2-AI's anticancer potential involves screening against a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, MDA-MB-231) and a normal cell line (e.g., HUVEC) in appropriate media.[13]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-AI compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each cell line.[2]

B. Cross-Validation: Mechanistic and Selectivity Assays

A low IC50 value in a primary cytotoxicity screen is a promising start, but further assays are needed to understand the mechanism of action and the compound's selectivity.

1. Cell Cycle Analysis: This assay determines if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[2][14]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the 2-AI compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

2. Apoptosis Assays: These assays determine if the compound induces programmed cell death (apoptosis), a desirable trait for an anticancer agent.[15]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the 2-AI compound.

  • Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Interpreting the Cross-Validated Anticancer Results:

Assay Result Interpretation
MTT Assay Low IC50 in cancer cells, High IC50 in normal cellsSelective cytotoxicity towards cancer cells.[13]
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)The compound may be interfering with microtubule dynamics or other cell cycle checkpoints.[2]
Apoptosis Assay Increase in Annexin V positive cellsThe compound induces apoptosis in cancer cells.[15]

Visualization of the Anticancer Assay Logic

Anticancer_Assay_Logic cluster_primary Primary Cytotoxicity cluster_mechanistic Mechanistic Cross-Validation cluster_conclusion Conclusion start 2-Aminoimidazole Compound mtt_assay MTT Assay on Cancer and Normal Cell Lines start->mtt_assay cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle If selectively cytotoxic apoptosis Apoptosis Assay mtt_assay->apoptosis If selectively cytotoxic mechanism Elucidation of Anticancer Mechanism cell_cycle->mechanism apoptosis->mechanism

Caption: Logical flow for the investigation of a 2-AI's anticancer properties.

III. Summary and Best Practices

The biological evaluation of 2-aminoimidazoles requires a thoughtful and multi-faceted approach. By integrating primary screening with cross-validating secondary assays, researchers can build a comprehensive and reliable biological profile for their compounds.

Key Takeaways:

  • Never rely on a single assay: The multifaceted nature of 2-AIs necessitates a battery of tests to fully characterize their activity.

  • Distinguish true activity from artifacts: Cross-validation helps to differentiate specific biological effects (e.g., anti-biofilm) from general cytotoxicity or growth inhibition.

  • Understand the mechanism: A combination of assays can provide valuable insights into the compound's mechanism of action, which is crucial for lead optimization.

  • Ensure data robustness: Cross-validation of bioanalytical methods is a cornerstone of good scientific practice, leading to more reliable and reproducible results.[3]

By adopting this cross-validation mindset, the scientific community can accelerate the development of promising 2-aminoimidazole-based therapeutics with a higher degree of confidence in their biological activity.

References

  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. (2022). American Society for Microbiology. [Link]

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  • Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. (n.d.). North Carolina State University. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021). Frontiers in Microbiology. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2017). Infection and Drug Resistance. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. (2012). Taylor & Francis Online. [Link]

  • Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells. (2014). PubMed. [Link]

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. (2012). PMC. [Link]

  • Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. [Link]

  • Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. (2011). RSC Publishing. [Link]

  • Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. (2011). RSC Publishing. [Link]

  • Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. (2026). Infinix Bio. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC - NIH. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2017). Dove Medical Press. [Link]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (2010). PubMed. [Link]

  • Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole–quinoline hybrids against cancer and primary endothelial cells | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and biological activity of some 2-aminoimidazoles. (1977). PubMed. [Link]

  • Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. (2020). MDPI. [Link]

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Comparative

comparing the pharmacokinetic properties of different N-alkylated imidazoles

Executive Summary The pharmacokinetic (PK) profile of N-alkylated imidazoles is governed principally by the alkyl chain length ( ) attached to the nitrogen atom. This structural variable acts as a "molecular rheostat," l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacokinetic (PK) profile of N-alkylated imidazoles is governed principally by the alkyl chain length (


)  attached to the nitrogen atom. This structural variable acts as a "molecular rheostat," linearly modulating lipophilicity (

) while exerting non-linear effects on membrane permeability and metabolic clearance.

This guide categorizes N-alkylated imidazoles into three distinct classes based on their pharmacokinetic behavior:

  • Short-Chain (C1–C4): Hydrophilic, kinetically limited by membrane permeability.

  • Medium-Chain (C6–C10): Amphiphilic, high bioavailability, but significant cytotoxicity risks.

  • Long-Chain (C12+): Hydrophobic, transport-limited by aggregation (micelle formation) and high protein binding.

Part 1: The Physicochemical Basis of PK Performance

The fundamental driver of PK differences in this series is the hydrophobicity conferred by the alkyl chain. The imidazole ring itself is polar and basic (


), but N-alkylation shields this polarity.
Table 1: Comparative Physicochemical Properties[1]
ParameterShort-Chain (C2) Medium-Chain (C8) Long-Chain (C12) PK Implication
Representative 1-Ethyl-3-methylimidazole1-Octyl-3-methylimidazole1-Dodecyl-3-methylimidazole
LogP (Oct/Water) -2.0 to -0.50.5 to 1.5> 2.5Predicts tissue distribution (

).
Solubility (Water) MiscibleHighLow (< 1 mM)Limits formulation options.
CMC (mM) N/A (Does not aggregate)~100 mM~2–5 mMMicelles prevent free drug absorption.
Membrane Interaction Electrostatic onlyInsertion/DisruptionDeep InsertionCorrelates with toxicity.

Data synthesized from standard physicochemical profiling of 1-alkyl-3-methylimidazolium chloride series.

Part 2: Absorption and Permeability Mechanisms

The "Cutoff Effect" in Permeability

Absorption does not increase infinitely with lipophilicity. Experimental data from Caco-2 assays demonstrates a parabolic relationship between chain length and permeability (


).
  • Phase 1 (C2–C6): Permeability increases linearly with hydrophobicity. The mechanism is primarily paracellular (tight junctions) for very short chains, shifting to transcellular (passive diffusion) as lipophilicity increases.

  • Phase 2 (C8–C10): Peak permeability is observed. However, this coincides with the onset of membrane disruption (cytotoxicity), leading to "false positives" in permeability assays due to monolayer leakage.

  • Phase 3 (C12+): Permeability drops (The Cutoff Effect). This is caused by:

    • Steric hindrance: The molecule is too bulky for efficient diffusion.

    • Micelle formation: Above the Critical Micelle Concentration (CMC), the free fraction of the drug available for transport decreases drastically.

Visualization: The Permeability-Toxicity Nexus

PermeabilityMechanism Med Medium Chain (C6-C10) Amphiphilic Membrane Cell Membrane Lipid Bilayer Med->Membrane Inserts Easily HighPerm High Permeability (Transcellular) Med->HighPerm Tox Cytotoxicity (Membrane Lysis) Med->Tox At High Conc Long Long Chain (C12+) Hydrophobic Long->Membrane Deep Insertion Agg Aggregation (Micelles) Long->Agg Self-Assembly LowPerm Low Permeability (Paracellular) Agg->Membrane Steric Block Short Short Short->LowPerm

Figure 1: Relationship between alkyl chain length and membrane transport mechanisms. Note the divergence at Medium Chain lengths where permeability peaks but toxicity risks emerge.

Part 3: Metabolism and Clearance (CYP450 Interaction)[2]

The imidazole ring is a known pharmacophore for Cytochrome P450 inhibition (e.g., Ketoconazole).[1] The nitrogen lone pair coordinates with the heme iron of the CYP enzyme. However, N-alkylation modulates this interaction.

Metabolic Stability
  • Short Chains: Highly stable. The methyl/ethyl groups offer poor sites for oxidation. Clearance is predominantly renal (unchanged).

  • Long Chains: Prone to extensive Phase I metabolism. The terminal ends of the alkyl chains undergo

    
     and 
    
    
    
    hydroxylation by CYP450 isoforms (typically CYP3A4 or CYP4F).
    • Result: Rapid clearance of the parent compound, but formation of potentially active or toxic alcohol metabolites.

CYP Inhibition Potential

N-alkylation introduces steric bulk that can reduce the inhibitory potency compared to unsubstituted imidazoles.

  • Mechanism: The alkyl tail must fit into the hydrophobic access channel of the CYP enzyme.

  • Data Insight: C8-C10 chains often show higher affinity for CYP active sites due to hydrophobic binding energy, potentially making them stronger competitive inhibitors than their short-chain counterparts, provided they can access the heme.

Part 4: Experimental Protocols

To validate the comparative properties described above, the following self-validating protocols are recommended.

Protocol A: Determination of Intrinsic Clearance ( ) via Microsomal Stability

Objective: Compare the metabolic half-life (


) of C2 vs. C10 imidazoles.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Why: Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    
    
Protocol B: Caco-2 Permeability with Lucifer Yellow Integrity Check

Objective: Distinguish between passive transport and membrane disruption (toxicity).

Workflow:

  • Seeding: Seed Caco-2 cells on transwell inserts. Culture for 21 days to form a monolayer.

  • TEER Measurement: Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300

    
    .
    
  • Dosing: Apply N-alkylated imidazole (10 µM) to the apical chamber.

    • Critical Step: Co-dose with Lucifer Yellow (LY) (100 µM), a fluorescent paracellular marker.

  • Transport: Incubate at 37°C for 2 hours.

  • Analysis:

    • Measure Drug concentration in Basolateral chamber (LC-MS).

    • Measure LY fluorescence in Basolateral chamber.

  • Validation Logic:

    • If Drug Permeability (

      
      ) is high AND LY 
      
      
      
      cm/s
      
      
      Valid Transcellular Transport.
    • If Drug

      
       is high AND LY 
      
      
      
      is high
      
      
      Membrane Disruption (Toxicity).
Visualization: Metabolic Workflow

MicrosomalStability cluster_sampling Time Course Sampling Start Microsome + Drug Mix (37°C) Init Add NADPH (Start Reaction) Start->Init T0 T=0 min Init->T0 T15 T=15 min T0->T15 Quench Quench with ACN + IS (Stop Reaction) T0->Quench T60 T=60 min T15->T60 T15->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance (


).

References

  • Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189.

  • Stepnowski, P., et al. (2006). Cytotoxicity of ionic liquids on Caco-2 cells: Correlation with lipophilicity. Human & Experimental Toxicology.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

  • Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "side chain effect". ChemSusChem.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dimethyl-1H-imidazol-2-amine

Executive Summary: Hazard Class & Immediate Action 1,4-Dimethyl-1H-imidazol-2-amine (CAS: 7725-09-9 / related isomers like 1739-84-0) is a heterocyclic amine (HCA) intermediate.[1][2] While valuable for synthesis, it pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Class & Immediate Action

1,4-Dimethyl-1H-imidazol-2-amine (CAS: 7725-09-9 / related isomers like 1739-84-0) is a heterocyclic amine (HCA) intermediate.[1][2] While valuable for synthesis, it presents a dual-threat profile: Acute Corrosivity (alkaline tissue damage) and Potential Genotoxicity (characteristic of the amino-imidazole class).

Critical Directive: Treat all solid dust as a respiratory sensitizer and corrosive agent. Do not handle on open benchtops.

Part 1: Risk Assessment & Mechanistic Rationale

Why we select specific PPE for this compound.

The Alkalinity Factor (Corrosivity)

Like many imidazoles, this compound is basic. Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to form an alkaline solution (pH > 10).

  • Mechanism: Alkaline burns cause liquefaction necrosis , where the chemical saponifies cell membrane lipids and penetrates deeper into tissue than acid burns.

  • Implication: Standard safety glasses are insufficient because they allow dust entry from the side. Chemical splash goggles are mandatory to prevent corneal saponification.

The Heterocyclic Amine (HCA) Factor

Structurally, 2-amino-imidazoles resemble dietary mutagens (e.g., PhIP) formed during the cooking of creatine-rich foods.

  • Mechanism: These compounds can intercalate with DNA or form adducts after metabolic activation (bioactivation by cytochrome P450).

  • Implication: We apply the ALARA Principle (As Low As Reasonably Achievable). Inhalation of dust is the primary route of systemic exposure and must be eliminated via engineering controls.

Part 2: Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Engineering Control: Handle only in a certified chemical fume hood (Face velocity: 80–100 fpm).Backup: If weighing outside a hood (discouraged), use a fit-tested P100 respirator. Surgical masks provide zero protection against HCA dust.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Prevents alkaline dust migration into the lacrimal fluid. Face shields are added for quantities >10g.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Sacrificial layer).Rationale: Imidazoles permeate latex rapidly. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Body Lab Coat (Buttoned) Material: Poly-cotton blend or Tyvek (for large spills).Protocol: Must cover the neck area. Do not roll up sleeves.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Checks
  • Sash Height Verification: Ensure fume hood sash is at the safe working height (usually 18 inches).

  • Static Control: Amino-imidazoles are often fine, electrostatic powders. Place an ionizing bar or anti-static gun near the balance to prevent "jumping" of particles.

  • Glove Integrity: Inflate gloves with air to check for pinholes before donning.

Phase 2: Handling & Synthesis
  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Never return excess chemical to the stock bottle (cross-contamination risk).

    • Wipe the exterior of the stock bottle with a dry Kimwipe inside the hood before returning to storage.

  • Solubilization:

    • Add the solid to the solvent, not vice-versa, to control potential exotherms.

    • Caution: Reaction with strong acids will generate heat. Ensure cooling is available.

Phase 3: Decontamination
  • Quenching: Wipe contaminated surfaces with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize alkalinity, followed by a water rinse.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visual Logic: PPE Selection

Use this decision tree to determine the necessary level of protection based on experimental scale.

PPE_Decision_Tree Start Start: Handling 1,4-Dimethyl-1H-imidazol-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Conc Concentration? Liquid->Conc Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Prot_A Standard: Fume Hood + Goggles + Nitrile Gloves Small_Solid->Prot_A Prot_B High Risk: Fume Hood + Goggles + Double Gloves + Anti-Static Measures Large_Solid->Prot_B Dilute Dilute (<0.1 M) Conc->Dilute Conc_High Concentrated (>0.1 M) Conc->Conc_High Prot_C Standard: Safety Glasses + Nitrile Gloves Dilute->Prot_C Prot_D Corrosive: Splash Goggles + Apron + Double Gloves Conc_High->Prot_D

Figure 1: Risk-based PPE selection logic. Note that solid handling always defaults to higher respiratory protection due to dust inhalation risks.

Part 4: Emergency Response Protocols

Scenario A: Ocular Exposure (Eye Splash)

Time is tissue. The alkaline nature means damage continues even after the initial splash.

  • Immediate Action: Shout for help. Force eyelids open.

  • Flush: Rinse at an eyewash station for minimum 15 minutes .

  • Medical: Seek emergency ophthalmological evaluation. Alkaline burns can cause delayed blindness.

Scenario B: Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (fire risk with some amines). Verify pH is neutral before final disposal.

Visual Logic: Spill Response Workflow

Spill_Response Spill Spill Detected Identify Identify State Spill->Identify Solid Solid Powder Identify->Solid Liquid Liquid Solution Identify->Liquid Dampen Cover with Wet Pads (Prevent Dust) Solid->Dampen Scoop Scoop to Bag Dampen->Scoop Label Label: 'Hazardous Waste - Alkaline' Scoop->Label Absorb Apply Vermiculite (Inert Absorbent) Liquid->Absorb Absorb->Label Decon Wipe Surface with Dilute Citric Acid Label->Decon

Figure 2: Step-by-step spill containment emphasizing dust suppression for solids.

Part 5: Disposal Logistics

Classification: Hazardous Organic Waste (Alkaline).

  • Segregation: Never mix with acidic waste streams (risk of exothermic reaction/spattering) or oxidizers (fire risk).

  • Container: High-density polyethylene (HDPE) is preferred over glass for waste containers to prevent breakage.

  • Labeling: Must explicitly state "Alkaline" and "Toxic."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122248, 2-Amino-1,4-dimethylimidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Institutes of Health (NIH). Heterocyclic Aromatic Amines in Meat: Formation and Risk. Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

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